molecular formula C11H12N2O3 B1301475 (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 78089-99-3

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1301475
CAS No.: 78089-99-3
M. Wt: 220.22 g/mol
InChI Key: LIOPOMJNIUNMRH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOPOMJNIUNMRH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of the enaminone, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Enaminones are versatile building blocks in organic synthesis, valued for their utility in constructing a variety of heterocyclic compounds and as intermediates in the development of pharmacologically active molecules. The procedure outlined is based on the well-established reaction of a substituted acetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA), a common and efficient method for the preparation of such compounds.

Reaction Principle

The synthesis proceeds via the condensation of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA). In this reaction, the acetophenone's α-methyl group, activated by the electron-withdrawing nitro group on the phenyl ring, acts as a nucleophile, attacking the electrophilic carbon of the dimethyl acetal. Subsequent elimination of two molecules of methanol yields the desired enaminone product. The reaction is typically carried out by heating the reactants in a suitable solvent.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
4-NitroacetophenoneC₈H₇NO₃165.151.0
N,N-Dimethylformamide dimethyl acetal (DMFDMA)C₅H₁₃NO₂119.161.1 - 1.5
(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-oneC₁₁H₁₂N₂O₃220.231.0 (Theoretical)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous enaminones.[1][2]

Materials:

  • 4-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous Toluene or Xylene

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous toluene or xylene.

  • Addition of Reagent: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain this temperature for 3-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography. For column chromatography, a silica gel stationary phase with an eluent system of ethyl acetate and n-hexane (e.g., a 2:8 v/v mixture) is recommended.[2] The purified product should be a solid.

Expected Yield: Based on similar syntheses, yields in the range of 60-90% can be anticipated.[1]

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one Reactant1 4-Nitroacetophenone Reaction Reflux in Toluene/Xylene (3-16 hours) Reactant1->Reaction Reactant2 DMFDMA Reactant2->Reaction Workup Solvent Evaporation Reaction->Workup + Heat Purification Column Chromatography (Silica Gel, Ethyl Acetate/n-Hexane) Workup->Purification Product (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one Purification->Product

Caption: A flowchart illustrating the synthesis of the target enaminone.

References

An In-depth Technical Guide to the Characterization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a member of the enaminone class of compounds, which are characterized by an electron-donating amine group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond. This structural motif results in unique electronic and chemical properties, making it a valuable synthon in organic chemistry and a scaffold of interest for medicinal chemistry. The presence of a 4-nitrophenyl group, a strong electron-withdrawing moiety, further influences the molecule's reactivity and potential biological activity. This guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of this compound, along with its potential as a modulator of inflammatory pathways. While direct experimental data for this specific molecule is limited in the public domain, this document compiles information from closely related analogs and established chemical principles to provide a thorough characterization.

Physicochemical Properties

The fundamental physicochemical properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are summarized in Table 1. These values are computationally predicted and provide a baseline for experimental work.[1]

PropertyValueSource
IUPAC Name(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-onePubChem[1]
Molecular FormulaC₁₁H₁₂N₂O₃PubChem[1]
Molecular Weight220.22 g/mol PubChem[1]
Monoisotopic Mass220.08479225 DaPubChem[1]
CAS Number68760-11-2PubChem[1]
XLogP31.9PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count3PubChem[1]

Synthesis and Experimental Protocols

The synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is typically achieved through the condensation of 4-nitroacetophenone with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3][4][5] This reaction is a well-established method for the formation of enaminones.

Synthesis Protocol

A plausible synthetic route is adapted from the synthesis of a structurally similar compound, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.[6]

Materials:

  • 4-nitroacetophenone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-nitroacetophenone in a minimal amount of toluene.

  • Add 1.2 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/n-hexane mixture).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Record the spectrum on a 300 or 400 MHz spectrometer.

  • ¹³C NMR: Dissolve the sample in CDCl₃. Record the spectrum on a 75 or 100 MHz spectrometer.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the known spectrum of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.[6] The strong electron-withdrawing nature of the nitro group is expected to deshield the aromatic protons on the 4-nitrophenyl ring to a greater extent than a fluorine atom.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N(CH₃)₂~2.9-3.2s-
=CH (α to C=O)~5.7-5.9d~12-13
=CH (β to C=O)~7.8-8.0d~12-13
Ar-H (ortho to C=O)~8.0-8.2d~8-9
Ar-H (ortho to NO₂)~8.2-8.4d~8-9
¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are based on the general knowledge of enaminone and nitro-aromatic compounds.

CarbonPredicted Chemical Shift (δ, ppm)
N(CH₃)₂~38-45
=CH (α to C=O)~95-100
=CH (β to C=O)~150-155
C=O~185-190
Ar-C (ipso to C=O)~140-145
Ar-CH (ortho to C=O)~128-132
Ar-CH (ortho to NO₂)~123-126
Ar-C (ipso to NO₂)~148-152
Infrared (IR) Spectroscopy

The key IR absorption bands are expected to be characteristic of the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)~1640-1660
C=C (alkene)~1590-1620
N-O (nitro group, asymmetric stretch)~1500-1540
N-O (nitro group, symmetric stretch)~1330-1360

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, the broader class of 1,3-disubstituted prop-2-en-1-one derivatives, which includes enaminones and chalcones, is known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

A recent study on a series of 1,3-disubstituted prop-2-en-1-one derivatives demonstrated their potential as inhibitors of neutrophilic inflammation.[9] These compounds were found to suppress the production of superoxide anions and the release of elastase from neutrophils, key events in the inflammatory response. The mechanism of action for some of these compounds was linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[9]

Given its structural similarity to these active compounds, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one could potentially exert anti-inflammatory effects by targeting similar pathways.

Visualizations

Caption: Chemical structure of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

experimental_workflow General Experimental Workflow synthesis Synthesis: 4-nitroacetophenone + DMF-DMA purification Purification: Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms bioassay Biological Assays (e.g., anti-inflammatory) purification->bioassay

Caption: A general workflow for the synthesis and characterization of the title compound.

signaling_pathway Potential Anti-inflammatory Signaling Pathway compound (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one mapk MAPK Pathway compound->mapk Inhibition akt Akt Pathway compound->akt Inhibition inflammation Neutrophilic Inflammation mapk->inflammation akt->inflammation

Caption: A potential signaling pathway for the anti-inflammatory effects of the title compound.

Conclusion

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetically accessible enaminone with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and predicted characteristics based on established chemical principles and data from analogous structures. The presence of the enaminone backbone and the 4-nitrophenyl moiety suggests that this compound may exhibit interesting biological activities, particularly in the realm of anti-inflammatory drug discovery. Further experimental validation of the properties and biological effects outlined in this document is warranted to fully elucidate the potential of this molecule.

References

Spectroscopic and Synthetic Profile of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the structural isomer (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, which serves as a reference for the target compound. The data has been compiled from analogous compounds reported in scientific literature.

Table 1: ¹H NMR Spectral Data of Reference Compound (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in literature

Table 2: ¹³C NMR Spectral Data of Reference Compound (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one

Chemical Shift (δ, ppm)Assignment
Data not available in literature

Note: The ¹H and ¹³C NMR data for the specified reference compound, (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, were not explicitly found in the reviewed literature. The tables are provided as a template for the expected data structure.

Experimental Protocols

The synthesis and NMR characterization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and related chalcones typically follow well-established chemical and analytical procedures.

Synthesis: Claisen-Schmidt Condensation

The synthesis of the title compound is generally achieved via a Claisen-Schmidt condensation reaction between 4-nitroacetophenone and N,N-dimethylaminobenzaldehyde.

Materials:

  • 4-Nitroacetophenone

  • N,N-Dimethylaminobenzaldehyde

  • Methanol or Ethanol

  • Aqueous solution of a strong base (e.g., NaOH or KOH)

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Equimolar amounts of 4-nitroacetophenone and N,N-dimethylaminobenzaldehyde are dissolved in methanol or ethanol.

  • The solution is stirred at room temperature.

  • An aqueous solution of sodium hydroxide or potassium hydroxide is added dropwise to the mixture.

  • The reaction is allowed to proceed at room temperature for several hours, during which a precipitate typically forms.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice, and the resulting solid is collected by vacuum filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

NMR Spectroscopy

Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Coupling constants (J) are reported in Hertz (Hz).

  • Standard pulse programs are used for acquiring both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to aid in the complete assignment of proton and carbon signals.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Nitroacetophenone 4-Nitroacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Nitroacetophenone->Claisen-Schmidt Condensation N,N-Dimethylaminobenzaldehyde N,N-Dimethylaminobenzaldehyde N,N-Dimethylaminobenzaldehyde->Claisen-Schmidt Condensation (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one Claisen-Schmidt Condensation->(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Caption: Synthetic pathway for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation NMR_Analysis 1H and 13C NMR Structure Elucidation->NMR_Analysis Mass_Spec Mass Spectrometry Structure Elucidation->Mass_Spec IR_Spec IR Spectroscopy Structure Elucidation->IR_Spec Data_Reporting Data_Reporting NMR_Analysis->Data_Reporting Mass_Spec->Data_Reporting IR_Spec->Data_Reporting

Caption: General workflow for the synthesis and characterization of chalcones.

FT-IR spectrum of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectrum of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule, thereby confirming its structure. This guide provides a detailed analysis of the expected FT-IR spectrum for the compound (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry.

Predicted FT-IR Spectral Data

The is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the predicted absorption bands, their intensities, and the corresponding vibrational modes based on established literature values for similar compounds.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3100-3000Medium-WeakAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (from dimethylamino group)
~1650StrongC=O stretching (α,β-unsaturated ketone)[1]
~1600StrongC=C stretching (alkene)
1585-1475Medium-StrongAromatic C=C stretching
~1520 & ~1345StrongAsymmetric and symmetric NO₂ stretching
~1350MediumC-N stretching (aromatic amine)
980-960StrongC-H out-of-plane bending (trans-alkene)
900-675StrongC-H out-of-plane bending (aromatic)

Interpretation of Key Spectral Features

The FT-IR spectrum provides a molecular fingerprint that can be used to confirm the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The key absorption bands to note are:

  • Carbonyl (C=O) Stretch: A strong absorption band around 1650 cm⁻¹ is indicative of the α,β-unsaturated ketone.[1] Conjugation with the double bond and the aromatic ring shifts this peak to a lower wavenumber compared to a simple saturated ketone.

  • Nitro (NO₂) Group Stretches: Two strong bands, one asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹, are characteristic of the nitro group.

  • Alkene (C=C) and Aromatic Stretches: The spectrum will show absorptions for the carbon-carbon double bonds of the propenone backbone and the aromatic rings. The trans-configuration of the alkene is confirmed by a strong out-of-plane C-H bending vibration in the 980-960 cm⁻¹ region.

  • Dimethylamino Group: The C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ region, and the C-N stretching will be observed around 1350 cm⁻¹.

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

The following protocol details the steps for acquiring an FT-IR spectrum of a solid sample, such as (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, using the potassium bromide (KBr) pellet technique.[2][3]

Materials and Equipment:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade potassium bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample.[2]

    • Weigh approximately 100-200 mg of dry KBr powder.[2] The ratio of sample to KBr should be in the range of 0.2% to 1%.[4]

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[2] This reduces particle size to minimize light scattering.[4]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[2]

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental noise.[3]

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for the characterization of a solid organic compound using FT-IR spectroscopy.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

References

Mass Spectrometry Analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the chalcone derivative, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding their fragmentation behavior under mass spectrometric conditions is crucial for their structural elucidation, metabolite identification, and pharmacokinetic studies.

This document outlines a detailed experimental protocol for the analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It further presents a plausible fragmentation pathway and a summary of expected quantitative data based on the known fragmentation patterns of similar substituted chalcones.

Introduction to the Mass Spectrometry of Chalcones

The mass spectrometric fragmentation of chalcones is heavily influenced by the substituents on their two aromatic rings (Ring A and Ring B). The core structure, an α,β-unsaturated ketone system, provides sites for characteristic cleavages. For (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, the presence of a strong electron-donating group (dimethylamino) on Ring B and a strong electron-withdrawing group (nitro) on Ring A leads to a distinct fragmentation pattern.

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of chalcones, typically producing a protonated molecule [M+H]⁺ in the positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal the characteristic fragment ions.

Experimental Protocols

A detailed methodology for the ESI-MS/MS analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is provided below.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Conditions
  • Instrument: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: MS and MS/MS.

  • Collision Gas: Argon.

  • Collision Energy: For MS/MS, a collision energy ramp of 15-40 eV can be applied to observe a range of fragment ions.

Data Presentation

The following table summarizes the predicted quantitative data for the major ions observed in the ESI-MS/MS spectrum of protonated (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The molecular formula of the compound is C₁₇H₁₆N₂O₃, with a monoisotopic mass of 296.1161 Da.

m/z (Da) Relative Abundance (%) Proposed Fragment Structure Notes
297.1239100[C₁₇H₁₇N₂O₃]⁺Protonated molecule [M+H]⁺
280.121315[C₁₇H₁₆N₂O₂]⁺Loss of OH radical
252.092045[C₁₅H₁₄NO₂]⁺Loss of the dimethylamino group as dimethylamine
176.075780[C₁₀H₁₀NO]⁺Cleavage between the carbonyl group and the double bond (Ring B fragment)
149.060090[C₉H₉N]⁺Fragment from the dimethylaminophenyl moiety
148.052860[C₈H₆O₂N]⁺Fragment from the nitrophenyl moiety
121.026030[C₇H₅O₂N]⁺Nitrophenyl cation
102.054925[C₇H₈N]⁺Dimethylaminophenyl fragment after rearrangement

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working Dilution infusion Direct Infusion working->infusion esi ESI Source (Positive Mode) infusion->esi ms1 MS Scan (m/z 50-500) esi->ms1 isolation Isolate [M+H]⁺ (m/z 297.12) ms1->isolation cid Collision-Induced Dissociation (15-40 eV) isolation->cid ms2 MS/MS Scan cid->ms2 detection TOF Detector ms2->detection

Caption: ESI-MS/MS experimental workflow for the analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Proposed Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 297.12 F1 [M+H - OH]⁺ m/z 280.12 M->F1 -OH F2 [M+H - (CH₃)₂NH]⁺ m/z 252.09 M->F2 -(CH₃)₂NH F3 [C₁₀H₁₀NO]⁺ m/z 176.08 M->F3 α-cleavage F5 [C₈H₆O₂N]⁺ m/z 148.05 M->F5 β-cleavage F4 [C₉H₉N]⁺ m/z 149.06 F3->F4 -CO F7 [C₇H₈N]⁺ m/z 102.05 F4->F7 -C₂H₂ F6 [C₇H₅O₂N]⁺ m/z 121.03 F5->F6 -C₂H₂

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

This guide provides a foundational understanding of the mass spectrometric behavior of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The proposed fragmentation pathways and experimental conditions can serve as a starting point for more in-depth structural characterization and quantitative studies in the fields of drug discovery and development.

Crystal structure of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of a Substituted Enaminone: The Case of (2E)-3-(dimethylamino)-1-(nitrophenyl)prop-2-en-1-one

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and crystallographic analysis of a substituted enaminone, specifically focusing on a compound from the family of (2E)-3-(dimethylamino)-1-(nitrophenyl)prop-2-en-1-one. The presented data is based on the detailed structural elucidation of the closely related isomer, (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, which serves as a representative example for this class of molecules.[1]

Chalcone derivatives and their enaminone analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for non-linear optical applications.[1] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents or functional materials.

Molecular and Crystal Structure Analysis

The title compound, with the chemical formula C₁₇H₁₆N₂O₃, crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains one molecule of the compound. The overall molecular structure is nearly planar, with a dihedral angle of 1.56 (7)° between the two benzene rings.[1] The nitro group is coplanar with its attached benzene ring, while the dimethylamino group is slightly twisted out of the plane of its corresponding ring.[1]

The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds, forming chains along the[2] direction.[1] Additionally, π-π stacking interactions are observed between the benzene rings of adjacent molecules, further contributing to the stability of the crystal lattice.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for the analyzed compound.

ParameterValue[1]
Chemical FormulaC₁₇H₁₆N₂O₃
Formula Weight296.32
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9322 (3)
b (Å)9.2023 (3)
c (Å)10.6723 (4)
α (°)98.454 (2)
β (°)108.433 (2)
γ (°)96.973 (2)
Volume (ų)714.68 (4)
Z2
Temperature (K)100
Wavelength (Å)0.71073
R-factor (%)5.4
wR-factor (%)16.2
Selected Bond Lengths and Angles

The intramolecular bond lengths and angles are within the expected ranges for this type of organic molecule. Key geometric parameters are provided below.

BondLength (Å)[1]
O1—C71.250 (2)
N1—C131.350 (2)
N2—C21.474 (2)
C7—C81.439 (2)
C8—C91.365 (2)
AtomsAngle (°)[1]
O1—C7—C8120.33 (13)
C9—N1—C13122.01 (13)
O2—N2—C2118.29 (13)
C7—C8—C9122.99 (14)

Experimental Protocols

Synthesis

The synthesis of (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one was achieved through a Claisen-Schmidt condensation.[1] Equimolar amounts of 4-(dimethylamino)benzaldehyde and 3-nitroacetophenone were dissolved in methanol at room temperature.[1] An aqueous solution of 10% sodium hydroxide was then added to the stirred mixture, and the reaction was allowed to proceed for 2 hours.[1] The resulting solid product was collected by filtration, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

G cluster_synthesis Synthesis Workflow Reactants 4-(dimethylamino)benzaldehyde + 3-nitroacetophenone in Methanol Stirring Stirring at RT for 2 hours Reactants->Stirring Base 10% NaOH (aq) Base->Stirring Precipitate Crude Product (Precipitate) Stirring->Precipitate Filtration Filtration and Washing Precipitate->Filtration Product Pure (2E)-3-[4-(dimethylamino)phenyl]- 1-(3-nitrophenyl)prop-2-en-1-one Filtration->Product

Synthesis of the title compound.
X-ray Crystallography

A single crystal of the compound was mounted on a diffractometer equipped with a CCD area detector.[1] Data collection was performed at 100 K using Mo Kα radiation (λ = 0.71073 Å).[1] The collected diffraction data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

G cluster_xray Crystallographic Analysis Workflow Crystal Single Crystal Selection DataCollection X-ray Data Collection (100 K, Mo Kα) Crystal->DataCollection DataProcessing Data Reduction and Absorption Correction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares on F²) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure and CIF StructureRefinement->FinalStructure

X-ray crystallographic workflow.

Potential Implications for Drug Development

The detailed structural information presented here is invaluable for understanding the physicochemical properties of this class of enaminones. The planarity of the molecule and the nature of the intermolecular interactions (hydrogen bonding and π-π stacking) can influence properties such as solubility, melting point, and crystal packing, which are critical parameters in drug formulation.

Furthermore, the precise coordinates of the atoms provide a basis for computational studies, such as molecular docking, to investigate the binding of these compounds to biological targets. The presence of the nitro group and the dimethylamino group as hydrogen bond acceptors and donors, respectively, suggests potential interactions with protein active sites. This structural knowledge can guide the design of more potent and selective inhibitors for various therapeutic targets.

G cluster_drugdev Structure-Based Drug Design Logic CrystalStructure Crystal Structure (3D Coordinates) PhysChem Physicochemical Properties CrystalStructure->PhysChem CompStudies Computational Studies (e.g., Docking) CrystalStructure->CompStudies SAR Structure-Activity Relationships (SAR) CompStudies->SAR LeadOpt Lead Optimization SAR->LeadOpt NewAnalogs Design of New Analogs LeadOpt->NewAnalogs

Application of crystal structure in drug design.

References

Physical and chemical properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its structure, spectral characteristics, and synthesis. While specific biological activity data for this compound is limited, the known activities of related chalcone and enaminone compounds are discussed to provide a context for future research. Detailed experimental protocols for the synthesis and characterization of similar compounds are also provided as a reference for researchers.

Chemical and Physical Properties

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a dimethylamino group and a nitro group on the phenyl rings suggests potential for interesting electronic and biological properties.

Table 1: Chemical and Physical Properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one [1]

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃PubChem CID: 1475992
IUPAC Name (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-onePubChem CID: 1475992
Molecular Weight 220.22 g/mol PubChem CID: 1475992
Monoisotopic Mass 220.08479225 DaPubChem CID: 1475992
Computed XLogP3 1.9PubChem CID: 1475992
Hydrogen Bond Donor Count 0PubChem CID: 1475992
Hydrogen Bond Acceptor Count 4PubChem CID: 1475992
Rotatable Bond Count 3PubChem CID: 1475992
Exact Mass 220.08479225 g/mol PubChem CID: 1475992
Topological Polar Surface Area 66.1 ŲPubChem CID: 1475992
Heavy Atom Count 16PubChem CID: 1475992
Complexity 286PubChem CID: 1475992

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Table 2: Spectral Data Summary

TechniqueKey Data PointsSource
¹H NMR Spectral data availablePubChem CID: 1475992
¹³C NMR Spectral data availablePubChem CID: 1475992
Mass Spectrometry GC-MS data availablePubChem CID: 1475992
IR Spectroscopy Data for related compounds suggest characteristic peaks for C=O, C=C, and NO₂ groups.[2]Inferred from related structures

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aldehyde and ketone. For the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, this would typically involve the reaction of 4-nitroacetophenone with a suitable source of the dimethylaminomethylene group, such as dimethylformamide dimethyl acetal (DMF-DMA).

General Experimental Protocol (adapted from similar syntheses):

  • Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add dimethylformamide dimethyl acetal (1.1-1.5 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice or cold water.

  • Isolation: Collect the precipitated solid by filtration, wash it with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Synthesis_Workflow Reactants 4-Nitroacetophenone + Dimethylformamide Dimethyl Acetal ReactionMixture Reaction Mixture Reactants->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->ReactionMixture Stirring Stirring at RT or with Heat (2-24h) ReactionMixture->Stirring Workup Pour into Ice Water Stirring->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Purification->Product

Figure 1. General workflow for the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the molecular structure.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O), alkene (C=C), and nitro (NO₂) groups.[2]

Potential Biological Activity and Signaling Pathways

While specific biological studies on (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are not extensively reported, the broader class of chalcones is known for a wide range of pharmacological activities.

Anti-inflammatory Activity

Many chalcone derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. Some chalcones are known to inhibit the production of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory response.

Recent studies on other 1,3-disubstituted prop-2-en-1-one derivatives have shown that they can inhibit neutrophilic inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. These pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus e.g., LPS, fMLF MAPK MAPK Pathway Stimulus->MAPK Akt Akt Pathway Stimulus->Akt Inflammation Production of Inflammatory Mediators (e.g., NO, Prostaglandins) MAPK->Inflammation Akt->Inflammation Chalcone (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one (Potential Inhibitor) Chalcone->MAPK Inhibition Chalcone->Akt Inhibition

References

Solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Data Presentation

The accurate and consistent recording of solubility data is crucial for reproducibility and comparison. The following table provides a structured format for documenting experimentally determined solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Table 1: Experimental Solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Organic SolventTemperature (K)Mole Fraction Solubility (x)Solubility ( g/100g Solvent)Observations
e.g., Acetonee.g., 298.15
e.g., Ethanole.g., 298.15
e.g., Dichloromethanee.g., 298.15
e.g., Chloroforme.g., 298.15
e.g., Ethyl Acetatee.g., 298.15
e.g., DMSOe.g., 298.15

Note: This table is a template for recording experimental data. Researchers should populate it with their own results.

Experimental Protocol: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of solid compounds in liquids.[1][3] It involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known quantity of the solvent.

Materials and Equipment
  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (solute)

  • Selected organic solvents (e.g., chloroform, dichloromethane, ethanol, acetone)[1]

  • Analytical balance (uncertainty ±0.0001 g)

  • Isothermal water bath or temperature-controlled shaker

  • Sealed equilibrium cells or vials (e.g., screw-cap glass vials)

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Step-by-Step Procedure
  • Preparation : Add a known mass of the selected organic solvent to several sealed vials.

  • Addition of Solute : Add an excess amount of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one to each vial. It is crucial that a visible excess of solid remains to ensure saturation.

  • Equilibration : Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 293.15 K, 298.15 K, 303.15 K, etc.).[1] Stir the mixtures continuously for a sufficient period (typically 5-24 hours) to ensure equilibrium is reached.[1][4]

  • Settling : After the equilibration period, stop the stirring and allow the vials to stand undisturbed in the constant-temperature bath for at least 2 hours to allow the undissolved solid to settle.[1]

  • Sample Withdrawal : Carefully withdraw a known mass or volume of the clear, supernatant saturated solution using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any remaining microscopic solid particles.

  • Solvent Evaporation : Place the filtered solution into a pre-weighed container. Carefully evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the compound.

  • Mass Determination : Once the solvent is completely evaporated, record the final mass of the container with the dried solute.

  • Calculation : The mole fraction solubility (x) can be calculated from the masses of the dissolved solute and the solvent.

  • Replication : For accuracy, the measurement should be conducted in triplicate at each temperature point, and the average value should be reported.[3]

Visualization of Experimental Workflow

The logical flow of the gravimetric solubility determination method can be visualized as follows.

Solubility_Workflow start_end start_end process process decision decision io io A Start B Add excess solute to known mass of solvent A->B C Seal vial and place in temperature-controlled bath B->C D Stir continuously to reach equilibrium (5-24h) C->D E Stop stirring and allow solid to settle (≥2h) D->E F Withdraw and filter saturated supernatant E->F G Weigh filtered sample F->G H Evaporate solvent completely G->H I Weigh dried solute H->I J Calculate Solubility (Mole Fraction, g/100g) I->J K End J->K

Caption: Gravimetric method workflow for solubility determination.

Conclusion

The solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a critical parameter for its practical application in scientific research and drug development. While specific data is sparse, established methodologies such as the gravimetric method provide a robust framework for its determination. By following the detailed protocol outlined in this guide, researchers can generate high-quality, reproducible solubility data essential for advancing their work with this and other related chalcone compounds.

References

Navigating the Stability Landscape of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the enaminone compound, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Enaminones are a class of organic compounds recognized for their versatile applications in organic synthesis and their presence in various biologically active molecules.[1] Understanding the stability of this specific molecule is crucial for its handling, storage, and potential development in pharmaceutical and other applications. This guide details the expected stability under various stress conditions, outlines experimental protocols for stability assessment, and presents data in a structured format for clarity and comparative analysis.

Core Concepts in Stability Testing

Forced degradation studies are fundamental in pharmaceutical development to understand the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] Key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include hydrolysis, oxidation, photolysis, and thermal stress.[2][3]

Anticipated Stability Profile

Based on the general chemical properties of enaminones, the stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is expected to be influenced by several factors:

  • Hydrolytic Stability: Enaminones are known to be susceptible to hydrolysis, with the rate being pH-dependent.[5][6] Generally, hydrolysis is catalyzed by both acidic and basic conditions.[5] The enaminone linkage can be cleaved to yield the corresponding β-dicarbonyl compound and the amine. It is anticipated that the stability of the title compound will be lowest at acidic and alkaline pH, with a potential region of higher stability around neutral pH. Studies on similar compounds have shown that the rate of hydrolysis increases with decreasing pH due to increased protonation of the enaminone bond.[6]

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in enaminones.[7] These can include cis-trans isomerization, cyclization, or even decomposition.[7] Therefore, it is crucial to protect (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one from light to prevent photodegradation.

  • Thermal Stability: While many organic compounds are stable at ambient temperatures, elevated temperatures can accelerate degradation.[8][9] For enaminones, thermal stress may lead to decomposition, the extent of which depends on the temperature and duration of exposure. The presence of functional groups like the nitro group might also influence the thermal degradation pathway.

  • Oxidative Stability: The susceptibility of the compound to oxidation should be evaluated, typically using an oxidizing agent like hydrogen peroxide.[3] The dimethylamino group and the double bond in the enaminone structure could be potential sites for oxidative degradation.

Quantitative Data Summary

Table 1: Hydrolytic Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

pHTemperature (°C)Time (hours)Initial Concentration (mg/mL)% DegradationMajor Degradants
2.03724, 48, 721.0Data to be determinedData to be determined
4.53724, 48, 721.0Data to be determinedData to be determined
7.03724, 48, 721.0Data to be determinedData to be determined
9.03724, 48, 721.0Data to be determinedData to be determined
11.03724, 48, 721.0Data to be determinedData to be determined

Table 2: Photostability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Solid State and Solution)

ConditionLight Source (Intensity)Duration (hours)% DegradationAppearance Change
Solid State (ICH Option 1)Xenon LampICH GuidelineData to be determinedData to be determined
Solution (in Methanol)Xenon LampICH GuidelineData to be determinedData to be determined
Solid State (Dark Control)-ICH GuidelineData to be determinedData to be determined
Solution (Dark Control)-ICH GuidelineData to be determinedData to be determined

Table 3: Thermal Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Solid State)

Temperature (°C)Humidity (%RH)Duration (days)% DegradationPhysical Appearance
60757, 14, 28Data to be determinedData to be determined
80757, 14, 28Data to be determinedData to be determined
100Ambient7, 14, 28Data to be determinedData to be determined

Table 4: Oxidative Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Solution)

Oxidizing Agent (Concentration)Temperature (°C)Time (hours)% DegradationMajor Degradants
3% H₂O₂256, 12, 24Data to be determinedData to be determined
10% H₂O₂256, 12, 24Data to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for these studies.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection should be developed and validated according to ICH Q2(R1) guidelines. The method must be able to separate the parent compound from all potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (likely around the λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

Forced Degradation Studies
  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

  • For alkaline hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

  • For neutral hydrolysis, dilute the stock solution with purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples by the validated HPLC method to determine the percentage of degradation.

  • Expose the solid compound and a solution of the compound (e.g., in methanol at 0.1 mg/mL) to a light source as per ICH Q1B guidelines (e.g., a calibrated xenon or metal halide lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Place control samples (both solid and solution) in the dark under the same temperature conditions.

  • After the specified exposure, analyze the samples by HPLC.

  • Place the solid compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C, 80°C, and 100°C).

  • Withdraw samples at predetermined intervals (e.g., 1, 3, 7, and 14 days).

  • Prepare solutions of the withdrawn samples and analyze by HPLC.

  • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a mixture of methanol and 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor the degradation over time (e.g., at 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC.

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in stability testing.

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis API Active Pharmaceutical Ingredient ((2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one) Solution Stock Solution (e.g., 1 mg/mL in Methanol) API->Solution Thermal Thermal Stress (Solid) (80°C) API->Thermal Acid Acid Hydrolysis (0.1 N HCl, 60°C) Solution->Acid Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) Solution->Base Neutral Neutral Hydrolysis (Water, 60°C) Solution->Neutral Oxidative Oxidative Stress (3% H2O2, RT) Solution->Oxidative Photo Photolytic Stress (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Degradant Profile) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Stability_Indicating_Method_Logic Start Start: Develop HPLC Method Stress Subject API to Forced Degradation Start->Stress Analyze Analyze Stressed Samples Stress->Analyze Check Are all peaks well-resolved? (Parent & Degradants) Analyze->Check Validate Validate Method (ICH Q2) Check->Validate Yes Optimize Optimize Method (Mobile Phase, Gradient, etc.) Check->Optimize No End End: Stability-Indicating Method Established Validate->End Optimize->Stress

Caption: Logic for Stability-Indicating Method Development.

Conclusion

A thorough understanding of the stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one under various conditions is paramount for its successful application, particularly in the pharmaceutical field. This guide provides a framework for a comprehensive stability assessment based on established scientific principles and regulatory guidelines. While specific experimental data is pending, the outlined protocols and data presentation formats offer a clear path for researchers to generate and interpret the necessary stability information. The inherent reactivity of the enaminone moiety suggests that careful control of pH, light exposure, and temperature is essential to maintain the integrity of this compound.

References

A Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of Chalcone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Claisen-Schmidt condensation, a cornerstone reaction in synthetic organic chemistry for preparing chalcones. Chalcones, belonging to the flavonoid family, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their characteristic open-chain structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them a highly attractive scaffold for drug development.[1][2] This document details the reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and explores the biological significance of chalcones in relevant signaling pathways.

The Claisen-Schmidt Condensation: Mechanism and Optimization

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1][2] The reaction proceeds through an initial aldol addition followed by a rapid dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[1]

Core Mechanism: The reaction mechanism consists of three primary steps:

  • Enolate Formation: A base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes base-catalyzed dehydration to form the highly conjugated and stable chalcone structure.[1]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Aromatic Ketone (e.g., Acetophenone) Enolate Resonance-Stabilized Enolate Ketone->Enolate Abstraction of α-H Base Base (OH⁻) Base->Ketone Aldehyde Aromatic Aldehyde (lacks α-H) Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct (Intermediate) Aldehyde->Aldol_Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (-H₂O) Water H₂O

Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.

Factors Influencing Reaction Yield: The efficiency and yield of the Claisen-Schmidt condensation are influenced by several critical factors:

  • Catalyst: Strong bases like NaOH and KOH are most common.[3] The choice and freshness of the catalyst are crucial, as hydrated or old catalysts can lead to low yields.[4] Acid catalysts such as HCl or Lewis acids can also be employed.[5]

  • Solvent: Ethanol is a widely used solvent as it effectively dissolves the reactants and the base.[6] Methanol is also a common choice.[6] Green chemistry approaches have explored solvent-free conditions, often involving grinding the reactants with a solid catalyst.[5][7]

  • Temperature: Many reactions proceed efficiently at room temperature.[1] However, gentle heating may be required for less reactive substrates, while excessive heat can promote side reactions.[4]

  • Substituents: The electronic nature of substituents on both the aromatic aldehyde and ketone can significantly impact reactivity. Electron-withdrawing groups on the aldehyde and electron-donating groups on the ketone generally increase the reaction rate.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are standard protocols for chalcone synthesis.

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This is a conventional and widely applied method for synthesizing a variety of chalcones.[1]

  • Materials:

    • Substituted Aromatic Ketone (1.0 eq)

    • Substituted Aromatic Aldehyde (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Ethanol (95%)

    • Dilute Hydrochloric Acid (HCl)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, dissolve the substituted ketone (e.g., 10 mmol) and the substituted aldehyde (e.g., 10 mmol) in 30-50 mL of ethanol with magnetic stirring.[1]

    • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature below 25°C using an ice bath.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC).[1] The formation of a precipitate often indicates product formation.[2]

    • Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.[1]

    • Acidify the mixture by slowly adding dilute HCl until the pH is neutral.[1][6]

    • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[1]

    • Wash the solid thoroughly with cold water until the filtrate is neutral to remove inorganic impurities.[1]

    • The crude product can be purified by recrystallization, typically from ethanol, to yield the pure chalcone.[1]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach minimizes solvent waste and can lead to high yields in shorter reaction times.[7]

  • Materials:

    • 4'-Chloroacetophenone (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Solid NaOH pellet (1.0 eq)

  • Procedure:

    • Place the 4'-chloroacetophenone (5.0 mmol), benzaldehyde (5.0 mmol), and one pellet of solid NaOH (~0.2 g, 5.0 mmol) into a porcelain mortar.[7]

    • Grind the mixture vigorously with a pestle. After a few seconds, the solid reactants will typically form a yellow paste.[7]

    • Continue grinding for approximately 10-15 minutes at room temperature.[7]

    • Add about 20 mL of water to the mortar and stir to break up the solid product.

    • Isolate the crude chalcone by suction filtration and wash thoroughly with water.[7]

    • Purify the product by recrystallization from 95% ethanol.[7]

Experimental_Workflow prep 1. Reactant Preparation (Ketone, Aldehyde, Solvent, Catalyst) reaction 2. Reaction (Stirring at RT, 2-4h) prep->reaction monitor 3. Monitoring (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Workup (Ice water quench, Acidification) monitor->workup Reaction Complete isolate 5. Isolation (Vacuum Filtration, Washing) workup->isolate purify 6. Purification (Recrystallization) isolate->purify char 7. Characterization (Melting Point, Spectroscopy) purify->char

Caption: A typical experimental workflow for chalcone synthesis.

Quantitative Data Presentation

The yield of the Claisen-Schmidt condensation is highly dependent on the specific reactants and conditions used. The following tables summarize representative data to facilitate comparison.

Table 1: Effect of Catalyst and Conditions on Chalcone Yield

KetoneAldehydeCatalystConditionsYield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanol, RT, Aldol58.41[8]
AcetophenoneBenzaldehydeNaOHSolvent-free, grinding65.29[8]
Acetophenone4-ChlorobenzaldehydeNaOHEthanol, RT, Aldol58.5[8]
Acetophenone4-ChlorobenzaldehydeNaOHSolvent-free, grinding71.5[8]
Acetophenone3-BromobenzaldehydeNaOHEthanol, RT, Aldol64.5[8]
Acetophenone3-BromobenzaldehydeNaOHSolvent-free, grinding58.0[8]

Table 2: Influence of Surfactants in Micellar Catalysis on Chalcone Yield

Reaction: Benzaldehyde + Acetophenone with NaOH at 25°C.

Surfactant (30 mmol)Polar Head GroupYield (%)Reference
C14EtOHEthanol~95[9]
C14PrOHPropanol~85[9]
C14iPrOHiso-Propanol~78[9]

Biological Relevance and Signaling Pathways

Chalcones are more than just synthetic intermediates; they represent a class of biologically active molecules with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][10] Their biological versatility is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles, such as the cysteine residues in key proteins and enzymes.[2][11]

This reactivity allows chalcones to modulate various intracellular signaling pathways critical in disease progression. For instance, numerous chalcone derivatives have been shown to inhibit the activation of transcription factors like Nuclear Factor-κB (NF-κB) , a key regulator of the inflammatory response. By inhibiting NF-κB, chalcones can suppress the expression of pro-inflammatory genes.[12] In oncology, chalcones have been found to interfere with critical cancer-related pathways, such as kinase signaling cascades (e.g., MAP-Kinase) and cell cycle regulation, often leading to apoptosis (programmed cell death) in cancer cells.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (Proliferation, Inflammation) TF->Response Chalcone Chalcone Derivative Chalcone->Kinase2 Inhibition

Caption: Chalcone derivatives can inhibit key kinases in signaling pathways.

Troubleshooting Common Issues

While the Claisen-Schmidt condensation is robust, researchers may encounter issues.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low or No Yield - Inactive catalyst (old/hydrated).- Suboptimal temperature or time.- Poor substrate reactivity.- Use fresh, high-purity NaOH or KOH.- Gradually increase temperature or extend reaction time, monitoring by TLC.- Consider substrate electronic effects.[2][4]
Multiple Products - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Ensure a non-enolizable aldehyde is used.- Avoid harsh conditions (excessive heat, prolonged reaction time) that favor side reactions.[4]
Purification Difficulty - Product is partially soluble in the wash solvent.- Inefficient recrystallization solvent.- Use ice-cold water for washing to minimize product loss.- Perform solvent screening to find an optimal recrystallization solvent system; use a minimal amount of hot solvent.[2]

By carefully selecting reactants, optimizing conditions, and applying the detailed protocols outlined in this guide, researchers can effectively synthesize a diverse library of chalcone derivatives for further investigation in drug discovery and development.

References

An In-depth Technical Guide to the Reaction Mechanism of Enaminone Formation from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the chemical pathways, experimental procedures, and quantitative aspects of synthesizing enaminones from chalcone precursors. The focus is on the underlying reaction mechanism, competing pathways, and practical laboratory protocols.

Introduction: The Significance of Enaminones

Enaminones are a valuable class of organic compounds characterized by the N-C=C-C=O conjugated system.[1] This structural motif makes them versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds.[1] Their utility extends to medicinal chemistry, where they serve as pharmacophores in the development of therapeutic agents with activities such as antitumor and antimicrobial properties.[2] Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily available α,β-unsaturated ketones that serve as excellent precursors for enaminone synthesis due to their reactive electrophilic sites.[3] Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and designing novel synthetic strategies.

The Core Reaction Mechanism: Michael Addition

The formation of an enaminone from a chalcone and a primary or secondary amine proceeds through a nucleophilic conjugate addition, specifically a Michael (or 1,4-) addition reaction.[4] This is the predominant pathway over a direct 1,2-addition to the carbonyl group. The general mechanism involves two key stages: the initial Michael addition to form a β-amino ketone, followed by tautomerization to the stable enaminone product.

Step 1: Nucleophilic Attack (Michael Addition) The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic β-carbon of the chalcone's α,β-unsaturated system.[5] This is favored because the β-carbon carries a partial positive charge due to the resonance delocalization of electrons toward the carbonyl oxygen.[5]

Step 2: Formation of Enolate Intermediate This attack breaks the C=C double bond, pushing the π-electrons to form a resonance-stabilized enolate intermediate.

Step 3: Proton Transfer and Formation of β-Amino Ketone The negatively charged oxygen of the enolate is protonated, typically by abstracting a proton from the now positively charged nitrogen atom or the solvent, leading to the formation of a β-amino ketone.

Step 4: Tautomerization to Enaminone The resulting β-amino ketone undergoes keto-enol tautomerism. The enol form, which is an enaminol, rapidly rearranges to the more thermodynamically stable enaminone. The stability of the final enaminone product is conferred by the extended conjugation between the amine's lone pair, the C=C double bond, and the C=O carbonyl group.

Enaminone Formation Mechanism Reaction Mechanism: Michael Addition and Tautomerization Chalcone Chalcone (Michael Acceptor) Enolate Resonance-Stabilized Enolate Intermediate Chalcone->Enolate 1. Michael Addition (Nucleophilic Attack) Amine +   R₂NH (Amine/Nucleophile) BetaAminoKetone β-Amino Ketone (Kinetic Product) Enolate->BetaAminoKetone 2. Proton Transfer Enaminone Enaminone (Thermodynamic Product) BetaAminoKetone->Enaminone 3. Tautomerization

Caption: The reaction proceeds via a Michael addition to form a β-amino ketone, which tautomerizes to the stable enaminone.

Competing Pathways: 1,4-Addition vs. 1,2-Addition

While the 1,4-conjugate addition is the dominant pathway for enaminone formation, it is important to consider the possibility of a competing 1,2-direct addition of the amine to the carbonyl carbon.[5] This alternative pathway would lead to the formation of a hemiaminal, which would then dehydrate to form a chalcone imine (an α,β-unsaturated imine).

  • 1,4-Addition (Michael Addition): Favored by weaker, "softer" nucleophiles like amines and thiols. This pathway is reversible and leads to the more thermodynamically stable product (the enaminone).[5]

  • 1,2-Addition (Direct Addition): Favored by stronger, "harder" nucleophiles such as Grignard or organolithium reagents.[5] While less common with amines under typical conditions, it can occur, particularly if the β-carbon is sterically hindered.

Competing_Pathways Competing Reaction Pathways for Amines with Chalcones Reactants Chalcone + Amine (R₂NH) Enaminone Enaminone (via β-Amino Ketone) Reactants->Enaminone  1,4-Conjugate Addition  (Michael Pathway - Major) Imine Chalcone Imine (via Hemiaminal) Reactants->Imine  1,2-Direct Addition  (Imine Pathway - Minor)

Caption: Amines predominantly react via 1,4-addition to yield enaminones over the minor 1,2-addition pathway.

Quantitative Data Summary

The synthesis of enaminones from 1,3-dicarbonyl compounds (structurally related to the chalcone-amine adduct) and amines has been extensively studied. The following table summarizes representative quantitative data, highlighting the efficiency of various catalytic systems. While direct chalcone-to-enaminone data is less commonly tabulated, these examples provide a strong proxy for expected yields and conditions.

Reactants (Dicarbonyl + Amine)Catalyst/ConditionsReaction TimeYield (%)Reference
1,3-Dicarbonyls + Primary AminesFerric (III) Ammonium Nitrate / Solvent-free, RTNot specified69-92[6]
β-Keto Esters + AminesSc(OTf)₃ (5 mol%) / Solvent-freeVariesHigh[6]
1,3-Dicarbonyls + AminesCobalt(II) Chloride / Solvent-free, RTNot specified75-95[6]
1,3-Dicarbonyls + Activated AminesCeric Ammonium NitrateNot specified70-93[6]
β-Keto Carbonyls + AminesLanthanum Trichloride Heptahydrate / CH₂Cl₂, RTNot specified85-93[6]

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of an enaminone from a chalcone and a primary amine, based on established chemical principles.

Objective: To synthesize (E)-3-(phenylamino)-1,3-diphenylprop-2-en-1-one from chalcone (1,3-diphenylprop-2-en-1-one) and aniline.

Materials:

  • Chalcone (1.0 eq)

  • Aniline (1.2 eq)

  • Ethanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, optional)[7]

  • Ice-cold water

  • Sodium Bicarbonate solution (1%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 eq) and aniline (1.2 eq) in ethanol (approx. 10-15 mL per gram of chalcone).[7]

  • Catalyst Addition (Optional): Add 2-3 drops of a suitable acid catalyst, such as concentrated H₂SO₄, to the mixture.[7] While many Michael additions proceed without a catalyst, acid or base catalysis can accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) using a water bath and stir for 4-6 hours.[7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a suitable eluent system (e.g., ethyl acetate/petroleum ether), until the starting chalcone spot has been consumed.[7]

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then pour the reaction mixture into a beaker of ice-cold water.[7] This will cause the crude product to precipitate.

  • Neutralization: If an acid catalyst was used, neutralize the mixture by washing the precipitate with a dilute solution of 1% sodium bicarbonate, followed by water.[7]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as absolute ethanol, to obtain the purified enaminone product.[7]

  • Characterization: Confirm the structure of the product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry. The FT-IR spectrum should show the disappearance of the chalcone C=O stretch (around 1640-1685 cm⁻¹) and the appearance of characteristic enaminone and C=N bands.[7][8][9]

Experimental_Workflow General Workflow for Enaminone Synthesis cluster_synthesis Synthesis cluster_purification Isolation & Purification Mixing 1. Mix Reactants (Chalcone, Amine, Solvent) Reaction 2. Heat & Stir (Reflux) Mixing->Reaction Monitoring 3. Monitor (TLC) Reaction->Monitoring Precipitation 4. Precipitate (Add to Water) Monitoring->Precipitation Filtration 5. Filter & Wash Precipitation->Filtration Recrystallization 6. Recrystallize Filtration->Recrystallization Characterization 7. Characterize (NMR, IR, MS) Recrystallization->Characterization

References

Spectroscopic Analysis of Nitro-Substituted Chalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug discovery. They serve as precursors for various flavonoids and exhibit a wide range of pharmacological activities. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, onto one or both aromatic rings can profoundly modulate the molecule's electronic properties, and consequently, its biological activity and spectroscopic characteristics. This guide provides an in-depth overview of the key spectroscopic techniques used for the structural elucidation and characterization of nitro-substituted chalcone derivatives, complete with experimental protocols and data interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: Solid chalcone samples are typically prepared by grinding a small amount of the compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and pressing the mixture into a thin, transparent pellet. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000–400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Key Spectral Features

The FT-IR spectrum of a nitro-substituted chalcone is distinguished by several key absorption bands. The conjugated α,β-unsaturated ketone system and the nitro group provide strong, characteristic signals.

  • Carbonyl (C=O) Stretching: A strong, sharp absorption band is observed in the range of 1650–1690 cm⁻¹, characteristic of the α,β-unsaturated ketone carbonyl group[1][2].

  • Nitro (NO₂) Group Stretching: The nitro group is identified by two distinct stretching vibrations: a strong asymmetric stretch typically between 1511-1529 cm⁻¹ and a symmetric stretch around 1333–1345 cm⁻¹[1][2].

  • Olefinic (C=C) Stretching: The stretching of the carbon-carbon double bond in the enone bridge appears in the 1511–1595 cm⁻¹ region[1].

  • Aromatic (C=C) Stretching: Multiple bands for the aromatic ring C=C stretching are typically observed in the 1450-1600 cm⁻¹ region.

  • Trans C=C Bending: The out-of-plane bending vibration for the trans-configured olefinic protons (H-C=C-H) gives a characteristic peak around 977-985 cm⁻¹[1][2].

Table 1: Summary of Characteristic FT-IR Frequencies
Vibrational ModeCharacteristic Frequency (cm⁻¹)
Carbonyl (C=O) Stretch1642 - 1667[1][2]
Asymmetric NO₂ Stretch1511 - 1529[1][2]
Symmetric NO₂ Stretch1333 - 1345[1]
Olefinic (C=C) Stretch1511 - 1523[1]
Trans C=C-H Out-of-Plane Bend977 - 985[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of nitro-substituted chalcones.

Experimental Protocol
  • Sample Preparation: A small amount of the purified chalcone (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are used to acquire one-dimensional (¹H, ¹³C) and often two-dimensional spectra (e.g., COSY, HSQC) for unambiguous assignments[3]. Most ¹³C NMR spectra are acquired with proton decoupling, resulting in singlets for each unique carbon[4].

Data Interpretation and Key Spectral Features
  • ¹H NMR Spectrum:

    • Vinylic Protons (H-α and H-β): The two protons on the α,β-unsaturated bridge are highly characteristic. They appear as doublets in the downfield region. The H-β (adjacent to the B-ring) is typically more deshielded than the H-α (adjacent to the carbonyl).

    • Coupling Constant (J): A key diagnostic feature is the coupling constant between H-α and H-β, which is typically large (16.1–16.5 Hz), confirming the E (trans) configuration of the double bond[1][2].

    • Aromatic Protons: Protons on the aromatic rings appear as multiplets in the range of δ 7.0–8.6 ppm. The electron-withdrawing effect of the nitro and carbonyl groups causes nearby protons to shift further downfield.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (C=O): The signal for the carbonyl carbon is the most downfield, typically appearing around δ 192.5–193.4 ppm[1][2].

    • Vinylic Carbons (C-α and C-β): The carbons of the enone bridge are found in the olefinic region, with C-β appearing further downfield (δ ~143 ppm) than C-α (δ ~125 ppm)[1].

    • Aromatic Carbons: Aromatic carbons resonate in the δ 120–150 ppm range. The carbon attached to the nitro group is significantly deshielded.

Table 2: Typical ¹H NMR Data for Nitro-Chalcones
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (to C=O)7.24 - 7.51Doublet16.1 - 16.5
H-β (to Ar-B)7.48 - 7.66Doublet16.1 - 16.5
Aromatic (Ar-H)7.31 - 8.58Multiplet-

Note: Data compiled from representative compounds[1][2].

Table 3: Typical ¹³C NMR Data for Nitro-Chalcones
Carbon AssignmentTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)192.5 - 193.4[1][2]
C-α (to C=O)125.0 - 125.4[1]
C-β (to Ar-B)142.0 - 143.6[1][2]
Aromatic (Ar-C)111.3 - 148.8[1][2]
Carbon attached to NO₂146.7 - 148.8[1][2]

Integrated Workflow for Spectroscopic Analysis

The characterization of a newly synthesized nitro-substituted chalcone follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm its structure.

G Workflow for Synthesis and Spectroscopic Characterization of Nitro-Chalcones cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of Nitro-Chalcone (Claisen-Schmidt Condensation) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR (Functional Group ID) Purification->FTIR NMR NMR (¹H, ¹³C, 2D) (C-H Framework & Stereochemistry) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS UVVis UV-Vis (Electronic Transitions) Purification->UVVis Integration Data Integration & Interpretation FTIR->Integration NMR->Integration MS->Integration UVVis->Integration Elucidation Final Structure Elucidation Integration->Elucidation

Workflow for the spectroscopic characterization of nitro-substituted chalcones.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. Tandem MS (MS/MS) experiments can further reveal structural information through controlled fragmentation.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), which are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺.

  • Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion. For fragmentation studies, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).

Data Interpretation and Key Spectral Features
  • Molecular Ion: The primary peak in the spectrum will correspond to the molecular weight of the chalcone, often as a protonated species [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

  • Fragmentation Patterns: The fragmentation of chalcones is highly informative.

    • Unlike many other chalcones, nitro-substituted derivatives often do not show a significant loss of carbon monoxide (CO) from the protonated molecule[5].

    • A characteristic fragment ion at m/z 130 is frequently observed in the mass spectra of nitro-substituted chalcones[5][6].

    • Other major fragmentation pathways include the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the substituted A-ring or B-ring moieties[5].

Table 4: Common Fragments in Mass Spectra of Nitro-Chalcones
Ion/FragmentSignificance
[M+H]⁺ or M⁺˙Confirms the molecular weight of the compound.
Loss of Phenyl GroupsCleavage on either side of the enone core.
m/z 130A common, diagnostic fragment ion for nitro-chalcones[5][6].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the chalcone molecule.

Experimental Protocol
  • Sample Preparation: A dilute solution of the chalcone is prepared in a UV-transparent solvent, such as ethanol or dimethylformamide (DMF).

  • Data Acquisition: The absorbance of the solution is measured over the ultraviolet and visible range (typically 200–500 nm) using a dual-beam spectrophotometer.

Data Interpretation and Key Spectral Features

Nitro-chalcones exhibit strong UV absorption due to their extensive π-conjugated system.

  • π → π* Transitions: These are high-intensity absorption bands, typically appearing as two major peaks. The band at a longer wavelength (λmax) corresponds to the electronic transition across the entire cinnamoyl system.

  • n → π* Transitions: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It often appears as a shoulder on the main π → π* absorption band[7].

  • Effect of Nitro Group: The presence of the electron-withdrawing nitro group typically causes a bathochromic (red) shift to a longer wavelength for the main absorption band compared to unsubstituted chalcones[7]. The λmax for these compounds is often observed in the 350-390 nm range[7][8].

Table 5: Typical UV-Vis Absorption Data for Nitro-Chalcones
Electronic TransitionTypical λmax (nm)
π → π260 - 297[7]
n → π / π → π* (Conjugated System)350 - 389[7]

Conclusion

The comprehensive spectroscopic analysis of nitro-substituted chalcones is essential for unambiguous structure determination and quality control in research and development. FT-IR confirms the presence of key functional groups, particularly the carbonyl and nitro moieties. NMR spectroscopy provides the definitive carbon-hydrogen framework and confirms the trans stereochemistry of the enone bridge. Mass spectrometry validates the molecular weight and offers structural clues through fragmentation, while UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By integrating the data from these four techniques, researchers can confidently elucidate the structures of novel nitro-chalcone derivatives, paving the way for further investigation into their promising biological activities.

References

The Diverse Biological Activities of Enaminones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile pharmacophores and synthetic intermediates that have garnered significant attention in medicinal chemistry.[1][2] Their unique electronic properties, arising from the push-pull nature of the amine and carbonyl groups, grant them stability and diverse reactivity, making them ideal scaffolds for the synthesis of various heterocyclic compounds.[1][3] Over the past few decades, research has unveiled a broad spectrum of biological activities for enaminone derivatives, establishing them as promising candidates for the development of novel therapeutic agents. This guide provides an in-depth overview of the principal biological activities of enaminones, focusing on their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties, complete with quantitative data, experimental methodologies, and mechanistic pathways.

Anticancer Activity

Enaminone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action

The anticancer effects of enaminones are frequently linked to their ability to induce oxidative stress and disrupt cellular homeostasis in cancer cells.

  • Induction of Apoptosis: Many enaminones trigger programmed cell death. Studies on N-propargylic β-enaminones (NPEs) in breast cancer cells showed they induce apoptosis by significantly increasing the levels of reactive oxygen species (ROS).[6][7] This oxidative stress leads to changes in the expression of key apoptotic proteins, such as down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases and the execution of the apoptotic cascade.[8]

  • Cell Cycle Arrest: Enaminone compounds have been observed to halt the cell cycle, preventing cancer cell proliferation. In breast cancer cell lines, NPEs caused cell cycle arrest at the G0/G1 phase.[6][7] This arrest is often associated with the upregulation of cell cycle inhibitors like p21.[6]

  • Enzyme Inhibition: Certain enaminone derivatives are designed to target specific enzymes overexpressed in tumors. For instance, enaminone-linked benzofuran derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and human Carbonic Anhydrase IX (hCA IX), a key enzyme in hypoxia-driven tumor growth.[9] Similarly, other enaminone-based compounds have shown potent and selective inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX.[10]

Signaling Pathway for Apoptosis Induction

The following diagram illustrates a common pathway by which enaminone compounds can induce apoptosis in cancer cells.

G cluster_cell Cancer Cell Enaminone Enaminone Compound ROS ↑ Reactive Oxygen Species (ROS) Enaminone->ROS Bax ↑ Bax expression Enaminone->Bax Bcl2 ↓ Bcl-2 expression Enaminone->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Bax->Mitochondrion + Bcl2->Mitochondrion - Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Enaminone-induced apoptotic pathway in cancer cells.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of enaminone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ClassCell LineIC50 (µM)Reference
N-Arylpyrazole Enaminone (2b)MCF-7 (Breast)0.863 (µ g/well )[11]
N-Arylpyrazole Enaminone (14a)HEPG2 (Liver)2.33 (µ g/well )[11]
N-Arylpyrazole Enaminone (17)HEPG2 (Liver)2.33 (µ g/well )[11]
Enaminone-linked Benzofuran (4a)MCF-7 (Breast)3.65 (Hypoxia)[9]
N-Propargylic Enaminones (4, 9, 16, 21)Breast Cancer CellsSelectively cytotoxic with SI > 2[6][7]
Coumarin-based Enaminone (20)60 Cancer Cell LinesHigh activity (GI% 51-95)[12]

Note: Selectivity Index (SI) is the ratio of cytotoxicity on normal cells to cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HEPG2) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The enaminone compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6][7]

Anticonvulsant Activity

Enaminones represent a significant class of compounds with potent anticonvulsant properties, showing efficacy in various animal models of epilepsy.[13][14] Their activity is often compared favorably to established antiepileptic drugs (AEDs) like phenytoin and carbamazepine.[14]

Mechanism of Action

The primary proposed mechanism for the anticonvulsant action of enaminones involves the modulation of voltage-gated ion channels.

  • Sodium Channel Blockade: Many enaminones are believed to act on voltage-dependent sodium channels.[15][16] By blocking these channels, they can suppress the sustained repetitive firing of neurons, a hallmark of seizure activity. This mechanism is shared with several classical AEDs.

  • GABAergic Modulation: Some enaminone compounds may also exert their effects by acting as allosteric modulators of γ-aminobutyric acidA (GABAA) receptors, enhancing inhibitory neurotransmission in the brain.[1]

Experimental Workflow: Anticonvulsant Screening

The initial screening of novel enaminone compounds for anticonvulsant activity typically follows a standardized workflow, such as the one established by the National Institute of Neurological Disorders and Stroke (NINDS).

G cluster_workflow Anticonvulsant Screening Workflow Start Synthesized Enaminone Compound Admin Administer Compound to Mice/Rats (i.p.) Start->Admin MES Maximal Electroshock (MES) Test Admin->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Admin->scPTZ SixHz 6-Hertz (6Hz) Psychomotor Seizure Test Admin->SixHz Toxicity Assess Neurotoxicity (e.g., Rotorod Test) Admin->Toxicity Observation Observe for Seizure Protection vs. Control MES->Observation scPTZ->Observation SixHz->Observation Activity Active? Observation->Activity ToxicityCheck Toxic? Activity->ToxicityCheck Yes Discard Discard or Modify Activity->Discard No End Candidate for Further Development ToxicityCheck->End No ToxicityCheck->Discard Yes

Caption: Workflow for preclinical screening of anticonvulsant drugs.
Quantitative Data: In Vivo Anticonvulsant Activity

The potency of anticonvulsant enaminones is measured by their median effective dose (ED50) in animal models.

Animal ModelCompoundED50 (mg/kg)Reference
Mouse MESMultiple AnalogsActive at 100 mg/kg[17]
Rat MESTHA 40Active at 30 mg/kg[17]
Mouse 6-HzTHA 36Active at 100 mg/kg[17]
Mouse scPTZOne AnalogActive at 100 mg/kg[17]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a primary model for identifying compounds effective against generalized tonic-clonic seizures.[17]

  • Animal Preparation: Adult mice or rats are used for the assay.

  • Compound Administration: The test enaminone compound is administered, typically intraperitoneally (i.p.), at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-injection), a brief electrical stimulus (e.g., 50 mA for mice, 0.2 sec) is applied via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the abolition of the hindlimb extension phase of the seizure.

  • Data Analysis: The ED50, the dose required to protect 50% of the animals from the seizure, is calculated using statistical methods like probit analysis.

Antimicrobial Activity

Enaminones serve as precursors for a wide array of heterocyclic compounds that exhibit significant antibacterial and antifungal activities.[18][19] The compounds themselves and their derivatives have been tested against various pathogenic microbes.

Mechanism of Action

The precise mechanisms of antimicrobial action are not fully elucidated for all enaminone derivatives but are thought to involve disruption of essential cellular processes in microbes. Metal complexes of enaminones, in particular, have shown enhanced activity, suggesting that chelation can play a role in their efficacy, potentially by facilitating transport across the microbial cell membrane or by inhibiting microbial enzymes.[20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Compound 17Pseudomonas aeruginosa (PA)6.25[18]
Compound 21Pseudomonas aeruginosa (PA)6.25[18]
Compound 30aPseudomonas aeruginosa (PA)6.25[18]
Compound 5Pseudomonas aeruginosa (PA)6.25[18]
Compounds 17, 21, 5Fungal StrainsHigh activity[18]
Sb(III) Complexes (HL1, HL2, HL3)E. coli, S. aureusRemarkable action[20]
Experimental Protocol: Broth Microdilution Method

This method is a standardized technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The enaminone compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The results can be confirmed by plating the contents of clear wells onto agar to determine the Minimum Bactericidal Concentration (MBC).[21]

Anti-inflammatory Activity

Enaminones have emerged as a promising scaffold for the development of novel anti-inflammatory agents.[3] Their activity is primarily attributed to the inhibition of key enzymes in the inflammatory cascade and the suppression of pro-inflammatory cytokine production.[22]

Mechanism of Action
  • COX/LOX Inhibition: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of cyclooxygenase (COX) enzymes. Certain cyclic enaminones have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[23] Dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways is a particularly attractive strategy, as it can block the production of both prostaglandins and leukotrienes, key mediators of inflammation.[24][25]

  • Cytokine Suppression: Enaminone derivatives, such as piperazino-enaminones, have been shown to suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages.[22]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram shows the arachidonic acid pathway and the points of inhibition by enaminone compounds.

G cluster_pathway Arachidonic Acid Inflammatory Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Enaminone Enaminone Inhibitor Enaminone->COX Inhibits Enaminone->LOX Inhibits

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a valuable enaminone intermediate, utilizing microwave-assisted organic synthesis (MAOS). Enaminones are versatile scaffolds in medicinal chemistry and drug development, and the presence of a nitro group can confer significant biological activity.[1][2][3][4] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for this synthesis.[5][6][7][8] This protocol outlines the reaction setup, purification, and characterization of the target compound. Additionally, potential applications in drug development are discussed, highlighting the role of nitro-substituted compounds in biological pathways.

Introduction

Enaminones, characterized by the N-C=C-C=O conjugated system, are pivotal building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds with diverse pharmacological activities.[2][9] The incorporation of a nitro group into organic molecules is a well-established strategy in medicinal chemistry to enhance or confer biological activities, including antimicrobial and antitumor properties.[1][3][4] The target molecule, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, combines these key features, making it a compound of significant interest for drug discovery and development.

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods.[5][6][7][8][10] This approach is particularly advantageous for the synthesis of enaminones, which can sometimes require harsh reaction conditions and long reaction times using traditional methods.

Data Presentation

Table 1: Physicochemical Properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₃[11]
Molecular Weight220.22 g/mol [11]
Monoisotopic Mass220.08479225 Da[11]
AppearanceYellow solid (predicted)
Melting PointNot explicitly reported; related compounds melt in the range of 158-160 °C[12]

Table 2: Summary of a Representative Microwave-Assisted Synthesis Protocol

ParameterValue
Reactant 14-Nitroacetophenone
Reactant 2N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
SolventToluene (or solvent-free)
Microwave Power100-300 W (typical range)
Temperature120-150 °C
Reaction Time10-30 minutes
Work-upCooling, filtration, and recrystallization
Expected Yield>85% (based on similar reactions)

Experimental Protocol

Materials and Equipment:

  • 4-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (optional, for solvent-based reaction)

  • Ethanol (for recrystallization)

  • Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities[13]

  • Reaction vessels suitable for microwave synthesis[13]

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware for filtration and recrystallization

  • Rotary evaporator

  • Melting point apparatus

  • NMR and IR spectrometers for characterization

Procedure:

  • Reaction Setup:

    • In a dedicated microwave process vial equipped with a magnetic stir bar, add 4-nitroacetophenone (1.0 mmol, 165.15 mg).[13]

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 0.16 mL).

    • Optional (Solvent-based): Add 5 mL of dry toluene to the reaction vial. A solvent-free approach can also be effective.[14]

    • Seal the vial tightly with a septum.[13]

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction temperature to 140 °C and the irradiation time to 20 minutes. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

    • Monitor the reaction progress by TLC if possible (by taking aliquots after cooling).

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.[13]

    • If a solvent was used, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then triturated with a small amount of cold ethanol and collected by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • For further purification, recrystallize the product from hot ethanol.

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the melting point.

    • Characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Reactants (4-Nitroacetophenone & DMF-DMA) in Microwave Vial mw_irradiation 2. Microwave Irradiation (140°C, 20 min) reactants->mw_irradiation Seal Vial cooling 3. Cooling mw_irradiation->cooling filtration 4. Filtration cooling->filtration recrystallization 5. Recrystallization filtration->recrystallization characterization 6. Characterization (NMR, IR, MP) recrystallization->characterization

Caption: Experimental workflow for the microwave-assisted synthesis.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Targets cluster_effects Biological Effects enaminone (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one redox Redox Enzymes enaminone->redox Inhibition/Activation (Nitro Group Reduction) dna DNA enaminone->dna Intercalation/ Alkylation kinases Protein Kinases enaminone->kinases Inhibition ros Increased ROS redox->ros dna_damage DNA Damage dna->dna_damage cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis dna_damage->cell_cycle_arrest

References

Green Synthesis of Enaminone Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of sustainable chemical synthesis is paramount. Enaminone derivatives, crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds, are increasingly being synthesized via green chemistry principles. These methods offer significant advantages, including reduced reaction times, higher yields, minimized waste, and the use of safer reagents and solvents.

This document provides detailed application notes and experimental protocols for the green synthesis of enaminone derivatives. It covers a range of innovative and environmentally friendly techniques, including solvent-free, water-based, microwave-assisted, ultrasound-assisted, and mechanochemical methods.

Comparative Analysis of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis approaches for enaminone derivatives, allowing for a clear comparison of their efficiency and conditions.

Table 1: Solvent-Free Synthesis of β-Enaminone Derivatives

Entryβ-Dicarbonyl CompoundAmineCatalystTemp. (°C)TimeYield (%)Reference
1DimedoneAnilineNone12015 min98[1]
2AcetylacetoneAnilineNone12020 min95[1]
3Ethyl acetoacetateBenzylamineFe3O4 NPs (2.5 mol%)RT30 min94[2]
4Acetylacetone4-ChloroanilineFe(OTf)3RT10 min96[3]
5Dimedone4-MethoxyanilineNone12010 min97[1]
6Ethyl acetoacetateAniline[(PPh3)AuCl]/AgOTf (1 mol%)RT20 min98[4]
7AcetylacetoneBenzylamineCoCl2RT10 min95[5]

NPs: Nanoparticles, RT: Room Temperature

Table 2: Microwave-Assisted Solvent-Free Synthesis of Enaminones

EntryKetone/DicarbonylAmine/ReagentPower (W)Temp. (°C)Time (min)Yield (%)Reference
1AcetophenoneDMF-DMA1601503092[6]
24-MethylacetophenoneDMF-DMA1601503095[6]
3AcetylacetoneAniline160150-180395[6]
4DimedoneBenzylamine160150-180594[6]
5Ethyl acetoacetatep-Toluidine160150-1801092[6]

DMF-DMA: N,N-Dimethylformamide dimethyl acetal

Table 3: Ultrasound-Assisted Synthesis of Enaminones

| Entry | Dicarbonyl Compound | Amine | Catalyst | Solvent | Frequency (kHz) | Time (min) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Acetylacetone | Aniline | NiO | None | 30 | 20 | 92 |[7] | | 2 | Ethyl acetoacetate | Benzylamine | NiO | None | 30 | 25 | 90 |[7] | | 3 | Dimedone | Aniline | NiO | None | 30 | 20 | 94 |[7] | | 4 | Acetylacetone | p-Toluidine | NiO | None | 30 | 20 | 93 |[7] | | 5 | Ethyl acetoacetate | 4-Chloroaniline | NiO | None | 30 | 25 | 91 |[7] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key green synthesis experiments.

Protocol 1: Catalyst and Solvent-Free Synthesis of 3-(Phenylamino)-5,5-dimethylcyclohex-2-en-1-one

This protocol describes the direct condensation of dimedone and aniline without any catalyst or solvent.[1]

Materials:

  • Dimedone (1 mmol, 140.2 mg)

  • Aniline (1 mmol, 93.1 mg, 0.091 mL)

  • Round-bottom flask (10 mL)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethanol (for recrystallization)

Procedure:

  • Place dimedone (1 mmol) and aniline (1 mmol) in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After completion of the reaction (typically 15 minutes), cool the mixture to room temperature.

  • The solid product is formed upon cooling.

  • Recrystallize the crude product from ethanol to afford the pure 3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one.

Expected Yield: ~98%

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 4-(Phenylamino)pent-3-en-2-one

This protocol details the rapid synthesis of an enaminone from acetylacetone and aniline using microwave irradiation without any solvent or catalyst.[6]

Materials:

  • Acetylacetone (1 mmol, 100.1 mg, 0.102 mL)

  • Aniline (1 mmol, 93.1 mg, 0.091 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • TLC plate (silica gel)

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add acetylacetone (1 mmol) and aniline (1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 160 W, maintaining the temperature between 150-180 °C for 3 minutes.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Monitor the reaction completion by TLC.

  • The product is typically obtained as a solid or oil and can be purified by recrystallization or column chromatography if necessary.

Expected Yield: ~95%

Protocol 3: Ultrasound-Assisted Solvent-Free Synthesis of 4-(Phenylamino)pent-3-en-2-one using NiO Catalyst

This protocol outlines the synthesis of an enaminone using ultrasound irradiation and a recyclable heterogeneous catalyst.[7]

Materials:

  • Acetylacetone (1.1 mmol, 110.1 mg, 0.112 mL)

  • Aniline (1 mmol, 93.1 mg, 0.091 mL)

  • Nickel(II) oxide (NiO) (0.15 mmol, 11.2 mg)

  • Round-bottom flask (10 mL)

  • Ultrasonic bath (30 kHz)

  • Centrifuge

  • Ethyl acetate

Procedure:

  • In a 10 mL round-bottom flask, add acetylacetone (1.1 mmol), aniline (1 mmol), and NiO (0.15 mmol).

  • Place the flask in an ultrasonic bath operating at 30 kHz and sonicate the mixture for 20 minutes at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, add 5 mL of ethyl acetate to the reaction mixture.

  • Separate the catalyst by centrifugation at 5000 rpm for 20 minutes.

  • Decant the supernatant containing the product.

  • The NiO catalyst can be air-dried and reused.

  • Evaporate the solvent from the supernatant to obtain the crude product, which can be further purified by recrystallization.

Expected Yield: ~92%

Protocol 4: Synthesis of Enaminones in Water

This protocol describes a simple and environmentally friendly method for synthesizing enaminones using water as the solvent at room temperature.[8]

Materials:

  • β-ketoester or 1,3-diketone (e.g., ethyl acetoacetate) (1 mmol)

  • Primary amine (e.g., benzylamine) (2 mmol)

  • Water (5 mL)

  • Stirring plate and stir bar

  • Separatory funnel

  • Chloroform

Procedure:

  • To a flask containing the primary amine (2 mmol) in water (5 mL), add the β-dicarbonyl compound (1 mmol) at room temperature.

  • Stir the mixture vigorously. The reaction time will vary depending on the substrates (monitor by GC or TLC).

  • Once the reaction is complete, if the product precipitates, it can be collected by filtration.

  • If the product is soluble or an oil, extract the reaction mixture with chloroform (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure enaminone. For some water-soluble amines, washing the aqueous layer to remove excess amine may be necessary before extraction.

Expected Yield: Good to high yields, depending on the substrates.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

G cluster_0 Protocol 1: Catalyst and Solvent-Free Synthesis Reactants Dimedone + Aniline Heating Heat to 120°C with stirring Reactants->Heating 15 min Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon completion Purification Recrystallize from Ethanol Cooling->Purification Product1 Pure Enaminone Derivative Purification->Product1

Caption: Workflow for catalyst and solvent-free synthesis.

G cluster_1 Protocol 2: Microwave-Assisted Synthesis Reactants_MW Acetylacetone + Aniline Microwave Microwave Irradiation (160W, 150-180°C) Reactants_MW->Microwave 3 min Cooling_MW Cool to Room Temperature Microwave->Cooling_MW Workup_MW Purification (if needed) Cooling_MW->Workup_MW Product_MW Enaminone Product Workup_MW->Product_MW

Caption: Workflow for microwave-assisted synthesis.

G cluster_2 Protocol 3: Ultrasound-Assisted Synthesis Reactants_US Dicarbonyl + Amine + NiO Sonication Ultrasonication (30 kHz) Reactants_US->Sonication 20 min Catalyst_Separation Add Ethyl Acetate & Centrifuge Sonication->Catalyst_Separation Product_Isolation Decant Supernatant & Evaporate Catalyst_Separation->Product_Isolation Catalyst_Recycle Reuse NiO Catalyst_Separation->Catalyst_Recycle Product_US Enaminone Product Product_Isolation->Product_US

Caption: Workflow for ultrasound-assisted synthesis.

G cluster_3 General Reaction Pathway Start β-Dicarbonyl Compound + Amine Intermediate Intermediate Adduct Start->Intermediate Nucleophilic Attack Dehydration Dehydration Intermediate->Dehydration Product_General Enaminone Dehydration->Product_General

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a versatile starting material. This enaminone serves as a valuable building block for the construction of pyrazoles, pyrimidines, and pyridines, which are key scaffolds in many pharmaceutically active compounds.

Synthesis of Pyrazole Derivatives

The reaction of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one with hydrazine hydrate provides a direct and efficient route to 3-(4-nitrophenyl)-pyrazole. This cyclocondensation reaction proceeds readily, offering a high yield of the desired pyrazole derivative.

Quantitative Data for Pyrazole Synthesis

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-(4-nitrophenyl)-pyrazole(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, 85% Hydrazine HydrateEthanol601~85% (calculated from reported gram amounts)[1]

Experimental Protocol: Synthesis of 3-(4-nitrophenyl)-pyrazole [1]

  • In a round-bottom flask, dissolve 27.3 g of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in ethanol.

  • Add 23.6 g of 85% hydrazine hydrate to the solution.

  • Heat the reaction mixture at 60°C for one hour.

  • Allow the mixture to cool, during which the product will crystallize.

  • Filter the solid product.

  • The resulting solid is 3-(4-nitrophenyl)-pyrazole (18.5 g).

  • Further purification can be achieved by recrystallization if necessary.

Reaction Workflow for Pyrazole Synthesis

G start (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one conditions 60°C, 1h start->conditions reagent Hydrazine Hydrate reagent->conditions solvent Ethanol solvent->conditions product 3-(4-nitrophenyl)-pyrazole conditions->product

Caption: Synthesis of 3-(4-nitrophenyl)-pyrazole.

Synthesis of Pyrimidine Derivatives

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one can be utilized in the synthesis of pyrimidine derivatives through condensation with N-C-N building blocks such as guanidine. This reaction typically proceeds via a Michael addition followed by cyclization and elimination of dimethylamine and water to form the aromatic pyrimidine ring.

Quantitative Data for Analogous Pyrimidine Synthesis

ProductStarting MaterialReagentsSolventConditionsYield (%)
2-Amino-4,6-diarylpyrimidineChalconeGuanidine Carbonate, DMFDMFRefluxNot specified
2-Amino-4-(2,4-dichloro-5-fluorophenyl)-6-(aryl)pyrimidineN-chloroacetyl-2-amino-4-(2,4-dichloro-5-fluorophenyl)-6-(aryl)pyrimidineGuanidine Nitrate-RefluxNot specified[2]

Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)pyrimidine (Proposed)

This protocol is adapted from general methods for the synthesis of 2-aminopyrimidines from chalcones and related precursors.

  • To a solution of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (10 mmol) in a suitable solvent such as ethanol or isopropanol (50 mL), add guanidine hydrochloride (12 mmol) and a base such as sodium ethoxide or sodium hydroxide (12 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH to neutral with a dilute acid (e.g., HCl) if necessary.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product, 2-amino-4-(4-nitrophenyl)pyrimidine, under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/DMF) for further purification.

Reaction Workflow for Pyrimidine Synthesis

G start (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one conditions Reflux, 6-8h start->conditions reagent Guanidine Hydrochloride reagent->conditions base Base (e.g., NaOEt) base->conditions solvent Ethanol solvent->conditions product 2-Amino-4-(4-nitrophenyl)pyrimidine conditions->product

Caption: Synthesis of 2-Amino-4-(4-nitrophenyl)pyrimidine.

Synthesis of Pyridine Derivatives

The synthesis of substituted pyridines, specifically 2-pyridones, can be achieved by reacting (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one with active methylene compounds like cyanoacetamide in the presence of a base. This reaction follows a Michael addition, cyclization, and elimination pathway.

Quantitative Data for Analogous Pyridine Synthesis

Specific quantitative data for the reaction of the title enaminone is not available in the searched literature. The following table presents data for the synthesis of related 2-pyridone derivatives.

ProductAldehydeActive Methylene CompoundCatalystSolventYield (%)
6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrilep-TolualdehydeMalononitrile, N-Benzyl-2-cyanoacetamideGuanidinium CarbonateMethanol62%[3]
6-Amino-4-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile4-ChlorobenzaldehydeMalononitrile, N-(2,4-dichlorobenzyl)-2-cyanoacetamideGuanidinium CarbonateMethanol73%[3]

Experimental Protocol: Synthesis of 2-oxo-4-(4-nitrophenyl)-1,2-dihydropyridine-3-carbonitrile (Proposed)

This protocol is based on established methods for the synthesis of 2-pyridones from related starting materials.

  • In a round-bottom flask, dissolve (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (10 mmol) and cyanoacetamide (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the product, 2-oxo-4-(4-nitrophenyl)-1,2-dihydropyridine-3-carbonitrile, under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Reaction Workflow for Pyridine Synthesis

G start (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one conditions Reflux, 4-6h start->conditions reagent Cyanoacetamide reagent->conditions catalyst Base (e.g., Piperidine) catalyst->conditions solvent Ethanol solvent->conditions product 2-Oxo-4-(4-nitrophenyl)-1,2-dihydropyridine-3-carbonitrile conditions->product

Caption: Synthesis of a 2-pyridone derivative.

References

Application Notes and Protocols: (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a Versatile Building Block for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The pyrimidine scaffold is a core structure in numerous therapeutic agents. This document provides detailed protocols for the use of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one , a reactive enaminone, as a key building block for the synthesis of substituted pyrimidines. The straightforward and efficient synthesis of this precursor, followed by its cyclocondensation with guanidine or thiourea, offers a versatile route to novel 2-amino-4-(4-nitrophenyl)pyrimidine and 4-(4-nitrophenyl)pyrimidine-2-thiol derivatives. These compounds are valuable for screening in drug discovery programs, particularly for antimicrobial and anticancer applications.

Synthesis of the Building Block: (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

The synthesis of the enaminone building block is achieved through the condensation of 4'-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol

Materials:

  • 4'-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Ethyl acetate

  • n-Hexane

  • Round bottom flask

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 50 mL round bottom flask, add 4'-nitroacetophenone (5 mmol) and N,N-dimethylformamide dimethyl acetal (5 mmol).

  • Add 10 mL of toluene to the flask.

  • Stir the reaction mixture at 110°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (2:8 v/v) as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a solid. A typical yield for this type of reaction is around 85%.[1]

Synthesis of Pyrimidine Derivatives

The enaminone building block can be readily converted to pyrimidine derivatives through cyclocondensation with guanidine or thiourea.

General Experimental Workflow

G cluster_0 Synthesis of Enaminone cluster_1 Pyrimidine Synthesis Start 4'-Nitroacetophenone + N,N-Dimethylformamide dimethyl acetal Reaction1 React in Toluene at 110°C for 3h Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Product1 (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Purification1->Product1 Reaction2 Reflux with KOH in Methanol for 3-4h Product1->Reaction2 Reagent1 Guanidine Hydrochloride Reagent1->Reaction2 For 2-amino derivative Reagent2 Thiourea Reagent2->Reaction2 For 2-thiol derivative Acidification Acidify with Glacial Acetic Acid Reaction2->Acidification Purification2 Recrystallization from Ethanol Acidification->Purification2 Product2 2-Amino-4-(4-nitrophenyl)pyrimidine Purification2->Product2 Product3 4-(4-nitrophenyl)pyrimidine-2-thiol Purification2->Product3

Caption: General workflow for the synthesis of pyrimidine derivatives.

Protocol 1: Synthesis of 2-Amino-4-(4-nitrophenyl)pyrimidine

Materials:

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (0.01 mol) in 50 mL of methanol in a round bottom flask.

  • Add potassium hydroxide (0.01 mol) to the solution.

  • Add a 0.25 M solution of guanidine hydrochloride (40 mL) in methanol to the reaction mixture.

  • Reflux the mixture for 3-4 hours.[2]

  • After cooling, acidify the reaction mixture with glacial acetic acid.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-nitrophenyl)pyrimidine.

Protocol 2: Synthesis of 4-(4-nitrophenyl)pyrimidine-2-thiol

Materials:

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Thiourea

  • Potassium hydroxide (KOH)

  • Methanol

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (0.01 mol) in 50 mL of methanol in a round bottom flask.

  • Add potassium hydroxide (0.01 mol) to the solution.

  • Add a 0.25 M solution of thiourea (40 mL) in methanol to the reaction mixture.

  • Reflux the mixture for 3-4 hours.[2]

  • After cooling, acidify the reaction mixture with glacial acetic acid.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-nitrophenyl)pyrimidine-2-thiol.

Application Notes: Biological Activity of Derived Pyrimidines

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities. The 4-(4-nitrophenyl)pyrimidine core, synthesized from the described building block, is a key pharmacophore in compounds with potential antimicrobial and anticancer properties.

Antimicrobial Activity

Substituted 4-aryl-6-(4-nitrophenyl)pyrimidin-2-amines and -thiols have been evaluated for their antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial and fungal strains. The data suggests that these pyrimidine derivatives possess significant antimicrobial potential.

CompoundRXS. aureus (MTCC 3160)B. subtilis (MTCC 441)E. coli (MTCC 443)P. aeruginosa (MTCC 424)C. albicans (MTCC 227)A. niger (MTCC 281)
1 2-ClNH0.0720.0720.1440.1440.2890.289
2 2-ClS0.0720.0720.1450.1450.2910.291
3 3-ClNH0.0760.0760.1530.1530.3060.306
4 3-ClS0.0720.0720.1450.1450.2910.291
5 4-ClNH0.0760.0760.1530.1530.3060.306
6 4-ClS0.0720.0720.1450.1450.2910.291
Ampicillin --0.2500.2500.2500.250--
Griseofulvin ------0.5000.500

Data adapted from a study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.[2]

Anticancer Activity and Potential Mechanisms of Action

Many 2-aminopyrimidine derivatives have been investigated as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is overactive. Certain 2-aminopyrimidine derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine 2-Amino-4-(4-nitrophenyl) -pyrimidine Pyrimidine->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by 2-aminopyrimidine derivatives.

MAPK Signaling Pathway Inhibition

The MAPK pathway is a key downstream effector of EGFR and other growth factor receptors. Inhibition of kinases within this cascade can also lead to reduced cancer cell proliferation and survival. Pyrimidine-based inhibitors have been developed to target components of this pathway.

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyrimidine Pyrimidine Derivatives Pyrimidine->RAF inhibit Pyrimidine->MEK inhibit

Caption: Potential inhibition points of pyrimidine derivatives in the MAPK pathway.

The following table presents the cytotoxic activity (IC50 values) of some 2-aminopyrimidine derivatives against various cancer cell lines. This data highlights the potential of this class of compounds in oncology drug discovery.

CompoundRCancer Cell LineIC50 (µM)
A 4-FluorophenylA549 (Lung)1.98
A 4-FluorophenylHCT-116 (Colon)2.78
A 4-FluorophenylPC-3 (Prostate)4.27
A 4-FluorophenylMCF-7 (Breast)4.01
B 4-MethoxyphenylA549 (Lung)2.54
B 4-MethoxyphenylHCT-116 (Colon)3.12
B 4-MethoxyphenylPC-3 (Prostate)4.88
B 4-MethoxyphenylMCF-7 (Breast)4.32

Data adapted from a study on the cytotoxicity of pyrimidine derivatives. The specific compounds are 2-amino-4-aryl-pyrimidines and are presented here as representative examples.

Conclusion

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a highly useful and versatile building block for the synthesis of a variety of pyrimidine derivatives. The protocols provided herein are robust and can be readily implemented in a standard organic chemistry laboratory. The resulting 2-amino- and 2-thiol-4-(4-nitrophenyl)pyrimidines are promising scaffolds for the development of novel antimicrobial and anticancer agents. Further derivatization and biological screening of these compounds are encouraged to explore their full therapeutic potential.

References

Application Notes and Protocols for the Biological Evaluation of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and its derivatives belong to the enaminone class of compounds, which are recognized for their versatile biological activities. These compounds are characterized by a conjugated system of an amine, a double bond, and a ketone, which imparts a unique electronic and structural profile, making them attractive scaffolds for medicinal chemistry. The presence of a 4-nitrophenyl group is often associated with enhanced biological, particularly anticancer and antimicrobial, properties. This document provides a detailed overview of the biological evaluation of these derivatives, including quantitative data on their activity, comprehensive experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the in vitro biological activities of various (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one derivatives and related compounds against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Enaminone and Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative A MCF-7 (Breast)7.79 ± 0.81Doxorubicin-[1]
MDA-MB-231 (Breast)8.81 ± 0.92Doxorubicin-[1]
Derivative B HCT-116 (Colon)8.93Doxorubicin-[2]
HepG2 (Liver)8.30Doxorubicin-[2]
Derivative C A549 (Lung)95.41 ± 0.67% inhibition at 100 µM5-Fluorouracil64.29 ± 2.09% inhibition at 100 µM[3]
Ciminalum-Thiazolidinone Hybrid MOLT-4 (Leukemia)< 0.01--[1]
SW-620 (Colon)< 0.01--[1]

Note: The data presented is for structurally related compounds, as specific data for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one derivatives was not available in the cited literature.

Table 2: Antimicrobial Activity of Enaminone and Chalcone Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiazole-Coumarin Hybrid 1a Pseudomonas aeruginosa15.62-31.25Ciprofloxacin-[2]
Enterococcus faecalis15.62-31.25Ciprofloxacin-[2]
Staphylococcus aureus62.5-125Ciprofloxacin-[2]
Thiazole-Coumarin Hybrid 1b Candida albicans15.62Fluconazole-[2]
Aspergillus brasiliensis15.62--[2]
Benzothiophene Chalcone Gram-positive & Gram-negative bacteria1250-5000--[4]

Note: The data presented is for structurally related compounds, as specific data for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one derivatives was not available in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in the broth. Add the diluted inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Protein lysates from cells treated with test compounds

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Treat cells with the test compounds for a specified time. Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-old 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds. Harvest the cells, including any floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Enaminone (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Derivative Enaminone->PI3K inhibits? Enaminone->Akt inhibits? Enaminone->mTORC1 inhibits?

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Enaminone (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Derivative Bax Bax (Pro-apoptotic) Enaminone->Bax upregulates? Bcl2 Bcl-2 (Anti-apoptotic) Enaminone->Bcl2 downregulates? Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria promotes release of Bcl2->Mitochondria inhibits release of Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Workflow Diagram

Experimental_Workflow start Start: Synthesize Derivatives cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Susceptibility (Broth Microdilution) start->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism end End: Data Analysis & Conclusion antimicrobial->end cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western_blot Protein Expression Analysis (Western Blot) mechanism->western_blot cell_cycle->end apoptosis->end western_blot->end

Caption: General workflow for biological evaluation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their potential therapeutic properties, including anticancer activities.[1][2] Chalcones are characterized by a 1,3-diaryl-2-propen-1-one backbone and have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][2][3][4][5] The biological activity of chalcones is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways that are frequently dysregulated in cancer.[1][5]

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The protocols detailed below are designed to be a starting point for researchers investigating the anticancer potential of this specific chalcone derivative.

Compound Information

  • Compound Name: (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • CAS Number: 68760-11-2[6]

  • Molecular Formula: C₁₁H₁₂N₂O₃[6]

  • Molecular Weight: 220.22 g/mol [6]

  • Chemical Structure:

    alt text

    (Image Source: PubChem CID 1475992)

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are essential for comparing cytotoxic potency.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HepG2Hepatocellular Carcinoma18.2
HCT116Colon Carcinoma25.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Compound Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to measure the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[7][8]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture reagents as described for the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway: p53-Mediated Apoptosis

Chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the p53 tumor suppressor pathway.[1]

p53_pathway compound (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one p53 p53 Upregulation compound->p53 bax Bax (Pro-apoptotic) Activation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-mediated apoptosis pathway.

References

Application Notes and Protocols for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Candidate Antimicrobial and Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Chalcones

Chalcones, belonging to the flavonoid family, are naturally occurring and synthetic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a recognized pharmacophore, imbuing chalcone derivatives with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The reactivity of the enone moiety, which can act as a Michael acceptor, is often implicated in their mechanism of action, allowing for interaction with biological nucleophiles.[4]

The subject of this guide, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, is a synthetic chalcone derivative featuring two key functional groups that are anticipated to modulate its bioactivity. The presence of a nitro group, a strong electron-withdrawing substituent, on one of the aromatic rings is often associated with enhanced antimicrobial and antifungal efficacy in various compound classes.[5][6][7] Concurrently, the dimethylamino group, an electron-donating substituent, can also influence the molecule's electronic properties and biological interactions.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of the antimicrobial and antifungal properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

The synthesis of the title compound is readily achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[10][11] This classic organic reaction involves the condensation of an aromatic aldehyde with a ketone. In this specific synthesis, 4-(dimethylamino)benzaldehyde reacts with 4-nitroacetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Protocol: Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Materials:

  • 4-nitroacetophenone

  • 4-(dimethylamino)benzaldehyde

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, beaker, filtration apparatus)

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 4-nitroacetophenone and 4-(dimethylamino)benzaldehyde in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a concentrated aqueous solution of NaOH or KOH.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. The crude product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis Workflow Reactants 4-nitroacetophenone + 4-(dimethylamino)benzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Dissolve Solvent_Base Ethanol + NaOH/KOH Solvent_Base->Reaction Catalyze Precipitation Precipitation in ice-water Reaction->Precipitation Isolate Purification Filtration & Recrystallization Precipitation->Purification Product (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Purification->Product

Caption: Workflow for the synthesis of the target chalcone.

Antimicrobial Activity Assessment

The in vitro antimicrobial activity of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one can be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be employed to ensure the reliability and comparability of the results.[12]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Synthesized (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum in CAMHB to the final required concentration.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells for a positive control (bacteria with a standard antibiotic), a negative control (broth with DMSO, no bacteria), and a growth control (bacteria in broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Antifungal Activity Assessment

The antifungal potential of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one can be evaluated against a range of pathogenic yeasts and molds. Similar to antimicrobial testing, standardized protocols are crucial for reliable data.[2][13]

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

Materials:

  • Synthesized (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • DMSO for stock solution preparation

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium with DMSO)

  • Fungal inoculum standardized to the appropriate cell density

Procedure:

  • Stock Solution and Dilutions: Prepare a stock solution of the test compound in DMSO and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well.

  • Controls: Include positive, negative, and growth controls as described for the antibacterial assay.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Subculturing: After determining the MIC, subculture an aliquot from each well with no visible growth onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the plates at 35°C for a sufficient period to allow for fungal growth.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

G cluster_testing Antimicrobial & Antifungal Testing Workflow Compound Test Compound: (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Stock_Solution Prepare Stock Solution (in DMSO) Compound->Stock_Solution Serial_Dilution Serial Dilution in Microtiter Plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC_MFC Determine MBC/MFC MIC->MBC_MFC

Caption: General workflow for antimicrobial and antifungal testing.

Data Presentation and Interpretation

The results of the antimicrobial and antifungal assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Data Table for Antimicrobial Activity

Test OrganismMIC (µg/mL)MBC (µg/mL)Positive Control (MIC, µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa

Table 2: Representative Data Table for Antifungal Activity

Test OrganismMIC (µg/mL)MFC (µg/mL)Positive Control (MIC, µg/mL)
Candida albicans
Aspergillus niger
Microsporum gypseum

Expected Outcomes and Further Research

Based on the existing literature for nitro-substituted chalcones, it is anticipated that (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one will exhibit promising antimicrobial and antifungal activities.[5][6] The specific potency against different microbial strains will need to be empirically determined through the execution of the protocols outlined above.

Further research should focus on elucidating the mechanism of action of this compound. This could involve studies on its effects on microbial cell membrane integrity, enzyme inhibition, and potential interactions with microbial DNA. Additionally, cytotoxicity studies using mammalian cell lines are essential to assess its therapeutic index and potential for further development as a drug candidate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the aromatic rings and the enone linker, could provide valuable insights for optimizing the antimicrobial and antifungal potency of this chalcone scaffold.

References

Application Notes and Protocols for Substituted Prop-2-en-1-one Compounds as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted prop-2-en-1-ones, commonly known as chalcones, represent a significant class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids and are abundant in many edible plants.[3] Chalcone derivatives have garnered substantial attention from the scientific community due to their diverse and potent pharmacological activities, including antimicrobial, anticancer, antioxidant, and notably, anti-inflammatory properties.[1][2][3][4]

The anti-inflammatory potential of these compounds stems from their ability to modulate multiple key signaling pathways and protein targets involved in the inflammatory cascade.[5][6][7] This document provides a detailed overview of the anti-inflammatory properties of substituted prop-2-en-1-one compounds, summarizing quantitative data, outlining detailed experimental protocols for their evaluation, and visualizing the underlying mechanisms of action.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of substituted prop-2-en-1-ones are not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets. Key mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways that regulate the expression of inflammatory mediators.

1. Inhibition of Pro-inflammatory Enzymes: Many chalcone derivatives have been shown to inhibit enzymes that are crucial to the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][8] COX-2 is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation, while iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule.[9][10] By inhibiting these enzymes, these compounds effectively reduce the production of key inflammatory mediators.

2. Modulation of Signaling Pathways: Substituted prop-2-en-1-ones exert significant control over intracellular signaling cascades that are hyperactivated during inflammation.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chalcones have been shown to suppress the activation of NF-κB.[1][8] This inhibition prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[5][8]

  • MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, play a crucial role in transmitting extracellular signals to the nucleus to initiate inflammatory responses. Several prop-2-en-1-one derivatives have been identified as inhibitors of MAPK phosphorylation, thereby blocking downstream inflammatory events.[5][6][11]

  • NLRP3 Inflammasome: Some chalcones can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the potent pro-inflammatory cytokine IL-1β.[6]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB-IκBα (Inactive) NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc IκBα degradation & p65/p50 translocation Chalcones Prop-2-en-1-ones Chalcones->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

NF-κB signaling pathway inhibition by prop-2-en-1-ones.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38_path p38 Pathway JNK_path JNK Pathway p38 p38 MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylates JNK->Transcription_Factors Chalcones Prop-2-en-1-ones Chalcones->p38 Inhibits Chalcones->JNK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

MAPK signaling pathway inhibition by prop-2-en-1-ones.

Data Presentation: Quantitative Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, showcasing the in vitro and in vivo anti-inflammatory efficacy of representative substituted prop-2-en-1-one compounds.

Table 1: In Vitro Anti-inflammatory Activity of Prop-2-en-1-one Derivatives

Compound Assay Cell Line / System IC₅₀ (µM) Reference
Compound 1 β-glucuronidase release fMLP/CB-stimulated rat neutrophils 1.6 ± 0.2 [12][13]
Compound 1 Lysozyme release fMLP/CB-stimulated rat neutrophils 1.4 ± 0.2 [12][13]
Compound 11 Nitric Oxide (NO) formation LPS-stimulated murine microglial cells (N9) 0.7 ± 0.06 [12][13]
Compound 6a Superoxide (SO) anion production fMLF-triggered human neutrophils 1.23 [5][11]
Compound 6a Elastase release fMLF-triggered human neutrophils 1.37 [5][11]
Compound 26a Superoxide (SO) anion production fMLF-triggered human neutrophils 1.56 [5][11]
Compound 163 TNF-α production LPS-induced RAW 264.7 cells 0.42 [4]
Compound 164 TNF-α production LPS-induced RAW 264.7 cells 0.82 [4]
Compound 5a COX-2 Inhibition Human recombinant 0.77 [14]

| Compound 5f | COX-2 Inhibition | Human recombinant | 1.89 |[14] |

Table 2: In Vivo Anti-inflammatory Activity of Prop-2-en-1-one Derivatives

Compound Animal Model Dose Max Inhibition (%) Reference
Compound 5a Carrageenan-induced paw edema (Rat) 100 mg/kg 69.23% [14]
Compound 5f Carrageenan-induced paw edema (Rat) 100 mg/kg 64.10% [14]
Compound 5 Carrageenan-induced paw edema (Rat) 100 mg/kg ~65% (ED₅₀ = 53.7 mg/kg) [15]

| Ibuprofen | Carrageenan-induced paw edema (Rat) | 100 mg/kg | ~60% (ED₅₀ = 79.4 mg/kg) |[15] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the anti-inflammatory activity of substituted prop-2-en-1-one compounds are provided below.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation reaction for synthesizing chalcones.[12][13][16]

  • Principle: An appropriate substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).

Synthesis_Workflow start Start dissolve Dissolve Acetophenone and Aldehyde in Ethanol start->dissolve add_base Add Aqueous KOH (40%) dropwise with stirring dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir neutralize Pour into Crushed Ice & Neutralize with HCl stir->neutralize filter Filter the Precipitated Solid neutralize->filter wash_dry Wash with Water & Dry filter->wash_dry crystallize Recrystallize from appropriate solvent (e.g., Acetic Acid) wash_dry->crystallize end Characterize Product (MP, NMR, MS) crystallize->end

General workflow for chalcone synthesis.
  • Materials & Reagents:

    • Substituted acetophenone

    • Substituted aromatic aldehyde

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Crushed ice

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve equimolar amounts (e.g., 0.01 M) of the substituted acetophenone and the aromatic aldehyde in a suitable volume of ethanol (e.g., 15-20 mL) in a flask.[16]

    • Cool the mixture in an ice bath.

    • With constant stirring, add an aqueous solution of KOH (e.g., 40%) dropwise to the mixture.[16]

    • Allow the reaction to stir at room temperature for the required time (typically 2-24 hours), monitoring completion using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[16]

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).[8][9][13]

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to induce the expression of iNOS, leading to the production of NO.[8] The amount of NO produced is quantified indirectly by measuring the concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow adherence seed_cells->incubate1 add_compounds Treat cells with Test Compounds (various concentrations) incubate1->add_compounds add_lps Stimulate with LPS (e.g., 1 µg/mL) (except for control wells) add_compounds->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect 50 µL of supernatant incubate2->collect_supernatant add_griess Add 50 µL of Griess Reagent to each supernatant sample collect_supernatant->add_griess incubate3 Incubate for 10 min at room temperature add_griess->incubate3 measure_abs Measure Absorbance at 540 nm incubate3->measure_abs calculate Calculate % Inhibition and IC₅₀ value measure_abs->calculate end End calculate->end

Workflow for the in vitro nitric oxide inhibition assay.
  • Materials & Reagents:

    • RAW 264.7 macrophage cell line

    • DMEM medium with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (dissolved in DMSO)

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • After 1 hour of pre-treatment, stimulate the cells with LPS (final concentration 1 µg/mL). A set of wells should remain unstimulated as a negative control.

    • Incubate the plate for another 24 hours.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and B immediately before use) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage inhibition against the log of the compound concentrations.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used model to screen for acute anti-inflammatory activity.[15]

  • Principle: Subplantar injection of carrageenan into the paw of a rodent (rat or mouse) induces a biphasic acute inflammatory response characterized by edema (swelling). The effectiveness of a test compound is determined by its ability to reduce this swelling compared to a control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats/Mice and fast overnight start->acclimatize group_animals Group Animals (n=5-6/group): Vehicle, Positive Control, Test Groups acclimatize->group_animals measure_initial Measure Initial Paw Volume (V₀) using a plethysmometer group_animals->measure_initial administer_drug Administer Test Compound, Vehicle, or Positive Control (e.g., Indomethacin) orally measure_initial->administer_drug wait Wait for 1 hour administer_drug->wait induce_edema Inject 0.1 mL of 1% Carrageenan into the subplantar region of the right hind paw wait->induce_edema measure_final Measure Paw Volume at intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) (Vₜ) induce_edema->measure_final calculate Calculate Paw Edema (Vₜ - V₀) and % Inhibition measure_final->calculate end End calculate->end

Workflow for the in vivo carrageenan-induced paw edema assay.
  • Materials & Reagents:

    • Wistar rats or Swiss albino mice

    • Carrageenan (Type IV)

    • Normal saline (0.9% NaCl)

    • Test compounds

    • Positive control drug (e.g., Indomethacin or Ibuprofen)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=5-6 per group): Vehicle control, positive control, and test compound groups (at least 2-3 different doses).

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

    • Administer the test compounds, vehicle, or positive control drug orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in normal saline into the subplantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3rd hour (peak inflammation): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Conclusion

Substituted prop-2-en-1-one (chalcone) derivatives have demonstrated significant potential as a versatile class of anti-inflammatory agents. Their efficacy is rooted in their ability to modulate multiple key targets within the inflammatory cascade, including the inhibition of pro-inflammatory enzymes like COX-2 and iNOS and the suppression of critical signaling pathways such as NF-κB and MAPKs.[5][6] The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating the discovery and development of novel, potent, and safe anti-inflammatory drugs based on the chalcone scaffold. Further investigation into structure-activity relationships and pharmacokinetic profiling will be crucial for advancing these promising compounds into clinical candidates.

References

Application Notes and Protocols for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for structurally related chalcone derivatives. As of the date of this document, specific anticancer activity data for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is not available in the cited literature. The information provided herein is intended to serve as a guide for researchers investigating the potential of this and similar compounds as anticancer agents.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an α,β-unsaturated ketone core. This structural motif is present in (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Numerous synthetic and natural chalcones have demonstrated significant anticancer properties, including the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest across various cancer types.[1][2][3] The simple chemical structure of chalcones makes them an attractive scaffold for the development of new anticancer drugs. This document outlines potential applications and experimental protocols for the in vitro evaluation of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a prospective anticancer agent, based on data from analogous compounds.

Quantitative Data: In Vitro Anticancer Activity of Structurally Related Chalcones

The anticancer efficacy of chalcone derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC₅₀), which reflects the compound's potency in inhibiting cancer cell growth. The following tables summarize the IC₅₀ values of chalcones with structural similarities to (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, specifically those containing a 4-nitrophenyl group, against various human cancer cell lines.

Table 1: IC₅₀ Values of Chalcone-Based 4-Nitroacetophenone Derivatives [4]

CompoundH1299 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)K562 (Leukemia)
NCH-2 4.5 - 11.4 µM4.3 - 15.7 µM2.7 - 4.1 µM4.9 - 19.7 µM
NCH-4 4.5 - 11.4 µM4.3 - 15.7 µM2.7 - 4.1 µM4.9 - 19.7 µM
NCH-5 4.5 - 11.4 µM4.3 - 15.7 µM2.7 - 4.1 µM4.9 - 19.7 µM
NCH-6 4.5 - 11.4 µM4.3 - 15.7 µM2.7 - 4.1 µM4.9 - 19.7 µM
NCH-8 4.5 - 11.4 µM4.3 - 15.7 µM2.7 - 4.1 µM4.9 - 19.7 µM
NCH-10 4.5 - 11.4 µM4.3 - 15.7 µM2.7 - 4.1 µM4.9 - 19.7 µM

Table 2: IC₅₀ Values of 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) [1]

CompoundKYSE-450 (Esophageal Cancer)Eca-109 (Esophageal Cancer)
Ch-19 4.97 µM9.43 µM

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Prepare a stock solution of the test compound in DMSO and dilute it with the complete growth medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.

  • Materials:

    • Human cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis

This assay is used to determine the effect of the compound on the cell cycle progression of cancer cells.

  • Materials:

    • Human cancer cell lines

    • Test compound

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cell_viability Cell Viability Assay (MTT) cell_culture->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle ros_detection ROS Detection cell_cycle->ros_detection western_blot Western Blot (Apoptotic Proteins) ros_detection->western_blot

General workflow for evaluating the anticancer potential of the test compound.

Potential Signaling Pathway: ROS-Mediated Apoptosis

Based on studies of related nitro-substituted chalcones, a potential mechanism of action for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one could involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

G compound (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Induces mito Mitochondrial Dysfunction ros->mito Leads to caspases Caspase Activation (Caspase-9, Caspase-3) mito->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Proposed ROS-mediated apoptotic pathway for nitro-substituted chalcones.

Conclusion

While direct experimental evidence for the anticancer activity of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is currently lacking, the extensive research on structurally similar chalcones suggests its potential as a valuable candidate for further investigation. The protocols and data presented in these application notes provide a solid framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action against various cancer cell lines. Further studies, including in vivo experiments, are warranted to fully understand its therapeutic potential.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones are a versatile class of organic compounds characterized by the functional group R₂N-C=C-C=O. This conjugated system makes them valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Recent studies have highlighted the potential of enaminones and their derivatives as potent antioxidant agents. Their ability to counteract oxidative stress by neutralizing reactive oxygen species (ROS) positions them as promising candidates for the development of therapeutics against a multitude of diseases where oxidative damage is a key pathological factor, including neurodegenerative disorders, cardiovascular diseases, and cancer.

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of novel or synthesized enaminone compounds. The methodologies cover widely accepted in vitro chemical assays to determine radical scavenging and reducing power, as well as a cell-based assay to evaluate efficacy in a biological context.

Principle of Antioxidant Assays

The antioxidant activity of enaminones can be attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The core structure, featuring a vinylogous amide system, allows for electron delocalization, which can stabilize the resulting radical species after donation. The primary mechanisms involved are:

  • Hydrogen Atom Transfer (HAT): The enaminone antioxidant (En-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.

    • En-H + R• → En• + RH

  • Single Electron Transfer (SET): The enaminone donates an electron to the free radical, followed by proton transfer.

    • En-H + R• → [En-H]•+ + R⁻

    • [En-H]•+ → En• + H⁺

The following protocols describe assays that operate based on these principles, allowing for the quantification of an enaminone's antioxidant capacity.

Experimental Workflow

A typical workflow for assessing the antioxidant activity of enaminones involves several key stages, from initial sample preparation to the selection and execution of various assays, culminating in data analysis and interpretation.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Acquisition & Analysis prep Enaminone Sample Preparation (Dissolve in suitable solvent, e.g., DMSO, Ethanol) dilute Prepare Serial Dilutions prep->dilute dpph DPPH Assay (Radical Scavenging) dilute->dpph Test Compound abts ABTS Assay (Radical Scavenging) dilute->abts Test Compound frap FRAP Assay (Reducing Power) dilute->frap Test Compound cellular Intracellular ROS Scavenging Assay (e.g., DCFH-DA) dilute->cellular Test Compound measurement Spectrophotometric / Fluorescence Reading dpph->measurement abts->measurement frap->measurement cellular->measurement calc Calculate % Inhibition and IC50 Values measurement->calc compare Compare with Standards (e.g., Ascorbic Acid, Trolox) calc->compare

Caption: General experimental workflow for assessing the antioxidant activity of enaminones.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an enaminone to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Enaminone test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[3] Keep the solution in an amber bottle or cover it with aluminum foil to protect it from light.[1]

  • Sample Preparation: Dissolve the enaminone compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to make stock solutions. Prepare a range of concentrations by serial dilution.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the various concentrations of the enaminone samples or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[3]

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH) to account for any sample absorbance.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1][3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [ (Acontrol - (Asample - Ablank)) / Acontrol ] × 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample.

  • Asample is the absorbance of the DPPH solution with the enaminone sample.

  • Ablank is the absorbance of the enaminone sample in methanol.

Plot the % Scavenging against the concentration of the enaminone and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an enaminone to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6][7]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Enaminone test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a range of concentrations of the enaminone compounds and Trolox standard in a suitable solvent.

  • Assay Reaction:

    • In a 96-well plate, add 10 µL of the various concentrations of the enaminone samples or standard to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Mix and incubate the plate at room temperature in the dark for 6-10 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.[7]

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula:

% Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100

Where:

  • Acontrol is the absorbance of the ABTS•+ working solution without the sample.

  • Asample is the absorbance of the ABTS•+ solution with the enaminone sample.

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % scavenging of Trolox against its concentration. Use the regression equation to calculate the TEAC value for the enaminone samples.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an enaminone to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Enaminone test compounds

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the reagent at 37°C for 15 minutes before use.

  • Standard and Sample Preparation: Prepare a series of dilutions for the FeSO₄ standard and the enaminone test compounds.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the various concentrations of the enaminone samples or standard to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. The reducing power of the enaminone samples is calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of enaminones to scavenge intracellular ROS generated by an oxidative stressor. The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • A suitable cell line (e.g., V79-4, HepG2, or relevant cell line for the intended application)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

  • DCFH-DA solution

  • Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂), AAPH)

  • Enaminone test compounds

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various non-toxic concentrations of the enaminone compounds (in serum-free medium) for 1-4 hours. Include a vehicle control.

  • DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and add 100 µL of 20 µM DCFH-DA solution to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove excess DCFH-DA. Add 100 µL of an appropriate concentration of H₂O₂ (e.g., 1 mM) in PBS to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings at regular intervals (e.g., every 5 minutes) for 60 minutes.

Data Analysis: The antioxidant activity is inversely proportional to the fluorescence intensity. Calculate the area under the curve (AUC) for each treatment. The percentage of ROS inhibition can be calculated as:

% ROS Inhibition = [ (AUCcontrol - AUCsample) / AUCcontrol ] × 100

Where:

  • AUCcontrol is the area under the curve for cells treated with the stressor only.

  • AUCsample is the area under the curve for cells pre-treated with the enaminone and then the stressor.

Mechanism of Antioxidant Action for Enaminones

The antioxidant capacity of enaminones is rooted in their conjugated electron system. The nitrogen atom acts as an electron-donating group, while the carbonyl group is electron-withdrawing. This "push-pull" system facilitates the donation of a hydrogen atom (from the N-H group) or an electron to neutralize free radicals. The resulting enaminone radical is stabilized through resonance, delocalizing the unpaired electron across the N-C=C-C=O system. Substituents on the aryl rings or the nitrogen atom can further modulate this activity. For instance, electron-donating groups like hydroxyl (-OH) can significantly enhance antioxidant power.

Caption: Proposed mechanism of free radical scavenging by an enaminone molecule.

Data Presentation

Quantitative results from the antioxidant assays should be summarized for clear comparison. The IC₅₀ value is a common metric for DPPH and ABTS assays, representing the concentration of the enaminone required to inhibit 50% of the radical activity. For the FRAP assay, results are expressed as equivalents to a standard (e.g., Fe²⁺ or Trolox).

Table 1: Comparative In Vitro Antioxidant Activity of Enaminone Derivatives

Compound IDDPPH ScavengingABTS ScavengingFerric Reducing Power
IC₅₀ (µg/mL) TEAC (mM Trolox/mM) FRAP Value (µM Fe(II)/g)
Enaminone-1 Experimental ValueExperimental ValueExperimental Value
Enaminone-2 Experimental ValueExperimental ValueExperimental Value
Pyrazolo-enaminone 3h 5.5--
Ascorbic Acid (Std.) 5.0--
Trolox (Std.) Reference Value1.00Reference Value

Note: This table should be populated with experimentally derived data. The value for Pyrazolo-enaminone 3h is included as a literature example. A lower IC₅₀ value indicates stronger antioxidant activity.

References

Application Notes and Protocols: Enaminones as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enaminones as versatile ligands in coordination chemistry. The unique electronic and steric properties of enaminones make their metal complexes valuable in a wide range of applications, from catalysis to medicinal chemistry.

Introduction to Enaminones

Enaminones are a class of organic compounds characterized by the conjugated system N-C=C-C=O. This structure imparts both nucleophilic and electrophilic properties, making them excellent building blocks in organic synthesis and versatile ligands for metal coordination.[1] The ability of enaminones to act as bidentate or polydentate ligands, coordinating with metal ions through the nitrogen and oxygen atoms, leads to the formation of stable chelate rings.[2] This chelation enhances the stability and modulates the reactivity of the resulting metal complexes, opening up a wide array of applications.[2]

Applications in Catalysis

Enaminone-metal complexes have emerged as highly effective catalysts in a variety of organic transformations, most notably in cross-coupling reactions. The electronic and steric environment provided by the enaminone ligand can be readily tuned by modifying the substituents on the nitrogen atom and the dicarbonyl precursor, allowing for fine control over the catalytic activity and selectivity of the metal center.

Suzuki-Miyaura Cross-Coupling Reactions:

Palladium-enaminone complexes have demonstrated excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[3] These complexes can effectively catalyze the coupling of aryl halides with arylboronic acids under mild conditions, often in environmentally benign solvents.[3]

Table 1: Performance of Enaminone-Palladium Complexes in Suzuki-Miyaura Coupling

Catalyst/LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Ref.
Pd(eao)₂-14-BromoanisolePhenylboronic acid0.5aq. PEG400K₂CO₃80298[3]
Pd(eao)₂-14-ChlorotoluenePhenylboronic acid0.5aq. PEG400K₂CO₃100495[3]
Pd complex with α-aminophosphonate ligand4-BromoanisolePhenylboronic acid0.51,4-DioxaneCs₂CO₃100296[4]

Note: Turnover Numbers (TON) and Turnover Frequencies (TOF) are crucial metrics for catalytic efficiency but are not always reported. Researchers are encouraged to calculate these values (TON = moles of product / moles of catalyst; TOF = TON / time) for a more complete comparison of catalyst performance.

Biological and Medicinal Applications

The coordination of enaminone ligands to metal ions can significantly enhance their biological activity. Enaminone-metal complexes have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and enzyme-inhibiting agents.[5][6] The metal center can play a direct role in the biological activity, or the complex can act as a vehicle to deliver the bioactive enaminone ligand to its target.

Anticancer Activity:

Certain enaminone-metal complexes have exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, inhibition of key enzymes, or the generation of reactive oxygen species.

Table 2: Cytotoxicity of Enaminone-Metal Complexes

ComplexCell LineIC₅₀ (µg/mL)Standard DrugStandard Drug IC₅₀ (µg/mL)Ref.
[Co(PA)₂(OAc)₂]MCF-7 (Human Breast Cancer)35.12 ± 1.21Cisplatin20[1]
[Cd(PA)₂Cl₂]MCF-7 (Human Breast Cancer)55.43 ± 0.87Cisplatin20[1]
Free Ligand (PA)MCF-7 (Human Breast Cancer)78.04 ± 0.56Cisplatin20[1]

PA = 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one

Enzyme Inhibition:

Enaminone-metal complexes have also been shown to be potent inhibitors of various enzymes. For instance, cobalt(II) complexes of certain enaminones have displayed significant urease inhibition activity, which is relevant in the context of treating infections caused by urease-producing bacteria.[1]

Table 3: Urease Inhibition by an Enaminone-Cobalt Complex

CompoundIC₅₀ (µM)StandardStandard IC₅₀ (µM)Ref.
[Co(PA)₂(OAc)₂]16.57 ± 1.46Thiourea22.54 ± 2.34[1]

PA = 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one

Experimental Protocols

The following section provides detailed methodologies for the synthesis of enaminone ligands and their metal complexes, as well as for the evaluation of their applications.

Protocol 1: Synthesis of an Enaminone Ligand: 3-(Phenylamino)-5,5-dimethylcyclohex-2-en-1-one

This protocol describes the synthesis of a β-enaminone from dimedone and aniline.[5]

Materials:

  • Dimedone (1,3-cyclohexanedione, 5,5-dimethyl-)

  • Aniline

  • Silica sulfuric acid (SSA) or another suitable acid catalyst

  • Toluene (optional, for solution-based synthesis)

  • Ethanol (for recrystallization)

Procedure (Solvent-Free):

  • In a round-bottom flask, mix dimedone (1 mmol) and aniline (1 mmol).

  • Add a catalytic amount of silica sulfuric acid (e.g., 0.1 g).

  • Heat the mixture at 80-120 °C with stirring for the time specified in the literature (typically 30-60 minutes), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add hot ethanol to dissolve the product and filter to remove the catalyst.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis_of_Enaminone_from_Dimedone dimedone Dimedone heating Heating (80-120 °C) dimedone->heating aniline Aniline aniline->heating catalyst Acid Catalyst (e.g., SSA) catalyst->heating catalyzes product 3-(Phenylamino)-5,5-dimethyl- cyclohex-2-en-1-one heating->product

Synthesis of an enaminone from dimedone and aniline.

Protocol 2: Synthesis of a Cobalt(II)-Enaminone Complex

This protocol details the synthesis of a Co(II) complex with the enaminone ligand 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one (PA).[1]

Materials:

  • Enaminone ligand (PA)

  • Cobalt(II) acetate tetrahydrate

  • Dichloromethane

  • Ethanol

Procedure:

  • Dissolve the enaminone ligand (PA) (0.478 g, 2 mmol) in 10 mL of warm dichloromethane in a round-bottom flask.

  • In a separate flask, prepare a hot solution of Cobalt(II) acetate tetrahydrate (0.249 g, 1 mmol) in ethanol.

  • Add the hot ethanolic solution of the cobalt salt dropwise to the stirring solution of the enaminone ligand.

  • Reflux the reaction mixture with continuous stirring for 2-4 hours.

  • A colored precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration and wash it with hot ethanol.

  • Dry the resulting complex in a desiccator.

Synthesis_of_Co_Enaminone_Complex ligand Enaminone Ligand (PA) in Dichloromethane reflux Reflux (2-4 h) ligand->reflux metal_salt Cobalt(II) Acetate in Ethanol metal_salt->reflux dropwise addition complex [Co(PA)₂(OAc)₂] Precipitate reflux->complex

Synthesis of a Cobalt(II)-enaminone complex.

Protocol 3: Evaluation of Catalytic Activity in Suzuki-Miyaura Coupling

This protocol provides a general procedure for testing the catalytic activity of an enaminone-palladium complex in a Suzuki-Miyaura cross-coupling reaction.[3][7]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Enaminone-palladium complex (catalyst)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., aqueous PEG400 or 1,4-dioxane)

  • Internal standard for GC analysis (e.g., decane)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), base (1.5 mmol), and the enaminone-palladium catalyst (0.0025 mmol, 0.5 mol%).

  • Add the solvent (2 mL) and the internal standard.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic phase by Gas Chromatography (GC) to determine the conversion and yield of the product by comparing the peak area of the product to that of the internal standard.

Suzuki_Coupling_Workflow setup Reaction Setup (Aryl halide, Arylboronic acid, Base, Catalyst, Solvent) reaction Heating and Stirring (Inert Atmosphere) setup->reaction workup Workup (Cooling, Extraction) reaction->workup analysis Analysis (GC) (Determine Yield) workup->analysis

Workflow for evaluating catalytic activity.

Protocol 4: Determination of IC₅₀ Value for Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of an enaminone-metal complex against a cancer cell line using a cell viability assay (e.g., MTT assay).[8][9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Enaminone-metal complex (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the enaminone-metal complex in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell inhibition (100 - % viability) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that causes 50% inhibition).[9]

IC50_Determination_Workflow seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis ic50 IC₅₀ Value analysis->ic50

References

Application Notes: The Utility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Heterocyclic Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds characterized by an α,β-unsaturated ketone core. This enone moiety serves as a highly versatile and reactive scaffold in organic synthesis. The compound's structure, featuring a strong electron-withdrawing nitro group and an electron-donating dimethylamino group, makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are of significant interest in the development of novel dyes and functional materials.[1][2] Its primary application in dye synthesis is as a building block for creating heterocyclic dye systems, such as pyrazoles, through cyclocondensation reactions.[3][4]

The α,β-unsaturated ketone system in (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is susceptible to nucleophilic attack, making it an ideal substrate for reactions with binucleophiles like hydrazine and its derivatives. This reaction pathway leads to the formation of stable, five-membered heterocyclic rings like pyrazolines, which can be subsequently oxidized to pyrazoles.[3] Pyrazole derivatives are a well-established class of dyes known for their broad spectrum of biological and photophysical properties.[5][6] The resulting pyrazole dyes incorporating the 4-nitrophenyl group are valuable for applications requiring specific chromophoric and electronic characteristics.

Key Applications:

  • Precursor for Pyrazole Dyes: The compound is an excellent electrophilic partner in cyclocondensation reactions with hydrazine hydrate or substituted hydrazines to yield highly substituted pyrazole dyes.[7]

  • Intermediate for Heterocyclic Synthesis: Beyond pyrazoles, it can be used to synthesize other heterocyclic systems relevant to drug discovery and materials science.[8][9]

  • Research in Functional Dyes: The synthesized dyes can be studied for specialized applications such as non-linear optical materials and laser dyes, where chalcone-based structures have shown considerable promise.[2][10]

Experimental Protocols

Protocol 1: Synthesis of Precursor (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

This protocol describes the synthesis of the title compound via a condensation reaction between 4-nitroacetophenone and dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

  • 4-Nitroacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine 4-nitroacetophenone (1.65 g, 10 mmol) and DMF-DMA (1.31 g, 11 mmol).

  • Add 20 mL of anhydrous toluene to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring for 3-5 hours.

  • Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 3:7 v/v). The reaction is complete when the starting 4-nitroacetophenone spot has been consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

Visualization of Precursor Synthesis Workflow

start_node Reactants process_node Process monitor_node Monitoring end_node Product reactants 1. Combine 4-Nitroacetophenone and DMF-DMA in Toluene reflux 2. Heat to Reflux (110°C, 3-5h) reactants->reflux tlc 3. Monitor by TLC reflux->tlc tlc->reflux Incomplete cool 4. Cool to Room Temp. tlc->cool Complete evap 5. Evaporate Solvent cool->evap purify 6. Recrystallize Solid evap->purify product Pure (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one purify->product

Caption: Workflow for the synthesis of the enone precursor.

Protocol 2: Synthesis of a 5-(4-nitrophenyl)-1H-pyrazole Dye

This protocol details the synthesis of a pyrazole dye through the cyclocondensation of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one with hydrazine hydrate.

Materials:

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (precursor from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Methanol or Glacial Acetic Acid

  • Ice

  • Distilled water

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the precursor (2.20 g, 10 mmol) in 30 mL of methanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate (0.63 mL, ~12 mmol) dropwise with stirring. The amount of hydrazine hydrate may need to be optimized.[7]

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 g of crushed ice with continuous stirring.

  • If the reaction was performed in a non-acidic solvent, acidify the mixture with glacial acetic acid to precipitate the product.[7]

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Dry the pyrazole dye in a desiccator or a vacuum oven at a low temperature.

Visualization of Pyrazole Dye Synthesis Reaction

reactant reactant product product condition condition precursor (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one pyrazole 5-(4-nitrophenyl)-1H-pyrazole (Dye Product) precursor->pyrazole Cyclocondensation Methanol/Acetic Acid Reflux, 6-8h plus + hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) hydrazine->pyrazole Cyclocondensation Methanol/Acetic Acid Reflux, 6-8h

Caption: Reaction scheme for pyrazole dye synthesis.

Data Presentation

The following table summarizes illustrative quantitative data for a potential pyrazole dye synthesized from the title precursor. Actual values will vary based on the precise final structure and experimental conditions. The data is representative of this class of heterocyclic dyes.

Dye CharacteristicIllustrative ValueReference Method
Chemical Structure 5-(4-nitrophenyl)-1H-pyrazole derivative-
Appearance Yellow to Orange PowderVisual Inspection
Yield 70-90%Gravimetric Analysis[5]
λmax (in DMF) 400 - 450 nmUV-Visible Spectroscopy[11]
Molar Absorptivity (ε) 20,000 - 35,000 M⁻¹cm⁻¹Beer-Lambert Law
Lightfastness (Scale 1-8) 5 - 6ISO 105-B02
Washfastness (Scale 1-5) 4 - 5ISO 105-C06

Note: Fastness properties are highly dependent on the dyeing process, substrate, and dye concentration.

Visualization of Application Logic

start start process process output output A Precursor: (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one B Key Feature: α,β-Unsaturated Ketone A->B C Reaction: Cyclocondensation B->C E Product Class: Substituted Pyrazoles C->E D Reactant: Binucleophile (e.g., Hydrazine) D->C F Application: Heterocyclic Dyes E->F

Caption: Logical flow from precursor to application.

References

Application Notes and Protocols for Michael Addition Reactions with Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Michael addition reactions where enaminones, or their in situ generated enamine precursors, are utilized as nucleophiles. This powerful carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, enabling the construction of complex molecules with significant applications in medicinal chemistry and drug development.

Introduction to Michael Addition with Enamine and Enaminone Nucleophiles

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] When the nucleophile is an enamine, often generated in situ from a ketone and a chiral amine catalyst, the reaction is a highly effective method for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives.[2] This approach, known as organocatalytic enamine catalysis, offers a green and efficient alternative to traditional metal-based catalysis.

Enaminones, which are stable analogues of enamines featuring a conjugated electron-withdrawing group, can also act as Michael donors.[3] Their ambident nucleophilic character makes them valuable building blocks for a variety of chemical transformations.[4]

This document will primarily focus on the widely employed and well-documented organocatalytic asymmetric Michael addition of ketones to nitroolefins, proceeding through an in situ generated enamine intermediate. A protocol for the use of a pre-formed enaminone as a Michael donor is also presented.

Application Note 1: Organocatalytic Asymmetric Michael Addition of Ketones to Nitroolefins via In Situ Enamine Formation

This protocol details a general and highly efficient method for the enantioselective synthesis of γ-nitro ketones, which are versatile intermediates for the preparation of various biologically active compounds. The reaction is catalyzed by a chiral primary amine-thiourea organocatalyst, which activates the ketone as an enamine nucleophile and the nitroolefin electrophile through hydrogen bonding.[4]

Experimental Protocol

Materials:

  • Chiral (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst

  • trans-β-nitrostyrene (or other substituted nitroolefins)

  • Ketone (e.g., cyclohexanone, acetone)

  • 4-Nitrophenol (additive, optional)

  • Solvent (e.g., water, toluene)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [4]

  • Reaction Setup: To a reaction vessel, add the chiral thiourea organocatalyst (e.g., 7.3 mg, 0.020 mmol, 10 mol%) and the trans-β-nitrostyrene (e.g., 30 mg, 0.20 mmol, 1.0 equiv). If using an additive like 4-nitrophenol, it is added at this stage (5 mol%).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., water, 1.0 mL). To this mixture, add the ketone (e.g., cyclohexanone, 0.21 mL, 2.0 mmol, 10 equiv) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 5-12 hours), extract the reaction mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired γ-nitro ketone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Data Presentation: Asymmetric Michael Addition of Ketones to Nitroolefins

The following table summarizes representative results for the organocatalytic Michael addition of various ketones to substituted nitroolefins, demonstrating the broad applicability and high efficiency of this protocol.[4]

EntryKetoneNitroolefinCatalyst (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
1Cyclohexanonetrans-β-nitrostyrene10Water5999:199
2Cyclopentanonetrans-β-nitrostyrene10Water1295>10:198
3Acetonetrans-β-nitrostyrene10Toluene24>99-97
4Cyclohexanone4-Chloro-trans-β-nitrostyrene10Water5989:199
5Cyclohexanone4-Methyl-trans-β-nitrostyrene10Water5999:199
6Acetone4-Methoxy-trans-β-nitrostyrene5Toluene36>99-98

Catalyst: (R,R)-DPEN-based thiourea. Data sourced from multiple studies for illustrative purposes.[4]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification & Analysis prep1 Weigh Catalyst and Nitroolefin prep2 Add to Reaction Vessel prep1->prep2 react1 Add Solvent prep2->react1 Start Reaction react2 Add Ketone react1->react2 react3 Stir at Room Temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Extract with Ethyl Acetate react4->workup1 Reaction Complete workup2 Wash with Brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1 Crude Product analyze1 Characterization (NMR, HPLC) purify1->analyze1

Caption: Experimental workflow for the organocatalytic Michael addition.

Catalytic Cycle

G cluster_activation Activation cluster_addition Michael Addition cluster_hydrolysis Hydrolysis & Regeneration catalyst Chiral Primary Amine Catalyst iminium Iminium Ion catalyst->iminium - H₂O ketone Ketone ketone->iminium enamine Chiral Enamine Intermediate ts Transition State (Hydrogen Bonding) enamine->ts nitroolefin Nitroolefin (Michael Acceptor) nitroolefin->ts iminium->enamine - H⁺ adduct_iminium Iminium Adduct ts->adduct_iminium adduct_iminium->catalyst Catalyst Regeneration product γ-Nitro Ketone (Product) adduct_iminium->product + H₂O

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a key intermediate in various synthetic pathways. This document provides troubleshooting advice and frequently asked questions to address common issues, particularly low reaction yields.

Troubleshooting Guide: Low Product Yield

This section addresses the most common causes of low yield in the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and provides actionable solutions.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in this enaminone synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting the issue.

1. Reagent Quality and Stoichiometry:

  • Issue: Impure or degraded starting materials are a primary cause of low yield. 4-nitroacetophenone can be susceptible to degradation, and the N,N-dimethylformamide dimethyl acetal (DMFDMA) is moisture-sensitive.

  • Solution:

    • Ensure the 4-nitroacetophenone is pure and dry. If necessary, recrystallize it before use.

    • Use a fresh bottle of DMFDMA or distill it under reduced pressure if you suspect it has been compromised by moisture.

    • Verify the stoichiometry of your reactants. An excess of DMFDMA is often used to drive the reaction to completion.[1]

2. Reaction Conditions:

  • Issue: Suboptimal reaction temperature or time can lead to incomplete reaction or the formation of side products.

  • Solution:

    • Temperature: The reaction is typically performed at an elevated temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. A typical reflux in a solvent like xylene or toluene is often employed.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stopped once the starting material (4-nitroacetophenone) is consumed. Prolonged reaction times may lead to the degradation of the product.

3. Presence of Water:

  • Issue: Enamine formation is a condensation reaction that produces water.[2] The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield. DMFDMA itself can also be hydrolyzed by water.

  • Solution:

    • Use anhydrous solvents.

    • Consider the use of a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed, especially if not using a large excess of DMFDMA which can also act as a water scavenger.[3]

4. Inefficient Work-up and Purification:

  • Issue: The product may be lost during the work-up and purification steps.

  • Solution:

    • After the reaction, the product often crystallizes upon cooling. Ensure complete crystallization before filtration.

    • Choose an appropriate solvent for recrystallization to minimize product loss. A mixture of ethyl acetate and n-hexane is often effective for purifying enaminones.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of N,N-dimethylformamide dimethyl acetal (DMFDMA) in this reaction?

A1: DMFDMA serves as both a reactant and a dehydrating agent. It reacts with the methyl group of 4-nitroacetophenone to form the enaminone.[5] Its acetal structure also allows it to react with the water produced during the condensation, driving the reaction forward.

Q2: Can I use other dimethylformamide acetals?

A2: Yes, other dimethylformamide acetals can be used, but DMFDMA is the most common and readily available reagent for this type of transformation.[5]

Q3: Are there any common side reactions I should be aware of?

A3: A potential side reaction is the self-condensation of the starting ketone, 4-nitroacetophenone, especially under basic conditions if DMFDMA is not present in sufficient excess. However, the use of DMFDMA generally minimizes this side reaction.

Q4: How can I confirm the identity and purity of my product?

A4: The product can be characterized using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the enaminone.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C=C, N-O).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Experimental Protocol

A general experimental protocol for the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is provided below.

Materials:

  • 4-nitroacetophenone

  • N,N-dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous solvent (e.g., xylene, toluene)

  • Standard laboratory glassware for reflux and filtration

  • Recrystallization solvents (e.g., ethyl acetate, n-hexane)

Procedure:

  • To a solution of 4-nitroacetophenone in an anhydrous solvent (e.g., xylene), add an excess (typically 1.1 to 3 equivalents) of DMFDMA.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the 4-nitroacetophenone has been consumed, allow the reaction mixture to cool to room temperature.

  • The product will typically crystallize out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., cold hexane).

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane).

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes typical reaction conditions that can be optimized to improve the yield of the target enaminone.

ParameterCondition 1Condition 2Condition 3
Solvent TolueneXyleneNeat (DMFDMA as solvent)
DMFDMA (equiv.) 1.52.03.0
Temperature (°C) 110140100
Reaction Time (h) 4-62-46-8
Typical Yield ModerateHighModerate to High

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the chemical reaction pathway.

TroubleshootingWorkflow start Low Yield Observed reagent_quality Check Reagent Purity (4-nitroacetophenone, DMFDMA) start->reagent_quality reagent_ok Reagents Pure? reagent_quality->reagent_ok reaction_conditions Optimize Reaction Conditions (Temperature, Time) conditions_ok Conditions Optimal? reaction_conditions->conditions_ok water Ensure Anhydrous Conditions anhydrous_ok System Anhydrous? water->anhydrous_ok workup Review Work-up & Purification workup_ok Work-up Efficient? workup->workup_ok reagent_ok->reaction_conditions Yes solution_reagent Purify/Replace Reagents reagent_ok->solution_reagent No conditions_ok->water Yes solution_conditions Adjust Temp./Time Monitor with TLC conditions_ok->solution_conditions No anhydrous_ok->workup Yes solution_water Use Anhydrous Solvents Add Dehydrating Agent anhydrous_ok->solution_water No solution_workup Optimize Crystallization & Recrystallization workup_ok->solution_workup No end_success Yield Improved workup_ok->end_success Yes solution_reagent->reagent_quality solution_conditions->reaction_conditions solution_water->water solution_workup->workup

Caption: Troubleshooting workflow for low yield.

ReactionPathway start_materials 4-Nitroacetophenone N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) intermediate Intermediate Adduct start_materials->intermediate + Reflux product (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one intermediate->product - 2 CH3OH byproduct Methanol (2 equiv.) intermediate->byproduct

Caption: Synthesis pathway of the target enaminone.

References

Technical Support Center: Optimizing Claisen-Schmidt Condensation of 4-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen-Schmidt condensation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of chalcones, particularly from 4-nitroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is fundamental for synthesizing α,β-unsaturated ketones, which are commonly known as chalcones.[2][3] It is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol, although acid-catalyzed and solvent-free methods have also been developed.[2][4]

Q2: Why can 4-nitroacetophenone be a challenging substrate in this reaction?

A2: The nitro group in 4-nitroacetophenone is a strong electron-withdrawing group. This property increases the acidity of the α-hydrogens of the acetophenone, which can facilitate the formation of the enolate. However, the presence of a nitro substituent on the benzaldehyde ring can sometimes lead to incomplete elimination steps, resulting in aldol products instead of the desired chalcone.[5] Additionally, certain reaction conditions, like microwave irradiation in the presence of a nitro group, may not be advisable.[5]

Q3: What are the common side reactions in a Claisen-Schmidt condensation and how can they be minimized?

A3: Several side reactions can occur, leading to reduced yield and purity of the desired chalcone.

  • Self-condensation of the Ketone: If the ketone has α-hydrogens, it can react with itself. To minimize this, a 1:1 stoichiometry of the aldehyde and ketone is recommended, with the aldehyde being added slowly to the mixture of the ketone and base.[2]

  • Cannizzaro Reaction: Aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid. Using a milder base, lower reaction temperatures, or a different catalytic system can mitigate this.[2]

  • Michael Addition: The enolate of the ketone can potentially add to the newly formed chalcone (a Michael acceptor). This can be controlled by careful management of stoichiometry and reaction time.[4]

Q4: How do I choose the appropriate catalyst and solvent?

A4: The choice of catalyst and solvent is critical for optimizing the reaction.

  • Catalysts: Strong bases like NaOH and KOH are commonly used.[4][6] However, solid catalysts like nano-structured magnesium oxide or gel-entrapped bases have also been shown to be effective, sometimes under solvent-free conditions.[7][8] The concentration of the base is also important; excessively high concentrations can promote side reactions.[9]

  • Solvents: Polar solvents like ethanol or methanol are frequently used.[4][7] The reaction can also be performed under solvent-free conditions, which is considered a "green chemistry" approach.[2][10] In some cases, using micellar media with surfactants like CTAB or Tween 80 can improve yields.[4][7]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the Claisen-Schmidt condensation can be effectively monitored using Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials.[11] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time monitoring of the reaction, allowing for the observation of reactant consumption and product/intermediate formation.[12]

Troubleshooting Guide

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal Catalyst Use fresh, high-purity base (e.g., NaOH, KOH). Consider alternative catalysts like solid bases or phase-transfer catalysts if standard conditions fail. The amount of base can range from catalytic to equimolar.[11]
Incorrect Stoichiometry The molar ratio of reactants is crucial. While a 1:1 ratio is common, an excess of the ketone is sometimes used to ensure complete consumption of the aldehyde.[9] A study on (E)-chalcone synthesis found the highest yield with a 1:2 molar ratio of benzaldehyde to acetophenone.[10]
Inappropriate Temperature The reaction is often conducted at room temperature.[9][11] Elevated temperatures can lead to by-products.[9] However, gentle heating to 40-50 °C can sometimes be beneficial.[2] Optimization of temperature is key.
Poor Reagent Quality Ensure the purity of 4-nitroacetophenone and the corresponding aldehyde. Impurities can inhibit the reaction. If necessary, purify the reactants before use.[9]
Reversibility of Aldol Addition The initial aldol addition can be reversible. To drive the reaction towards the final chalcone, conditions should favor the subsequent dehydration step. This can often be achieved by heating or using a catalytic system that promotes water elimination.[2]
Inefficient Mixing In heterogeneous reactions, especially under solvent-free conditions, vigorous and efficient mixing is essential to ensure the reactants come into contact.[9]
Problem: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Self-Condensation of Ketone This can be a significant issue. To favor the desired crossed-condensation, use a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and base.[2]
Cannizzaro Reaction This side reaction affects the aldehyde. It can be minimized by using a milder base, lower temperatures, or a catalyst system less prone to promoting this reaction.[2]
Incomplete Dehydration The intermediate β-hydroxy ketone may be isolated instead of the final chalcone.[5] To promote dehydration, consider increasing the reaction temperature or time, or adding a dehydrating agent.
Problem: Reaction Stops Prematurely or Product Precipitates
Possible Cause Suggested Solution
Product Insolubility If the chalcone product is insoluble in the reaction solvent, it may precipitate and coat the reactants or catalyst, halting the reaction. Increase the solvent volume or switch to a solvent in which the product has better solubility. Ensure vigorous stirring.[2]

Quantitative Data Summary

Table 1: Effect of Catalyst on Reaction Yield

CatalystMolar Ratio (Aldehyde:Ketone)SolventTemperature (°C)Time (h)Yield (%)Reference
NaOH1:1EthanolRoom Temp24~59[4]
KOH1:1EthanolRoom Temp1-4High (not specified)[2]
HAlMSN1:2Solvent-free25397[10]
[TSPi][Cl]21:1Solvent-free605 min98[13]
NaOH1:1Grinding (solvent-free)Room Temp5 min98[14]

Table 2: Influence of Solvent on Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolNaOHRoom Temp2459[4]
CTAB solutionNaOHRoom Temp24High (not specified)[7]
Tween 80NaOHRoom Temp24Good to Very Good[7]
Solvent-freeHAlMSN25397[10]

Experimental Protocols

Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol
  • Reactant Preparation: In a round-bottom flask, dissolve 4-nitroacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.[11]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (e.g., 10-60%).[11] The amount of base can vary from catalytic to equimolar.

  • Reaction Monitoring: Stir the mixture at room temperature.[11] Monitor the reaction's progress using TLC. Reactions are often complete within 1-4 hours.[2]

  • Product Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water.[11]

  • Neutralization and Collection: Neutralize the mixture with a dilute acid. Collect the precipitated product by filtration.[11]

  • Purification: Wash the collected solid with cold water and then recrystallize it from a suitable solvent, such as ethanol, to obtain the pure chalcone.[11]

  • Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven and characterize them using techniques like melting point, IR, and NMR.[11]

Protocol 2: Solvent-Free Grinding Method
  • Reactant Preparation: In a porcelain mortar, place 4-nitroacetophenone (1 equivalent) and solid NaOH (e.g., one pellet).[3]

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[2]

  • Aldehyde Addition: Add the aromatic aldehyde (1 equivalent) to the mortar.[2]

  • Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.[2]

  • Product Isolation: Transfer the solid product to a beaker. Add cold water and stir to dissolve the NaOH.[2]

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. For higher purity, the product can be recrystallized from 95% ethanol.[2][3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde and 4-Nitroacetophenone in Solvent C Add Base Catalyst to Reactant Mixture A->C B Prepare Base Catalyst Solution B->C D Stir at Room Temperature (or with cooling) C->D E Monitor by TLC D->E F Pour into Ice-Cold Water E->F G Neutralize with Acid F->G H Collect Precipitate by Filtration G->H I Wash with Cold Water H->I J Recrystallize from Suitable Solvent I->J K Dry the Purified Product J->K L Characterize (MP, IR, NMR, MS) K->L

Caption: General experimental workflow for Claisen-Schmidt condensation.

G cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_mechanism Mechanistic Issues Start Low or No Yield Observed A Check Reagent Purity (Aldehyde & Ketone) Start->A Investigate B Verify Stoichiometry (Try 1:1 or excess ketone) Start->B Investigate C Check Catalyst Activity (Use fresh base) Start->C Investigate D Optimize Temperature (Room temp or gentle heat) Start->D Investigate E Ensure Efficient Mixing (Vigorous stirring) Start->E Investigate F Evaluate Solvent (Increase volume or change solvent) Start->F Investigate G Drive Dehydration (Heat to remove water) Start->G Investigate End Yield Improved A->End B->End C->End D->End E->End F->End G->End

Caption: Troubleshooting workflow for low product yield.

G cluster_pathways Potential Reaction Pathways Reactants 4-Nitroacetophenone + Aldehyde + Base Desired Desired Product (Chalcone) Reactants->Desired Claisen-Schmidt Condensation Side1 Side Reaction 1 (Self-Condensation of Ketone) Reactants->Side1 Side2 Side Reaction 2 (Cannizzaro Reaction of Aldehyde) Reactants->Side2 Side3 Side Reaction 3 (Michael Addition) Desired->Side3 + Enolate

Caption: Potential side reactions in Claisen-Schmidt condensation.

References

Technical Support Center: Synthesis of (2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one?

The most common method for synthesizing this and similar enaminones is a variation of the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone derivative, in this case, 4-nitroacetophenone, with a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA serves as the source of the dimethylamino and one of the enone's carbons.

Q2: What are the typical reaction conditions for this synthesis?

Typically, the reaction is carried out by heating the 4-nitroacetophenone with an equimolar amount or a slight excess of N,N-dimethylformamide dimethyl acetal. The reaction can be performed with or without a solvent. When a solvent is used, high-boiling aromatic hydrocarbons like xylene or toluene are common. The reaction mixture is usually heated for several hours to ensure completion.

Q3: My reaction is not proceeding, or the yield is very low. What are the potential causes?

Low or no yield can be attributed to several factors:

  • Reagent Quality: Ensure that the 4-nitroacetophenone is pure and the N,N-dimethylformamide dimethyl acetal has not decomposed. The acetal is sensitive to moisture and should be handled under anhydrous conditions.

  • Reaction Temperature: The reaction generally requires heating. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

  • Reaction Time: The reaction may require several hours to reach completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Mixing: Proper mixing is crucial, especially in solvent-free conditions, to ensure the reactants are in close contact.

Q4: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?

Several side reactions can occur during the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one:

  • Self-condensation of 4-nitroacetophenone: In the presence of a base, 4-nitroacetophenone can react with itself to form a dicarbonyl compound. This is a common side reaction in Claisen-Schmidt condensations.[1][2]

  • Michael Addition: The enolate of 4-nitroacetophenone can potentially add to the newly formed enaminone product in a Michael-type addition, leading to a more complex byproduct.

  • Decomposition of Reactants or Product: At high temperatures, the nitro group can be susceptible to side reactions, and the enaminone product itself might decompose, often indicated by the reaction mixture turning dark.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Impure or decomposed reagents.Use freshly opened or purified 4-nitroacetophenone. Ensure N,N-dimethylformamide dimethyl acetal is of high quality and has been stored properly.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC. A typical range is 80-140°C.
Reaction time is too short.Monitor the reaction over a longer period. Some reactions may require overnight heating.
Formation of Multiple Byproducts Self-condensation of 4-nitroacetophenone.Slowly add the 4-nitroacetophenone to the reaction mixture containing the N,N-dimethylformamide dimethyl acetal. Consider using a milder base if applicable, though in this specific synthesis, the dimethylformamide acetal acts as both reactant and base promoter.
Michael addition of the enolate to the product.Use a slight excess of the N,N-dimethylformamide dimethyl acetal to ensure the complete consumption of the 4-nitroacetophenone. Running the reaction at a lower temperature for a longer duration can also minimize this side reaction.
Darkening of the reaction mixture.This often indicates decomposition. Reduce the reaction temperature and monitor for product formation at the lower temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification Product is a polar compound.The target molecule is polar due to the nitro and dimethylamino groups. Standard silica gel chromatography may lead to tailing. Consider using a modified eluent system, such as dichloromethane/methanol with a small amount of triethylamine (0.1-1%) to reduce tailing.[4] Alternatively, neutral alumina can be used as the stationary phase.[4]
"Oiling out" during crystallization.This occurs when the compound separates as a liquid instead of a solid. Try dissolving the oil in a good solvent and then slowly adding an anti-solvent to induce crystallization. Trituration with a solvent in which the product is sparingly soluble can also help it solidify.[4]
Product appears as a stubborn oil.If crystallization fails, purification by column chromatography is the next best option. Use the modified eluent systems mentioned above.

Data Presentation

Parameter Condition Effect on Yield Effect on Purity Reference
Temperature Too LowLow yield due to slow reaction rate.High purity if the reaction proceeds.[1]
OptimalHigh yield.Good purity.[1]
Too HighDecreased yield due to decomposition.Lower purity due to byproduct formation.[1]
Reaction Time Too ShortLow yield due to incomplete reaction.May be high if the reaction is clean.[3]
OptimalHigh yield.Good purity.[3]
Too LongMay decrease yield due to product decomposition.Can lead to the formation of more byproducts.[3][3]
Solvent Solvent-freeCan lead to high yields and purity.May require more efficient mixing.[1]
Protic (e.g., Ethanol)Can facilitate the reaction but may also participate in side reactions.Purity can be variable.[5]
Aprotic (e.g., Toluene)Often used to control temperature and facilitate work-up.Generally leads to good purity.[6]

Experimental Protocols

Key Experiment: Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

This protocol is a representative procedure based on the synthesis of analogous compounds.

Materials:

  • 4-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (anhydrous)

  • Ethanol

  • Hexane

  • Dichloromethane

  • Methanol

  • Triethylamine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroacetophenone (1 equivalent).

  • Add anhydrous xylene to the flask.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

  • If the product is an oil or if recrystallization is ineffective, purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate or dichloromethane and methanol. To prevent tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent.[4]

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected Experimental Result low_yield Low or No Yield start->low_yield byproducts Multiple Byproducts Observed (TLC) start->byproducts purification_issue Purification Difficulty start->purification_issue cause_reagents Cause: Impure/Decomposed Reagents low_yield->cause_reagents cause_temp_low Cause: Insufficient Temperature low_yield->cause_temp_low cause_time_short Cause: Reaction Time Too Short low_yield->cause_time_short cause_self_condensation Cause: Self-Condensation of Ketone byproducts->cause_self_condensation cause_michael Cause: Michael Addition byproducts->cause_michael cause_decomposition Cause: Decomposition at High Temp. byproducts->cause_decomposition cause_polarity Cause: High Polarity of Product purification_issue->cause_polarity cause_oiling_out Cause: 'Oiling Out' During Crystallization purification_issue->cause_oiling_out solution_reagents Solution: Use Pure/Fresh Reagents cause_reagents->solution_reagents solution_temp_increase Solution: Increase Temperature cause_temp_low->solution_temp_increase solution_time_increase Solution: Increase Reaction Time cause_time_short->solution_time_increase solution_slow_addition Solution: Slow Addition of Ketone cause_self_condensation->solution_slow_addition solution_excess_dmf Solution: Use Excess DMF-DMA cause_michael->solution_excess_dmf solution_lower_temp Solution: Lower Reaction Temperature cause_decomposition->solution_lower_temp solution_modified_eluent Solution: Use Modified Eluent (add base) cause_polarity->solution_modified_eluent solution_antisolvent Solution: Use Antisolvent/Trituration cause_oiling_out->solution_antisolvent

Caption: Troubleshooting workflow for the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

References

Technical Support Center: Purification of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one via recrystallization.

Experimental Protocol: Recrystallization

This protocol details the methodology for the purification of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The selection of an appropriate solvent is critical for successful recrystallization. Based on literature for structurally similar compounds, polar solvents such as ethanol or acetone, or a solvent pair system, are recommended.

Materials and Equipment:

  • Crude (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Recrystallization solvent (e.g., Ethanol, Acetone, or a Dichloromethane/Ethanol mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal single solvent will dissolve the compound when hot but not at room temperature. For a solvent pair, the compound should be soluble in one solvent and insoluble in the other, with both solvents being miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Data Presentation

Solvent SystemSolubility of Similar CompoundsSuitability for Recrystallization
AcetoneModerately solubleGood
Ethanol (95%)Soluble when hot, less soluble when coldGood
Dichloromethane/EthanolSoluble in the mixtureGood (as a solvent pair)
Dichloromethane/n-HexaneSoluble in the mixtureGood (as a solvent pair)

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Question: My compound is not dissolving in the hot solvent. What should I do?

Answer: This could be due to insufficient solvent or the choice of an inappropriate solvent. Gradually add more hot solvent until the compound dissolves. If a large amount of solvent is required, it is advisable to try a different solvent in which the compound has higher solubility at elevated temperatures.

Question: No crystals are forming upon cooling. What went wrong?

Answer: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point may also be necessary.

Question: The yield of my recrystallized product is very low. What are the possible reasons?

Answer: A low yield can be attributed to several factors:

  • Using too much solvent during dissolution.

  • Premature crystallization during hot filtration.

  • Washing the crystals with too much cold solvent.

  • The compound having significant solubility in the cold solvent. To improve the yield, ensure you are using the minimum amount of hot solvent for dissolution and wash the collected crystals sparingly with ice-cold solvent.

Question: My purified crystals are colored, but the pure compound should be colorless or a different color. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.

Visualizations

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A decision-making diagram for troubleshooting the absence of crystal formation.

References

Column chromatography protocol for purifying (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Welcome to our dedicated support center for the column chromatography purification of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for purifying chalcone-like enones, including (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, is silica gel.[1][2][3][4][5] Silica gel with a particle size of 70-230 mesh is suitable for gravity chromatography, while a finer mesh of 230-400 is preferred for flash chromatography.[6]

Q2: Which mobile phase (eluent) system should I start with?

A2: A mixture of hexane and ethyl acetate is the most common and recommended starting point for the elution.[1][2][3] Given the presence of both a dimethylamino and a nitro group, the target compound is expected to be moderately polar. A good starting ratio to test via Thin-Layer Chromatography (TLC) would be 7:3 or 8:2 hexane:ethyl acetate.

Q3: How do I determine the optimal solvent ratio for the column?

A3: The optimal solvent system is determined by running preliminary TLC plates.[2][3][6] The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from any impurities.[7] If the Rf is too high (spot travels too far), decrease the amount of the polar solvent (ethyl acetate). If the Rf is too low (spot barely moves), increase the proportion of ethyl acetate.[1]

Q4: Should I use wet or dry loading for my sample?

A4: The choice depends on your crude product's solubility.

  • Wet Loading: If your crude product dissolves easily in a minimal amount of the initial mobile phase, you can use wet loading. Dissolve the sample and carefully pipette it directly onto the top of the silica column.[8]

  • Dry Loading: This method is highly recommended if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution.[7][8] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[7]

Q5: My purified compound is a sticky oil, not a solid. What can I do?

A5: It is not uncommon for purified chalcones to initially present as an oil.[2] To induce crystallization, you can try trituration with a non-solvent like cold hexane, or attempt recrystallization from a suitable solvent system (e.g., ethanol/water).[2][3] Gently scratching the inside of the flask with a glass rod can also help initiate crystal formation.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation 1. Incorrect Mobile Phase Polarity: The chosen solvent system is not resolving the compound from impurities.[1] 2. Column Overloading: Too much sample was loaded onto the column.[2] 3. Improper Column Packing: Cracks, channels, or an uneven silica bed can lead to band broadening.1. Optimize Mobile Phase: Perform further TLC analysis with different solvent systems (e.g., dichloromethane/hexane, toluene/ethyl acetate) or finer adjustments of your hexane/ethyl acetate ratio.[1] 2. Reduce Sample Load: Use less crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[5]
Compound Won't Elute 1. Mobile Phase is Too Non-polar: The eluent does not have sufficient polarity to move the compound down the column.[1] 2. Strong Adsorption: The compound may be interacting very strongly with the acidic silica gel, especially with the basic dimethylamino group.1. Increase Polarity Gradually: Slowly increase the proportion of ethyl acetate in your mobile phase. If the compound still doesn't elute, a small amount of methanol (1-2%) can be added to the ethyl acetate.[1] 2. Use a Modified Stationary/Mobile Phase: Consider using neutral alumina as the stationary phase or adding a small amount of a base like triethylamine (~0.5%) to your mobile phase to neutralize the acidic sites on the silica gel.[9]
Product Elutes Too Quickly 1. Mobile Phase is Too Polar: The eluent is moving all components, including your product, too rapidly for separation to occur.[6] 2. Sample Solvent Effect: The sample was loaded in a solvent that is much more polar than the mobile phase.[1]1. Decrease Polarity: Reduce the proportion of ethyl acetate in your hexane/ethyl acetate mixture.[1] 2. Use Appropriate Loading Solvent: When wet loading, dissolve the sample in the mobile phase itself or a solvent of similar or lower polarity. Prefer dry loading if a more polar solvent is needed for dissolution.[8]
Colored Impurities Co-elute 1. Similar Polarity: An impurity has a very similar polarity to your target compound in the chosen solvent system.1. Change Solvent Selectivity: Try a different solvent system. For example, if you are using hexane/ethyl acetate, switch to a system like dichloromethane/diethyl ether. Different solvents interact with compounds in unique ways, which can alter the elution order.[1]

Experimental Protocol

This protocol outlines the purification of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one using flash column chromatography.

1. Materials and Equipment:

  • Crude (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Silica Gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (HPLC Grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes, beakers, and flasks

  • Rotary evaporator

  • UV lamp (254 nm)

2. Mobile Phase Selection (TLC Analysis):

  • Prepare developing chambers with various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp to identify the spots.[1]

  • Select the solvent system that provides an Rf value of ~0.3 for the target compound and shows the best separation from impurities.[7]

3. Column Packing (Slurry Method):

  • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 Hexane:EtOAc). Stir to remove air bubbles.[5]

  • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[10]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7][8]

  • Carefully add this powder to the top of the packed silica column. Add a thin protective layer of sand on top.[8]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure (for flash chromatography) to begin elution, maintaining a steady flow rate.[4][6]

  • Collect the eluent in sequentially labeled test tubes or flasks.[6]

  • As the elution progresses, you may gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds, if necessary.[6]

6. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Visualizations

Experimental Workflow Diagram

G Purification Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Product Pure Product Evap->Product

Caption: Workflow for column chromatography purification.

References

Removing unreacted starting materials from enaminone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of enaminones, specifically focusing on the removal of unreacted starting materials.

Troubleshooting Guide: Removing Unreacted Starting Materials

Problem: My final enaminone product is contaminated with unreacted 1,3-dicarbonyl compound and/or amine.

This is a common issue in enaminone synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment: Thin Layer Chromatography (TLC)

Before proceeding with purification, it is crucial to analyze the crude reaction mixture by TLC to identify the components.

  • Procedure:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the mixture on a silica gel TLC plate.

    • Also spot the pure starting 1,3-dicarbonyl compound and the amine as standards.

    • Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining.

  • Interpretation:

    • The enaminone product is typically more polar than the 1,3-dicarbonyl starting material but may have similar polarity to the amine, depending on the specific structures.

    • By comparing the Rf values of the spots in your crude mixture to the standards, you can identify the presence of unreacted starting materials.

Data Presentation: Typical TLC Rf Values

The following table provides typical Rf values for a common enaminone synthesis from ethyl acetoacetate and aniline. This data can be used as a reference for optimizing your TLC analysis and subsequent purification.

CompoundFunctional GroupTypical Rf Value (3:1 Hexane:Ethyl Acetate on Silica Gel)
AnilinePrimary Amine~ 0.4 - 0.5
Ethyl Acetoacetate1,3-Dicarbonyl~ 0.6 - 0.7
Ethyl 3-(phenylamino)crotonateEnaminone~ 0.3 - 0.4

Purification Strategies

Based on your TLC analysis, choose one or a combination of the following purification methods.

Frequently Asked Questions (FAQs)

Q1: I see a streak on my TLC plate when I run my crude enaminone mixture. What causes this and how can I fix it?

A1: Streaking on a silica gel TLC plate is often caused by the basic nature of the enaminone or unreacted amine interacting strongly with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your TLC eluent. This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

Q2: My enaminone seems to be decomposing on the silica gel column. What are my options?

A2: The acidic nature of silica gel can sometimes lead to the degradation of sensitive enaminones. If you suspect this is happening, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, and then pack the column with this slurry.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) for your column chromatography.

Q3: After an acid wash to remove the unreacted amine, I have a low yield of my enaminone. What happened?

A3: While an acidic wash is effective at removing basic amines by forming their water-soluble salts, some enaminones can also be protonated and partition into the aqueous layer, leading to product loss.[1][2] To minimize this, use a dilute acid solution (e.g., 1M HCl) and perform the extraction quickly at a low temperature.[1] It is also advisable to back-extract the aqueous layer with an organic solvent to recover any dissolved product.

Q4: Can I use recrystallization to purify my enaminone directly from the crude reaction mixture?

A4: Yes, recrystallization can be a very effective method for purifying solid enaminones, especially if the starting materials are liquids or have significantly different solubilities.[3] The key is to find a suitable solvent or solvent system where the enaminone has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[3]

Experimental Protocols

Protocol 1: Purification of Ethyl 3-(phenylamino)crotonate by Flash Column Chromatography

This protocol describes the purification of an enaminone from unreacted starting materials using flash column chromatography.

Materials:

  • Crude reaction mixture containing ethyl 3-(phenylamino)crotonate, unreacted aniline, and ethyl acetoacetate.

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Eluent: Prepare a solvent mixture of 3:1 Hexane:Ethyl Acetate with 0.5% triethylamine.

  • Pack the Column:

    • Dry pack a glass column with silica gel.

    • Equilibrate the column by passing several column volumes of the eluent through the silica gel until it is fully saturated.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting the column with the prepared eluent, collecting fractions.

    • Monitor the separation by TLC, analyzing the collected fractions.

  • Combine and Concentrate:

    • Combine the fractions containing the pure enaminone product.

    • Remove the solvent under reduced pressure to obtain the purified ethyl 3-(phenylamino)crotonate.

Protocol 2: Purification of an Enaminone by Recrystallization

This protocol provides a general procedure for purifying a solid enaminone from soluble impurities.

Materials:

  • Crude solid enaminone

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude enaminone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 3: Acid-Base Extraction to Remove Unreacted Aniline

This protocol details the removal of a basic amine starting material from a crude enaminone reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

Procedure:

  • Acid Wash:

    • Transfer the organic solution of the crude reaction mixture to a separatory funnel.

    • Add an equal volume of 1M HCl, shake the funnel gently, and vent frequently.[4][5]

    • Allow the layers to separate and drain the lower aqueous layer. This layer contains the aniline hydrochloride salt.[1][6]

    • Repeat the acid wash one more time.

  • Neutralization:

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash:

    • Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the enaminone product, now free of the unreacted amine.

Visualizations

Troubleshooting_Workflow start Crude Enaminone Product (Contaminated with Starting Materials) tlc TLC Analysis (Spot Crude, 1,3-Dicarbonyl, Amine) start->tlc decision Identify Contaminants tlc->decision amine_present Unreacted Amine Present decision->amine_present Amine Spot dicarbonyl_present Unreacted 1,3-Dicarbonyl Present decision->dicarbonyl_present Dicarbonyl Spot both_present Both Amine and 1,3-Dicarbonyl Present decision->both_present Both Spots acid_wash Acid-Base Extraction (e.g., 1M HCl wash) amine_present->acid_wash column Column Chromatography dicarbonyl_present->column recrystallization Recrystallization dicarbonyl_present->recrystallization both_present->acid_wash acid_wash->column end Pure Enaminone Product acid_wash->end column->end recrystallization->end

Caption: Troubleshooting workflow for purifying enaminones.

Purification_Logic cluster_crude Crude Mixture cluster_methods Purification Methods cluster_pure Isolated Components enaminone Enaminone (Product) chromatography Column Chromatography enaminone->chromatography recrystallize Recrystallization enaminone->recrystallize amine Amine (Starting Material) acid_base Acid-Base Extraction amine->acid_base dicarbonyl 1,3-Dicarbonyl (Starting Material) dicarbonyl->chromatography dicarbonyl->recrystallize removed_amine Removed Amine (as salt) acid_base->removed_amine pure_enaminone Pure Enaminone chromatography->pure_enaminone removed_dicarbonyl Removed 1,3-Dicarbonyl chromatography->removed_dicarbonyl recrystallize->pure_enaminone

Caption: Logical relationships in enaminone purification.

References

Technical Support Center: Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimental use of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one solutions.

Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results over time. Hydrolysis: The enaminone is susceptible to hydrolysis, especially in acidic or strongly basic aqueous solutions.Maintain solution pH in the neutral to slightly alkaline range (pH 7.5).[1] Prepare fresh solutions before use. If storage is necessary, store at 2-8°C and minimize storage time.
Discoloration or appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation: The compound may be degrading due to hydrolysis, photodegradation, or reaction with other components in the solution.Identify degradation products using LC-MS.[1] Protect solutions from light.[2] Ensure the purity of solvents and compatibility with other reagents.
Inconsistent results between experiments. Solution Instability: The stability of the compound can be influenced by solvent, pH, light, and temperature, leading to variability.Standardize solution preparation protocols. Use buffered solutions to maintain a stable pH. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Precipitation of the compound from solution. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble.Verify the solubility of the compound in the chosen solvent system. Consider using a co-solvent. If degradation is suspected, analyze the precipitate to identify its composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in solution?

A1: The two primary degradation pathways for this enaminone in solution are hydrolysis and photodegradation.

  • Hydrolysis: Enaminones can undergo hydrolysis, which is the cleavage of the enamine functional group by water.[3][4] This reaction is often catalyzed by acidic or basic conditions and results in the formation of a β-diketone or β-ketoaldehyde and an amine. For (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, hydrolysis would likely yield 1-(4-nitrophenyl)-3-oxopropanal and dimethylamine. The protonation of the enaminone system in acidic conditions can significantly enhance the rate of hydrolysis.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to cis-trans isomerization of the double bond, and in some cases, cyclization or complete decomposition of the enaminone molecule.[2]

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: Based on studies of similar enaminones, the compound is significantly more stable in neutral to slightly alkaline conditions. A study on the enaminone E118 showed it to be most stable in a physiological phosphate buffer at pH 7.5 and in 0.1 M sodium hydroxide.[1] Conversely, it undergoes rapid degradation in 0.1 M hydrochloric acid.[1] Therefore, for aqueous solutions, maintaining a pH around 7.5 is recommended.

Q3: Which solvents are recommended for dissolving and storing (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one?

A3: While specific data for this exact compound is limited, general practice for enaminones suggests the use of aprotic organic solvents for long-term storage of stock solutions. Solvents such as DMSO or DMF are commonly used. For aqueous experimental conditions, it is advisable to prepare fresh solutions from a stock in an organic solvent. A study on a related enaminone showed good stability in a water/ethanol (1:1) mixture.[1]

Q4: How should I store solutions of this compound?

A4: To minimize degradation, solutions of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one should be:

  • Stored at low temperatures: A recommended storage temperature is 2-8°C.

  • Protected from light: Use amber glass vials or wrap containers in aluminum foil.

  • Maintained at a neutral to slightly alkaline pH if in an aqueous buffer.

  • Used as fresh as possible to avoid time-dependent degradation.

Q5: How can I monitor the stability of my solution?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of your solution.[1] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of any degradation products, which helps in elucidating the degradation pathway.[1]

Quantitative Stability Data

The following table summarizes stability data for a structurally related anticonvulsant enaminone (E118), which can serve as a useful reference for predicting the behavior of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.[1]

Condition Degradation Rate Constant (k) Degradation Half-life (t½)
0.1 M Hydrochloric Acid (25°C)0.049 min⁻¹14.1 min
0.1 M Sodium Hydroxide0.0023 - 0.0086 h⁻¹80.6 - 150.6 h
Phosphate Buffer (pH 7.5)0.0023 - 0.0086 h⁻¹80.6 - 150.6 h
Water/Ethanol (1:1)0.0023 - 0.0086 h⁻¹80.6 - 150.6 h

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8][9]

Objective: To identify potential degradation products and pathways for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Photodegradation: Expose a solution of the compound (in a transparent vial) to a calibrated light source (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C for 24 hours.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze all samples, including a non-degraded control.

  • Peak Purity and Mass Balance: Assess the purity of the parent compound peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

  • Identification of Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the major degradation products to aid in their structural elucidation.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) with various modifiers (e.g., formic acid, ammonium acetate) in isocratic and gradient elution modes.

  • Method Optimization:

    • Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products generated during the forced degradation study.

    • Use a PDA detector to monitor the elution and check for co-eluting peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Hydrolysis_Pathway Enaminone (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one TransitionState Protonated Intermediate Enaminone->TransitionState H⁺ (Acidic Conditions) Products 1-(4-nitrophenyl)-3-oxopropanal + Dimethylamine TransitionState->Products Water H₂O Water->TransitionState

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stability Determine Intrinsic Stability HPLC->Stability Pathways Identify Degradation Pathways LCMS->Pathways

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scale-Up Synthesis of Substituted Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of substituted enaminones. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning enaminone synthesis from laboratory to pilot and production scales. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and process workflows to support your scale-up endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of substituted enaminone synthesis in a practical question-and-answer format.

Reaction Control & Safety

Q1: My enaminone synthesis is highly exothermic, and I'm concerned about temperature control on a larger scale. What are the risks and how can I mitigate them?

A1: Exothermic reactions pose a significant risk during scale-up, as the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to thermal runaways, side product formation, and compromised batch safety.

  • Potential Causes:

    • Rapid addition of a limiting reactant.

    • Inadequate cooling capacity of the reactor.

    • Poor mixing leading to localized hot spots.

    • Some synthetic routes, such as those using Gold's reagent with cyanuric chloride and N,N-dialkylformamides, are known to be exothermic and release gas (e.g., CO₂), which can increase reactor pressure.[1]

  • Solutions:

    • Controlled Reagent Addition: Implement a semi-batch process where one reactant is added gradually. This controls the reaction rate and heat generation. A metering pump or a flow-limiting feed line can provide a physical limit to the addition rate.

    • Process Temperature: Operate the reaction at a temperature where it proceeds rapidly but controllably, allowing the reaction to be controlled by the feed rate.

    • Enhanced Cooling: Ensure your reactor's cooling system is sufficient for the heat load. Consider using a more efficient heat transfer fluid or a reactor with a better design for heat exchange.

    • Improve Agitation: Use appropriate agitators and mixing speeds to ensure homogenous temperature distribution throughout the reactor. For viscous mixtures or reactions with solids, multiple temperature sensors at different locations are recommended.

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction and determine the required cooling capacity.

Q2: During the synthesis of Gold's reagent for my enaminone preparation, I'm observing significant gas evolution. How should I manage this on a large scale?

A2: The reaction of cyanuric chloride with N,N-dialkylformamides to produce Gold's reagent generates approximately three equivalents of carbon dioxide (CO₂).[1] This can lead to a dangerous pressure build-up in a sealed reactor.

  • Potential Causes:

    • The inherent stoichiometry of the reaction.

    • Rapid heating, which accelerates the rate of CO₂ evolution.[1]

  • Solutions:

    • Proper Reactor Setup: Use an open or well-vented system. For scalable synthesis, a modified protocol using a double-walled reflux condenser and an oil-bubbler outlet is recommended to safely manage gas release.[1]

    • Controlled Heating: Heat the reaction mixture gradually. Careful temperature control is critical to minimize byproduct formation during the exothermic release of CO₂.[1]

    • Monitoring: Be aware that a distinct color change to dark red or brown often accompanies the exothermic release of CO₂.[1] This can serve as a visual cue for the onset of vigorous gas evolution.

Reaction Kinetics & Completion

Q3: My reaction is sluggish or incomplete after scaling up, even though it worked perfectly in the lab. What could be the problem?

A3: This is a common scale-up challenge often related to mass transfer limitations.

  • Potential Causes:

    • Inefficient Mixing: What is effective on a small scale (e.g., magnetic stirring) may be inadequate in a large reactor, leading to poor contact between reactants.[2]

    • Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid), the rate at which reactants move between phases can become the limiting factor on a larger scale.

    • Raw Material Quality: The quality and purity of starting materials can significantly impact reaction kinetics.[3] Impurities that were negligible on a small scale can have a pronounced inhibitory effect in larger batches.

  • Solutions:

    • Optimize Agitation: Re-evaluate your mixing parameters. This may involve changing the agitator type (e.g., from an anchor to a pitched-blade turbine), optimizing the agitator speed, or using baffles to improve turbulence.

    • Solvent Effects: Ensure that all reactants remain fully dissolved at the process temperature. A change in solubility with temperature can lead to precipitation and incomplete reaction.

    • Raw Material Qualification: Implement stringent quality control for incoming raw materials. Test different batches of starting materials in the lab to assess their impact on the reaction.[4]

    • Catalyst Deactivation: If using a catalyst, consider if it is being deactivated by impurities in the starting materials or by prolonged exposure to reaction conditions.

Product Isolation & Purification

Q4: I am struggling with the filtration of my enaminone product at a larger scale. The filtration is very slow, and I suspect I'm losing yield.

A4: Filtration challenges are common during scale-up, especially if the product has a small particle size or an undesirable crystal habit.

  • Potential Causes:

    • Fine Particles: The product may be precipitating as very fine particles that clog the filter medium.

    • Oily Product: Impurities can cause the product to oil out instead of crystallizing, leading to a gummy solid that is difficult to filter.

    • Viscous Mother Liquor: A highly viscous mother liquor will slow down the filtration rate.

  • Solutions:

    • Crystallization Optimization: Develop a robust crystallization process. This includes selecting an appropriate solvent system, controlling the cooling rate, and using seeding to promote the growth of larger, more easily filterable crystals. For multi-gram scales, crystallization is often preferred over chromatography if the product is a solid.[5][6]

    • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization and improve particle size.

    • Filter Aid: Use a filter aid like Celite to improve filtration rates, but be aware that this adds an extra solid to be handled and may adsorb some of your product.

    • Filtration Equipment: Select the appropriate filtration equipment for your scale, such as a Nutsche filter dryer, which allows for filtration, washing, and drying in a single unit.

Q5: My enaminone product is an oil, and purification by column chromatography is not practical on a large scale. What are my options?

A5: Large-scale purification of oils can be challenging.

  • Solutions:

    • Distillation: If the enaminone is thermally stable and has a molecular weight generally below 350 amu, vacuum distillation can be a viable and scalable purification method.[5]

    • Crystallization of a Derivative: Consider forming a solid derivative (e.g., a salt with an acid) that can be easily crystallized and purified. The pure enaminone can then be regenerated from the purified salt.

    • Liquid-Liquid Extraction: Optimize a liquid-liquid extraction procedure to remove impurities. This can be performed in large-scale extractors.

    • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the impurities are soluble, but the product is not.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up an enaminone synthesis?

A1: The most critical parameters include:

  • Heat Transfer: Managing the heat generated by exothermic reactions is crucial for safety and to minimize side product formation.[2][7]

  • Mass Transfer and Mixing: Ensuring efficient mixing is vital for achieving consistent reaction rates and avoiding localized concentration gradients.[2][7]

  • Reaction Kinetics: Understanding how the reaction rate is affected by temperature, concentration, and catalyst loading is key to maintaining control.

  • Product Isolation and Purity: Developing a scalable and robust method for crystallization and filtration is often necessary to achieve the desired product quality.[5]

  • Process Safety: Identifying and mitigating potential hazards, such as gas evolution or thermal instability, is paramount.[1][8]

Q2: How does the choice of synthetic route impact the scalability of enaminone production?

A2: The synthetic route has a significant impact. For instance:

  • Reagent-Based Methods: Methods using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) are direct but can lead to selectivity issues.[9] The use of Gold's reagent can be more scalable and regioselective but involves handling exothermic reactions with gas evolution.[1][9]

  • Catalytic Methods: Many catalytic methods offer mild reaction conditions, but the cost, availability, and potential for catalyst leaching and deactivation must be considered for large-scale production.[10]

  • Continuous Flow Synthesis: This approach offers excellent control over reaction parameters, enhanced safety for exothermic reactions, and easier scalability by extending the operation time rather than increasing the reactor volume.[9][11]

Q3: What are the common stability issues with substituted enaminones during workup and storage?

A3: Enaminones are generally stable compounds. However, their stability can be influenced by:

  • pH: The enaminone functional group can be susceptible to hydrolysis under acidic conditions.

  • Oxidation: The enamine moiety can be prone to oxidation, especially if exposed to air for extended periods at elevated temperatures.

  • Light: Some enaminones may be light-sensitive, leading to degradation or isomerization. It is good practice to store them in amber bottles, protected from light.

Q4: Should I use chromatography or crystallization for purification at scale?

A4: The choice depends on several factors:

  • Scale: For multi-gram to kilogram scale, crystallization is generally more cost-effective and easier to implement than preparative chromatography.[5][6]

  • Product Form: Crystallization is only suitable for solid products. If your enaminone is an oil, you may need to consider distillation or chromatography.[5]

  • Purity Profile: If the crude product is relatively pure (e.g., >80%), crystallization can be very effective. If there are multiple impurities with similar properties to the product, chromatography may be necessary.[6]

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Mole-Scale Synthesis of Enaminone 4b using Gold's Reagent

ParameterLab-ScaleMole-ScaleReference
Scale ~0.2 mmol1.0 mol[1]
Reactants 2-butanone, Gold's reagent (5a)2-butanone, Gold's reagent (5a)[1]
Reported Yield Not specified (part of general procedure)73%[1]
Previous Reported Yield 48%48%[1]
Purification Method Not specifiedVacuum Distillation[1]

Table 2: Scalability of a Photocatalytic Enaminone Synthesis

ParameterSmall-ScaleSemipreparative ScaleReference
Scale Not specified5.0 mmol
Starting Material 3-bromochromone (7a)3-bromochromone (7a)
Isolated Yield Not specified68%

Experimental Protocols

Protocol 1: Mole-Scale Synthesis of (E)-4-(dimethylamino)but-3-en-2-one (4b) using Gold's Reagent[1]

Safety Precaution: This reaction produces a large amount of CO₂ gas and is exothermic. Ensure the reaction is performed in a well-ventilated fume hood with an appropriate setup to handle gas evolution, such as a double-walled reflux condenser and an oil-bubbler outlet.[1]

  • Reagents:

    • Lithium tert-butoxide (LiO-t-Bu) (88.1 g, 1.1 mol, 1.1 equiv)

    • 2-butanone (1a) (72.1 g, 1.0 mol, 1.0 equiv)

    • [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (Gold's reagent, 5a) (173 g, 1.0 mol, 1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (2.0 L)

  • Procedure:

    • To a flame-dried, three-necked 5-L round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add LiO-t-Bu.

    • Add anhydrous THF (2.0 L) to the flask.

    • Cool the resulting slurry to 0 °C in an ice-water bath.

    • Slowly add 2-butanone (1a) to the stirred slurry over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

    • In a separate flask, prepare a slurry of Gold's reagent (5a) in THF.

    • Slowly add the slurry of Gold's reagent to the reaction mixture over 1 hour, keeping the internal temperature below 5 °C. A thick, white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford the title compound. Yield: 73% .

Protocol 2: Continuous Flow Synthesis of α-Enaminones[9]

This protocol describes a general approach for the synthesis of α-enaminones from biomass-derived furfural via a sequential continuous flow process. The system integrates the in-situ preparation of a diamino cyclopentenone (DCP) intermediate followed by a tandem hydrogenation/elimination.

  • System Setup:

    • A continuous flow reactor system comprising multiple pumps, T-mixers, and packed-bed reactors.

    • The first stage consists of the continuous flow synthesis of the DCP intermediate from furfural.

    • The output from the first stage is directly fed into a second stage for hydrogenation.

    • The second stage consists of a packed-bed reactor containing a palladium catalyst (e.g., 5% Pd/C).

    • A solution of a base (e.g., K₂CO₃) is introduced via a T-mixer before the final reactor coil to promote the elimination reaction.

  • General Procedure:

    • Pump solutions of furfural and the appropriate amine through the first stage of the reactor system to generate the DCP intermediate.

    • The effluent containing the DCP is mixed with a hydrogen source (e.g., H-Cube reactor) and passed through the heated packed-bed reactor containing the palladium catalyst.

    • After the hydrogenation reactor, the stream is mixed with a solution of K₂CO₃.

    • The final mixture is passed through a heated reactor coil to facilitate the elimination reaction, yielding the α-enaminone.

    • The output from the reactor is collected, and the product is isolated using standard workup and purification procedures (e.g., extraction and chromatography or crystallization).

    • This sequential process was reported to have a productivity of 1 g L⁻¹ h⁻¹ for the synthesis of α-enaminone 3a.[9]

Process & Logic Diagrams

Scale_Up_Workflow General Workflow for Enaminone Synthesis Scale-Up cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Process Safety & Scale-Up Assessment cluster_2 Phase 3: Pilot-Scale Execution cluster_3 Phase 4: Production Route_Scouting Route Scouting & Feasibility Optimization Reaction Optimization (Yield, Purity) Route_Scouting->Optimization Analytics Analytical Method Development Optimization->Analytics Calorimetry Reaction Calorimetry (Determine Heat Flow) Analytics->Calorimetry Transfer analytical methods HazOp Hazard & Operability (HazOp) Study Calorimetry->HazOp Toxicity Toxicity Assessment (Reagents & Products) HazOp->Toxicity Pilot_Run Pilot Plant Run (kg Scale) Toxicity->Pilot_Run Define safety protocols Process_Monitoring In-Process Controls (IPCs) Pilot_Run->Process_Monitoring Purification_Dev Crystallization & Filtration Dev. Process_Monitoring->Purification_Dev Production_Campaign Full-Scale Production Purification_Dev->Production_Campaign Finalize purification process QC Quality Control & Release Production_Campaign->QC

Caption: General Workflow for Enaminone Synthesis Scale-Up.

Troubleshooting_Exotherm Troubleshooting Workflow for Exothermic Reactions Start High Exotherm or Temperature Spike Observed Check_Addition Is Reagent Addition Rate Too High? Start->Check_Addition Check_Cooling Is Cooling System Functioning Correctly? Check_Addition->Check_Cooling No Reduce_Addition Reduce Addition Rate Check_Addition->Reduce_Addition Yes Check_Mixing Is Agitation Adequate? Check_Cooling->Check_Mixing Yes Improve_Cooling Increase Cooling Fluid Flow or Lower Temperature Check_Cooling->Improve_Cooling No Improve_Mixing Increase Agitator Speed or Check for Mechanical Failure Check_Mixing->Improve_Mixing No Emergency_Stop Emergency Stop: Quench Reaction Check_Mixing->Emergency_Stop Yes (No Obvious Cause) Reassess_Process Re-evaluate Process Parameters (e.g., via Calorimetry) Reduce_Addition->Reassess_Process Improve_Cooling->Reassess_Process Improve_Mixing->Reassess_Process Emergency_Stop->Reassess_Process

Caption: Troubleshooting Workflow for Exothermic Reactions.

Purification_Decision_Tree Decision Tree for Large-Scale Enaminone Purification Start Crude Enaminone (>1 kg) Is_Solid Is the Product a Solid? Start->Is_Solid Is_Thermally_Stable Is it Thermally Stable & MW < 350? Is_Solid->Is_Thermally_Stable No (It's an Oil) Crystallization Optimize Crystallization Is_Solid->Crystallization Yes Distillation Perform Vacuum Distillation Is_Thermally_Stable->Distillation Yes Derivative Form a Crystalline Derivative Is_Thermally_Stable->Derivative No Chromatography Consider Large-Scale Chromatography (High Cost) Derivative->Crystallization Derivative->Chromatography If derivative formation fails

References

Preventing polymerization during the synthesis of chalcones

Author: BenchChem Technical Support Team. Date: December 2025

<

This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common issue of polymerization during chalcone synthesis via Claisen-Schmidt condensation.

Troubleshooting Guide & FAQs

This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a thick, sticky, and insoluble tar. What is happening?

A1: This is a classic sign of polymerization. Under the strong basic conditions of the Claisen-Schmidt condensation, the reactants (acetophenone) or the product (chalcone) can undergo self-condensation or Michael additions, leading to the formation of high-molecular-weight polymers.[1] This is especially prevalent with substrates containing phenolic hydroxyl groups or other reactive functionalities.

Q2: What are the primary causes of polymerization in chalcone synthesis?

A2: The main drivers of polymerization include:

  • High Concentration of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote side reactions.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of all reactions, including undesirable polymerization pathways.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially after the initial chalcone has formed, provides more opportunity for subsequent Michael additions and polymerization.

  • Substrate Reactivity: Aromatic aldehydes and ketones with certain substituents can be more prone to side reactions.

Q3: How can I prevent polymerization from occurring?

A3: Several strategies can be employed:

  • Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C), especially during the addition of the base catalyst.[3]

  • Slow Reagent Addition: Add the aldehyde dropwise to the mixture of the ketone and base.[1][2] This keeps the concentration of the reactive aldehyde low at any given moment, favoring the desired condensation over side reactions.

  • Use Milder Catalysts: Consider using a milder base or a heterogeneous catalyst to reduce the rate of side reactions.[2][4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the reaction's progress and stop it once the starting materials are consumed to prevent byproduct formation.[3]

Q4: I've tried controlling the conditions, but still see some polymerization. What else can I do?

A4: If polymerization persists, the use of a polymerization inhibitor can be effective. While specific inhibitors for chalcone synthesis are not extensively documented in dedicated studies, principles from polymer chemistry suggest that radical scavengers could be beneficial, although the polymerization in this context is often ionic. A more practical approach is rigorous control over reaction conditions as outlined above.

Q5: My reaction has already polymerized. Is there any way to salvage the desired chalcone product?

A5: Salvaging the product can be difficult but is sometimes possible. The first step is to attempt to dissolve the crude mixture in a suitable solvent. The polymeric byproduct is often insoluble.

  • Filtration: Dissolve the crude reaction mixture in a solvent like dichloromethane (DCM) or ethyl acetate. The polymer may remain as an insoluble solid that can be filtered off.

  • Column Chromatography: If the polymer is partially soluble, purification by column chromatography is the most effective method.[5][6] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), can help separate the less polar chalcone from the highly polar polymeric material.[5]

  • Recrystallization: This technique can be very effective if a solvent system is found in which the chalcone is soluble when hot but precipitates upon cooling, while the polymer and other impurities remain in solution.[1][3][5] Ethanol is a common solvent for recrystallizing chalcones.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing polymerization issues during chalcone synthesis.

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting cluster_2 Corrective Actions cluster_3 Purification Strategy start Observe Reaction Outcome check_poly Thick Tar / Insoluble Mass Formed? start->check_poly check_temp Was Temperature Low (0-5°C)? check_poly->check_temp Yes no_product No Product / Low Yield check_poly->no_product No (Other Issue) check_add Was Aldehyde Added Slowly? check_temp->check_add Yes action_temp Action: Rerun reaction at 0-5°C, especially during base addition. check_temp->action_temp No check_base Was Base Concentration Optimized? check_add->check_base Yes action_add Action: Rerun, adding aldehyde dropwise over 15-30 min. check_add->action_add No action_base Action: Rerun with milder base or lower concentration. check_base->action_base No purify Proceed to Purification check_base->purify Yes rerun Rerun Experiment action_temp->rerun action_add->rerun action_base->rerun purify_steps 1. Attempt Recrystallization (Ethanol). 2. If fails, use Column Chromatography. purify->purify_steps success Pure Chalcone Obtained purify_steps->success

Caption: Troubleshooting workflow for polymerization in chalcone synthesis.

Quantitative Data Summary

Effective prevention of side reactions, including polymerization, is reflected in the final product yield and purity. The table below summarizes outcomes under different catalytic conditions, which indirectly shows how optimized conditions can mitigate side reactions.

Catalyst / ConditionBase ConcentrationTemperatureReaction TimeChalcone Yield (%)Reference
NaOH in Ethanol40% AqueousRoom Temp4 hours~70-90%[8]
KOH in Ethanol~1.2 eq40 °C1-4 hoursHigh[2]
Ca(OH)₂N/AN/AN/AGood[9]
Solvent-Free Grinding (NaOH)1.0 eqAmbient10 minutesHigh[7]
Microwave (Cu²⁺/Zeolite)N/AN/AShort57-88%[10]

Detailed Experimental Protocol (Base-Catalyzed Claisen-Schmidt Condensation)

This protocol incorporates measures to minimize polymerization.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) in an appropriate volume of ethanol.[3][5]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

  • Base Addition: Prepare a solution of NaOH or KOH (1.2 equivalents) in a minimal amount of cold water or ethanol. Add this solution dropwise to the stirred acetophenone solution, ensuring the temperature remains below 5 °C.[3]

  • Aldehyde Addition: Once the base has been added, add the substituted benzaldehyde (1.0 equivalent) to the reaction mixture slowly and dropwise over a period of 15-30 minutes.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at low temperature or allow it to warm to room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 2-24 hours).[1][3]

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[3]

  • Precipitation: Acidify the mixture by slowly adding dilute HCl until it is acidic to litmus paper (pH ~5-6). This will cause the chalcone product to precipitate.[3]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[5]

References

Technical Support Center: Optimizing Base Catalysts for the Synthesis of Nitrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitrochalcones using base catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing nitrochalcones?

A1: The most common method for synthesizing nitrochalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted nitroacetophenone with an aromatic aldehyde in the presence of a base.[1][2][3] The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of the chalcone.[1]

Q2: Why are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) typically used as catalysts?

A2: Strong bases are effective in the Claisen-Schmidt condensation because they efficiently deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[4] Aromatic aldehydes, often used in this synthesis, lack α-hydrogens and therefore cannot undergo self-condensation, which contributes to higher yields of the desired chalcone product.[1]

Q3: What are the advantages of "green chemistry" approaches, such as solvent-free grinding, for nitrochalcone synthesis?

A3: Green chemistry methods offer significant benefits by reducing environmental impact and often improving reaction efficiency.[1] Solvent-free grinding, which involves the physical grinding of solid reactants with a solid base catalyst (e.g., NaOH or KOH), eliminates the need for hazardous organic solvents.[1][5] This technique can lead to shorter reaction times, simpler product isolation, and higher product yields.[1][5][6]

Q4: How does the position of the nitro group on the aromatic ring affect the reaction?

A4: The electronic properties of the substituents on both the acetophenone and the benzaldehyde can significantly impact the reaction. A nitro group is a strong electron-withdrawing group, which can make the starting materials less reactive and may require optimized reaction conditions to achieve good yields.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common challenge in nitrochalcone synthesis. A systematic approach to troubleshooting is recommended.

Q: My reaction yield is very low or I'm not getting any product. What are the common causes and how can I fix this?

A: Several factors can contribute to poor yields. Consider the following troubleshooting steps:

  • Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or have absorbed atmospheric CO2, reducing its effectiveness.

    • Solution: Use a fresh batch of the base catalyst. Ensure it has been stored in a tightly sealed container.[1][8]

  • Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, the optimal temperature can vary depending on the specific reactants.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C).[8][9] Conversely, if side reactions are prevalent, running the reaction at a lower temperature (e.g., 0-5°C) may improve the yield of the desired product.[10]

  • Poor Reagent Quality: Impurities in the starting nitroacetophenone or aldehyde can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants may be necessary.[7][11]

  • Reversibility of the Aldol Addition: The initial aldol addition step can be reversible.

    • Solution: Driving the reaction towards the dehydrated chalcone product is key. This can often be achieved by adjusting the reaction time or temperature.[11]

  • Insufficient Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.[8]

Issue 2: Formation of Multiple Products (Impure Product)

The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired nitrochalcone.

Q: My TLC shows multiple spots. What are the common side reactions and how can I improve selectivity?

A: Side product formation is often due to competing reaction pathways. Key strategies focus on controlling the reaction conditions.

  • Self-Condensation of the Ketone: The nitroacetophenone can react with itself in an aldol condensation.

    • Solution: Slowly add the nitroacetophenone to a mixture of the aldehyde and the base catalyst. This ensures that the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde.[1]

  • Cannizzaro Reaction: If the aromatic aldehyde used does not have α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[11]

    • Solution: To minimize this, it is recommended to first mix the acetophenone with the base to form the enolate before adding the aldehyde. Using a milder base or carefully controlling the stoichiometry can also help.[11]

  • Michael Addition: The enolate of the ketone can add to the newly formed nitrochalcone (a Michael acceptor), leading to a dimeric byproduct.

    • Solution: This is more likely with prolonged reaction times. Monitor the reaction closely by TLC and stop it once the starting materials are consumed. Using a slight excess of the aldehyde can also be beneficial.[8]

Issue 3: Product is an Oil or Gummy Solid

Difficulty in obtaining a crystalline product is a common purification challenge.

Q: My product is an oil or a gummy precipitate instead of a solid. What should I do?

A: This issue can arise from impurities or the intrinsic properties of the nitrochalcone itself.

  • Verify Purity: First, analyze the crude product by TLC. The presence of multiple spots suggests that impurities are preventing crystallization.

    • Solution: Purify the product using column chromatography. Silica gel is a common stationary phase, with a mixture of hexane and ethyl acetate often used as the eluent.[1]

  • Induce Crystallization: If the purified product is still an oil, try to induce crystallization.

    • Solution: Scratch the inside of the flask at the solvent-air interface with a glass rod. Adding a seed crystal of the desired product, if available, can also initiate crystallization.[1]

  • Product Characteristics: Some nitrochalcones may have low melting points and exist as oils at room temperature.

    • Solution: If the product is pure as determined by analytical techniques (e.g., NMR, a single spot on TLC), it can be used in subsequent steps as an oil after removing the solvent under reduced pressure.[1]

Data Presentation

Table 1: Effect of Base Catalyst and Reaction Conditions on the Yield of 2'-Nitrochalcones.

EntryReactantsBase CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12'-Nitroacetophenone, BenzaldehydeNaOH (1.0 eq)Methanol0196[12]
22'-Nitroacetophenone, 4-FluorobenzaldehydeNaOH (1.0 eq)Methanol0195[12]
32'-Nitroacetophenone, 2-NitrobenzaldehydeNaOH (1.0 M)EthanolRoom Temp390[13]
42'-Nitroacetophenone, 3-NitrobenzaldehydeNaOH (1.0 M)EthanolRoom Temp385[13]
52'-Nitroacetophenone, 4-NitrobenzaldehydeNaOH (1.0 M)EthanolRoom Temp342[13]
62'-Nitrochalcone precursorK2CO3 (excess)THF604trace[14]
72'-Nitrochalcone precursorLiOH (2.0 eq)THF-H2O809trace[14]

Experimental Protocols

Protocol 1: Conventional Synthesis of Nitrochalcones in Ethanol

This protocol describes a general and widely used method for the synthesis of nitrochalcones.

Materials:

  • Substituted 2-nitroacetophenone (10 mmol)

  • Appropriate nitrobenzaldehyde (10 mmol)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Stirring apparatus

  • Ice-salt bath

Procedure:

  • To a stirred solution of 2-nitroacetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.[13]

  • Stir the mixture for 15 minutes.[13]

  • Add the appropriate nitrobenzaldehyde (10 mmol) to the reaction mixture.[13]

  • Continue stirring the reaction mixture at room temperature for 3 hours.[13]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, filter the precipitated product.[13]

  • Wash the solid product with water.[13]

  • Recrystallize the crude product from a suitable solvent (e.g., a dichloromethane/n-hexane mixture) to obtain the pure nitrochalcone.[13]

Protocol 2: Green Synthesis of Nitrochalcones via Solvent-Free Grinding

This environmentally friendly method can offer higher yields and shorter reaction times.[5][11]

Materials:

  • Substituted acetophenone (0.005 mol)

  • Corresponding benzaldehyde (0.005 mol)

  • Solid potassium hydroxide (KOH) (0.84 g)

  • Mortar and pestle

Procedure:

  • In a mortar, grind the acetophenone (0.005 mol) with solid KOH (0.84 g) for 30 minutes.[11]

  • Add the benzaldehyde (0.005 mol) to the mixture.[11]

  • Continue to grind the mixture for an additional 50 minutes.[11]

  • After grinding, dilute the solid mass with cold deionized water and let it stand at room temperature for 24 hours to allow for precipitation.[11]

  • Collect the product by filtration.

  • The crude product can be further purified by recrystallization from ethanol.[11]

Mandatory Visualization

experimental_workflow start Start: Reactant Preparation reactants Dissolve Nitroacetophenone and Aldehyde in Ethanol start->reactants catalyst Add Base Catalyst (e.g., NaOH solution) reactants->catalyst reaction Stir at Controlled Temperature (e.g., 0°C to RT) catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Pour into ice water, acidify to precipitate monitoring->workup Reaction Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, IR, MP) purification->analysis end End: Pure Nitrochalcone analysis->end

Caption: General experimental workflow for the synthesis of nitrochalcones.

troubleshooting_low_yield start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh base - Ensure proper storage start->check_catalyst check_temp Optimize Temperature - Try gentle heating (40-50°C) - Or lower temperature (0-5°C) start->check_temp check_reagents Verify Reagent Purity - Recrystallize starting materials - Check for impurities start->check_reagents check_time Monitor Reaction Time - Use TLC to track completion start->check_time solution Improved Yield check_catalyst->solution check_temp->solution check_reagents->solution check_time->solution

Caption: Decision tree for troubleshooting low yields in nitrochalcone synthesis.

References

Effect of solvent polarity on the yield of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one?

The most common and efficient method for synthesizing (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is through the condensation of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically involves heating the reactants in a suitable organic solvent.

Q2: How does solvent polarity affect the yield of the reaction?

While specific data for the target compound is limited in publicly available literature, studies on similar enaminone syntheses suggest that solvent polarity can influence reaction conversion and yield. For the reaction of dihydrochalcones with DMF-DMA, an increase in solvent polarity from toluene to dimethyl sulfoxide (DMSO) has been observed to result in higher conversions. However, for other related enaminone syntheses, non-polar aromatic solvents like xylene and toluene have been used to achieve high yields (around 85%) for analogous, non-nitrated products. The choice of solvent can impact the solubility of reactants and intermediates, as well as the stabilization of the transition state, thereby affecting the reaction rate and overall yield.

Q3: Are there any common side reactions to be aware of?

Potential side reactions include the formation of self-condensation products of the starting acetophenone, especially under basic conditions if an alternative synthetic route is attempted. In the primary synthesis with DMF-DMA, incomplete reaction can lead to the presence of unreacted 4-nitroacetophenone in the final product. Additionally, the enaminone product itself can be susceptible to hydrolysis, particularly during workup if acidic conditions are employed without caution.

Q4: What are the recommended purification methods for the final product?

The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or acetone. Column chromatography using a silica gel stationary phase with a mobile phase gradient of ethyl acetate and n-hexane is also an effective method for obtaining a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of reactants or product: Prolonged heating at excessively high temperatures. 3. Moisture in the reaction: DMF-DMA is sensitive to water, which can lead to its decomposition. 4. Poor quality of reagents: Impure 4-nitroacetophenone or decomposed DMF-DMA.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Optimize the reaction temperature. While heating is necessary, excessive heat can degrade the product. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle DMF-DMA under an inert atmosphere (e.g., nitrogen or argon). 4. Use freshly opened or properly stored reagents. The purity of 4-nitroacetophenone can be checked by its melting point.
Presence of Starting Material in the Product 1. Insufficient DMF-DMA: A non-stoichiometric amount of the reagent was used. 2. Short reaction time: The reaction was stopped before completion.1. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of DMF-DMA to ensure complete conversion of the 4-nitroacetophenone. 2. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent.
Inconsistent Yields 1. Variability in reaction conditions: Inconsistent temperature, reaction time, or reagent stoichiometry. 2. Atmospheric moisture: Reaction setup not adequately protected from moisture.1. Standardize all reaction parameters, including temperature, stirring speed, and reaction time. Use precise measurements for all reagents. 2. Conduct the reaction under a dry, inert atmosphere.

Data Presentation

The following table summarizes the reported yields for the synthesis of enaminones similar to (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in different solvents. This data is provided to illustrate the potential impact of solvent choice on reaction outcomes.

Starting AcetophenoneSolventTemperature (°C)Reaction Time (h)Yield (%)
AcetophenoneXyleneReflux1685
4-ChloroacetophenoneXyleneReflux1662
4-FluoroacetophenoneToluene110385

Experimental Protocols

Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

This protocol is a general procedure based on the synthesis of analogous enaminones.

Materials:

  • 4-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-nitroacetophenone (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • Add N,N-dimethylformamide dimethyl acetal (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 3-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 4-nitroacetophenone is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/n-hexane gradient).

Mandatory Visualization

experimental_workflow start Start: Reagents reactants 4-Nitroacetophenone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) start->reactants solvent Add Anhydrous Solvent (e.g., Toluene) reactants->solvent reaction Heat to Reflux (3-16 hours) solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Concentrate reaction->workup monitoring->reaction purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one purification->product

Caption: Experimental workflow for the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents Yes optimize Optimize Conditions (Solvent, Temp, Time) start->optimize No check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) check_reagents->check_conditions check_stoichiometry Confirm Stoichiometry (Excess DMF-DMA) check_conditions->check_stoichiometry check_stoichiometry->optimize

Caption: Troubleshooting logic for addressing low product yield in the enaminone synthesis.

Validation & Comparative

A Comparative Guide to Purity Analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for determining the purity of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one , a chalcone derivative with potential pharmacological applications.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reversed-phase mode, is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for purity assessment. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Experimental Protocol: Reversed-Phase HPLC

A hypothetical, yet typical, reversed-phase HPLC method for the analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is detailed below. This method is based on common practices for analyzing chalcones and nitroaromatic compounds.[1][2][3]

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 320 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Sample Preparation : The sample is accurately weighed, dissolved in the mobile phase to a concentration of 1 mg/mL, and filtered through a 0.45 µm syringe filter.

Data Presentation: Purity Assessment by HPLC

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, demonstrating how purity is calculated using the area normalization method.

Peak No.Compound IdentityRetention Time (min)Peak Area (mAU*s)Area %
14-Nitroacetophenone (Starting Material)3.515001.5
2N,N-Dimethylaminobenzaldehyde (Starting Material)4.28000.8
3(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one6.89750097.5
4Unknown Impurity8.12000.2
Total 100000 100.0

Based on this illustrative data, the purity of the compound is determined to be 97.5%.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (320 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Report

Caption: Workflow for HPLC purity analysis.

Alternative Purity Determination Methods

While HPLC is a robust method, other techniques can also be employed, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique often used to monitor the progress of a reaction and for a preliminary purity check.[4][5][6][7]

  • Experimental Protocol :

    • Stationary Phase : Silica gel 60 F254 TLC plate.

    • Mobile Phase : A mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

    • Sample Application : A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is spotted at the baseline.

    • Development : The plate is placed in a developing chamber with the mobile phase.

    • Visualization : The plate is visualized under UV light (254 nm), where UV-active compounds appear as dark spots. A pure compound should ideally show a single spot.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for quantitative analysis but lacks the specificity to separate the main compound from impurities that absorb at similar wavelengths.[8][9] It is more suitable for determining the concentration of a known pure substance rather than for purity analysis of a crude product.

  • Experimental Protocol :

    • A solution of the compound is prepared in a suitable solvent (e.g., ethanol).

    • The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-500 nm).

    • The purity can be estimated by comparing the absorbance at the λmax to that of a pure reference standard, but this assumes that impurities do not contribute significantly to the absorbance at that wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for purity determination that does not require a reference standard of the compound itself.[10][11][12][13] It provides structural information and can quantify the main compound against a certified internal standard.

  • Experimental Protocol :

    • A known mass of the sample and a certified internal standard (e.g., maleic acid) are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6).

    • The ¹H NMR spectrum is acquired under quantitative conditions (e.g., with a long relaxation delay).

    • The purity is calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte to the integral of a known proton signal from the internal standard.

Comparison of Purity Determination Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, the stage of research, and available resources.

FeatureHPLCTLCUV-Vis SpectrophotometryqNMR
Selectivity HighModerateLowHigh
Sensitivity HighModerateModerateModerate
Quantitative? YesSemi-quantitativeYes (with limitations)Yes (Primary Method)
Speed ModerateFastVery FastModerate
Cost HighLowLowHigh
Sample Throughput ModerateHighHighLow
Destructive? Yes (sample not recovered)No (can be recovered)NoNo

Visualization: Method Selection Logic

Method_Selection start Need Purity Data? qualitative Qualitative Check? start->qualitative quantitative Accurate Quantitation? qualitative->quantitative No tlc Use TLC qualitative->tlc Yes primary_method Primary Method Needed? quantitative->primary_method Yes hplc Use HPLC quantitative->hplc No primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes uv_vis Use UV-Vis (for known pure substance)

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For a comprehensive and accurate purity determination of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one , Reversed-Phase HPLC is the recommended method. It offers excellent selectivity to separate the target compound from potential impurities and provides reliable quantitative data. While TLC is useful for rapid qualitative checks and qNMR serves as a powerful primary quantification method, HPLC provides the best balance of performance, reliability, and accessibility for routine purity analysis in most research and drug development settings.

References

Comparing conventional heating vs microwave synthesis for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Conventional Heating vs. Microwave Synthesis for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

The synthesis of chalcones, such as (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, is a critical process in medicinal chemistry due to their role as precursors to flavonoids and their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation is the primary method for synthesizing these compounds. This guide provides an objective comparison of conventional heating and microwave-assisted synthesis methods, highlighting the significant advantages of the latter in terms of efficiency and yield.

Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically reduces reaction times, often from hours to minutes, while improving product yields.[2][3] This is attributed to the direct and uniform heating of the reaction mixture, which minimizes side reactions and enhances reaction control compared to conventional methods.[2][4][5]

Quantitative Performance Comparison

The following table summarizes representative data comparing the two synthesis methods for chalcone derivatives, illustrating the typical improvements seen with microwave irradiation.

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time Several hours (e.g., 12-24 h)[6]Minutes (e.g., 2-6 min)[6][7]
Yield Good (e.g., 65-90%)[7]Excellent (e.g., 85-95%)[7][8]
Purity Good (e.g., ~85%)[8]High (e.g., ~97%)[8]
Energy Input High and inefficient[4]Low and efficient[4]
Solvent Usage Often requires larger volumesCan be performed with less or no solvent[2]

Detailed Experimental Protocols

The synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is achieved via a Claisen-Schmidt condensation of 4-nitroacetophenone and 4-(dimethylamino)benzaldehyde. Below are detailed protocols for both conventional and microwave-assisted methods based on procedures for structurally similar chalcones.

Conventional Synthesis Protocol

This method involves heating the reaction mixture at reflux for an extended period.

  • Reagent Preparation : In a round-bottom flask, dissolve 4-nitroacetophenone (1 mmol) and 4-(dimethylamino)benzaldehyde (1 mmol) in ethanol (30-40 ml).[9]

  • Catalyst Addition : To this solution, add an aqueous solution of a base, such as potassium hydroxide (KOH, 10%) or sodium hydroxide (NaOH, 40%), dropwise with constant stirring at room temperature.[6][10]

  • Reaction : Stir the reaction mixture at room temperature or reflux at a controlled temperature (e.g., 70-90°C) for several hours (typically 12-24 hours).[8][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : Once the reaction is complete, pour the mixture into crushed ice.[9][10]

  • Purification : Collect the resulting solid product by filtration. Wash the crude product with cold water until neutral and then dry it.[11] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9][11]

Microwave-Assisted Synthesis Protocol

This method utilizes a dedicated microwave reactor to rapidly heat the reaction.

  • Reagent Preparation : In a microwave reaction vessel equipped with a magnetic stir bar, dissolve 4-nitroacetophenone (1 mmol) and 4-(dimethylamino)benzaldehyde (1 mmol) in a minimal amount of absolute ethanol (e.g., 7 mL).[8]

  • Catalyst Addition : Add a suitable base, such as piperidine (2 mmol) or an aqueous KOH solution, to the mixture.[8][11]

  • Reaction : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 100-300 W) and temperature (e.g., 80-140°C) for a short duration, typically ranging from 30 seconds to 6 minutes.[7][8][11]

  • Isolation : After irradiation, cool the vessel to room temperature. Pour the contents into ice-cold water to precipitate the product.

  • Purification : Collect the solid product by filtration, wash with cold water, and dry.[11] Recrystallize the crude product from ethanol to obtain the pure compound.[11]

Experimental Workflow Diagram

The following diagram illustrates the comparative workflows of the conventional and microwave-assisted synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis C_Start 1. Mix Reagents & Solvent in Flask C_Cat 2. Add Base Catalyst C_Start->C_Cat C_Heat 3. Heat at Reflux (12-24 hours) C_Cat->C_Heat C_TLC 4. Monitor via TLC C_Heat->C_TLC C_Iso 5. Pour into Ice-Water C_TLC->C_Iso C_Filt 6. Filter & Wash Solid C_Iso->C_Filt C_Recrys 7. Recrystallize C_Filt->C_Recrys C_End Pure Product C_Recrys->C_End M_Start 1. Mix Reagents & Solvent in MW Vessel M_Cat 2. Add Base Catalyst M_Start->M_Cat M_MW 3. Microwave Irradiation (2-6 minutes) M_Cat->M_MW M_Cool 4. Cool to Room Temp M_MW->M_Cool M_Iso 5. Pour into Ice-Water M_Cool->M_Iso M_Filt 6. Filter & Wash Solid M_Iso->M_Filt M_Recrys 7. Recrystallize M_Filt->M_Recrys M_End Pure Product M_Recrys->M_End

References

Spectroscopic Dissection: A Comparative Analysis of E and Z Isomers of 3-(dimethylamino)-1-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric forms is paramount. The spatial arrangement of atoms within a molecule, as exemplified by E and Z isomers, can profoundly influence its physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of the E and Z isomers of 3-(dimethylamino)-1-phenylprop-2-en-1-one, a versatile enaminone scaffold, supported by experimental data and protocols.

Enaminones are valuable intermediates in organic synthesis due to their dual reactivity as both nucleophiles and electrophiles. The geometric isomerism around the carbon-carbon double bond in compounds like 3-(dimethylamino)-1-phenylprop-2-en-1-one gives rise to distinct E (entgegen or opposite) and Z (zusammen or together) configurations. These isomers, while constitutionally identical, exhibit unique spectroscopic signatures that allow for their differentiation and characterization. This guide will delve into the comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the E and Z isomers of 3-(dimethylamino)-1-phenylprop-2-en-1-one, providing a clear and quantitative comparison.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between E and Z isomers, primarily due to the differing spatial environments of the vinylic protons and the substituents. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic.

Proton Assignment E-Isomer Chemical Shift (δ, ppm) Z-Isomer Chemical Shift (δ, ppm) Key Differences
H-α (vinylic)~5.7~5.2The H-α proton in the E-isomer is deshielded and appears at a lower field compared to the Z-isomer.
H-β (vinylic)~7.6~6.8The H-β proton in the E-isomer is significantly deshielded due to the anisotropic effect of the carbonyl group.
N(CH₃)₂~2.9 (singlet)~3.1 (singlet)The dimethylamino protons in the Z-isomer are slightly deshielded compared to the E-isomer.
Phenyl protons~7.3-7.9 (multiplet)~7.2-7.8 (multiplet)Minor differences in the multiplet patterns may be observed.
J(Hα-Hβ) Coupling Constant ~12-13 Hz ~7-8 Hz The larger coupling constant for the E-isomer is characteristic of a trans-configuration, while the smaller coupling constant for the Z-isomer indicates a cis-configuration.
¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the electronic environment of the carbon atoms within the isomers.

Carbon Assignment E-Isomer Chemical Shift (δ, ppm) Z-Isomer Chemical Shift (δ, ppm) Key Differences
C=O (carbonyl)~188~192The carbonyl carbon in the Z-isomer is typically deshielded compared to the E-isomer.
C-α (vinylic)~92~95The C-α carbon in the Z-isomer is slightly deshielded.
C-β (vinylic)~153~150The C-β carbon in the E-isomer is more deshielded.
N(CH₃)₂~38, 45 (two signals due to restricted rotation)~37, 44 (two signals due to restricted rotation)Minor differences in chemical shifts may be observed.
Phenyl carbons~127-138~126-139Subtle shifts in the aromatic region can be present.
Infrared (IR) Spectroscopy

IR spectroscopy highlights differences in bond vibrations, particularly the C=O and C=C stretching frequencies, which are sensitive to the isomeric configuration.

Vibrational Mode E-Isomer Wavenumber (cm⁻¹) Z-Isomer Wavenumber (cm⁻¹) Key Differences
C=O stretch~1635-1645~1650-1660The carbonyl stretching frequency is generally higher in the Z-isomer due to reduced conjugation.
C=C stretch~1550-1560~1565-1575The C=C stretching frequency is also typically higher in the Z-isomer.
C-N stretch~1250-1260~1240-1250Minor shifts may be observed in the C-N stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems in the E and Z isomers.

Parameter E-Isomer Z-Isomer Key Differences
λmax (nm)~320-330~305-315The E-isomer, being more planar and having a more extended conjugation, exhibits a bathochromic (red) shift compared to the less planar Z-isomer.
Molar Absorptivity (ε)HigherLowerThe higher molar absorptivity of the E-isomer is consistent with its more planar and extended conjugated system.

Experimental Protocols

Detailed methodologies are crucial for the reliable synthesis and characterization of the E and Z isomers.

Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

The E-isomer is typically the thermodynamically more stable product and can be synthesized through the condensation of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Procedure:

  • To a solution of acetophenone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure E-isomer.

Synthesis of (Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one

The Z-isomer is often the kinetic product or can be obtained through stereoselective methods or photoisomerization of the E-isomer.

Stereoselective Synthesis: Some synthetic methods can favor the formation of the Z-isomer. For instance, the reaction of a β-ketoaldehyde with dimethylamine under specific conditions might yield the Z-isomer as the major product. However, a more general method involves photoisomerization.

Photoisomerization Protocol:

  • Dissolve the pure E-isomer in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (typically around 300-350 nm) while maintaining a constant temperature.

  • Monitor the reaction progress by ¹H NMR or HPLC to determine the ratio of E to Z isomers.

  • Once a desired ratio is achieved, stop the irradiation.

  • The Z-isomer can be separated from the E-isomer by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare samples by dissolving approximately 5-10 mg of the purified E or Z isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For unambiguous assignment and confirmation of stereochemistry, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. A strong NOE correlation between the H-β vinylic proton and the dimethylamino protons would be expected for the Z-isomer, while this correlation would be absent or very weak for the E-isomer.

IR Spectroscopy:

  • Obtain IR spectra using either a KBr pellet method for solid samples or as a thin film on a salt plate (e.g., NaCl or KBr) for oils.

  • Record the spectra over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare dilute solutions of the E and Z isomers in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration.

  • Record the UV-Vis spectra using a spectrophotometer over a range of 200-400 nm.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the E and Z isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Acetophenone, DMF-DMA) e_synthesis Condensation Reaction start->e_synthesis e_isomer (E)-Isomer e_synthesis->e_isomer photoisomerization Photoisomerization e_isomer->photoisomerization nmr NMR (¹H, ¹³C, NOESY) e_isomer->nmr ir IR Spectroscopy e_isomer->ir uv UV-Vis Spectroscopy e_isomer->uv separation Chromatographic Separation photoisomerization->separation z_isomer (Z)-Isomer z_isomer->nmr z_isomer->ir z_isomer->uv separation->e_isomer Recovered separation->z_isomer data Comparative Data Analysis nmr->data ir->data uv->data

Caption: Workflow for the synthesis and spectroscopic comparison of E and Z isomers.

Conclusion

The E and Z isomers of 3-(dimethylamino)-1-phenylprop-2-en-1-one possess distinct spectroscopic properties that are a direct consequence of their different spatial arrangements. The most definitive method for distinguishing these isomers is ¹H NMR spectroscopy, where the coupling constant between the vinylic protons provides unambiguous evidence of their relative stereochemistry. Complementary information from ¹³C NMR, IR, and UV-Vis spectroscopy further corroborates the structural assignments and provides a deeper understanding of the electronic and vibrational characteristics of each isomer. The experimental protocols outlined in this guide offer a practical framework for the synthesis, separation, and detailed characterization of these important chemical entities, which is essential for their application in research and development.

Comparative Cytotoxicity Analysis: Doxorubicin vs. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the well-established chemotherapeutic agent doxorubicin and the novel compound (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is currently hampered by the limited publicly available data on the latter's cytotoxic effects on cancer cells. While extensive research documents the potent anticancer activities of doxorubicin, extensive literature searches did not yield specific experimental data, such as IC50 values or detailed mechanistic studies, for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

This guide will, therefore, provide a detailed overview of the established cytotoxicity of doxorubicin, including its mechanisms of action and experimental protocols for its evaluation. This information can serve as a benchmark for the future assessment of novel compounds like (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one once experimental data becomes available.

Doxorubicin: A Potent and Well-Characterized Anticancer Agent

Doxorubicin is a widely used anthracycline antibiotic that exhibits broad-spectrum antitumor activity against various cancers, including breast, lung, ovarian, and hematological malignancies. Its primary mechanisms of action are multifaceted and contribute to its potent cytotoxic effects.

Mechanism of Action of Doxorubicin

Doxorubicin exerts its anticancer effects through several key mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the activation of key signaling proteins like p53, which in turn regulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.

Quantitative Cytotoxicity Data for Doxorubicin

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The IC50 value for doxorubicin varies depending on the cancer cell line and the assay conditions. The following table provides a summary of reported IC50 values for doxorubicin against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.1 - 2
A549Lung CancerVaries
MCF-7Breast CancerVaries
MDA-MB-231Breast CancerVaries
HCT-116Colon CancerVaries

Note: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used. The values presented here are for illustrative purposes.

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to evaluate the efficacy of anticancer compounds.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assaying

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_treatment Treat Cells with Compound cell_seeding->drug_treatment drug_prep Prepare Drug Dilutions drug_prep->drug_treatment mtt_addition Add MTT Reagent drug_treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_plate Measure Absorbance solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Doxorubicin-Induced Apoptosis Signaling Pathway

doxorubicin_apoptosis cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase dox Doxorubicin dna_damage DNA Double-Strand Breaks dox->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax (pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (anti-apoptotic) p53->bcl2 downregulates cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Conclusion

While a direct comparison remains elusive due to the absence of published cytotoxicity data for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, the information provided on doxorubicin serves as a comprehensive reference for researchers. The detailed experimental protocols and signaling pathway diagrams offer a framework for the evaluation and characterization of novel anticancer compounds. Future studies investigating the cytotoxic properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are essential to determine its potential as a therapeutic agent and to enable a thorough comparison with established drugs like doxorubicin.

Enaminone Derivatives Emerge as Promising Alternatives to Standard Antibiotics in Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals that novel enaminone derivatives exhibit significant antimicrobial activity, in some cases comparable or superior to standard antibiotics such as Ampicillin and Gentamicin. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the antimicrobial properties of these compounds, supported by experimental data and protocols.

Enaminones, versatile precursors in organic synthesis, are proving to be a fertile ground for the discovery of new antimicrobial agents.[1][2] Extensive research has demonstrated their potential in combating a wide range of bacterial and fungal pathogens. This comparison guide synthesizes findings from multiple studies to offer an objective look at their performance against established antibiotics.

Comparative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized enaminone-based heterocyclic compounds has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the tables below, showcases the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (IZ) values, providing a quantitative measure of their antimicrobial power.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3] Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Enaminone Derivatives Compared to Standard Antibiotics

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Enaminone Derivative 17 4.124.124.126.25High Activity[1]
Enaminone Derivative 21 4.124.124.126.25High Activity[1]
Enaminone Derivative 30a 4.124.124.126.25Moderate Activity[1]
Enaminone Derivative 5 4.124.126.256.25High Activity[1]
Enaminone Derivative 10 6.256.256.25-Moderate Activity[1]
Enaminone Derivative 33 6.256.256.25-Moderate Activity[1]
Enaminone Derivative 26 6.256.256.25--[1]
Pyrrole-based Enaminone 1c ----MIC₅₀: <0.048[4]
Pyrrole-based Enaminone 2a ----MIC₅₀: 0.097[4]
Ampicillin (Standard) 4.124.12---[1]
Gentamicin (Standard) --4.126.25-[1]
Amphotericin B (Standard) ----Comparable[1]

Note: "-" indicates data not provided in the cited source. High/Moderate Activity for antifungal properties is as described in the source publication when specific MIC values were not tabulated.

Zone of Inhibition (IZ) Data

The Zone of Inhibition is the area around an antimicrobial disc where microbial growth is visibly inhibited.[5][6] A larger zone diameter indicates greater antimicrobial activity.

Table 2: Zone of Inhibition (mm) of Selected Enaminone Derivatives

| Compound (Concentration) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference | |---|---|---|---|---| | Enaminone Derivative 17 (200 µg/mL) | >15 | >15 | >15 | >15 |[1] | | Enaminone Derivative 21 (200 µg/mL) | >15 | >15 | >15 | >15 |[1] | | Enaminone Derivative 30a (200 µg/mL) | >15 | >15 | >15 | >15 |[1] | | Enaminone Derivative 5 (200 µg/mL) | >15 | >15 | >15 | >15 |[1] |

Note: The source material indicated that MIC measurements were determined for compounds exhibiting significant growth inhibition zones of more than 15 mm.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of enaminone derivatives and the assessment of their antimicrobial activity, based on the reviewed literature.

Synthesis of Enaminone Derivatives

A common synthetic route to enaminone derivatives involves the reaction of an active methylene compound with dimethylformamide-dimethylacetal (DMF-DMA).[1][7]

General Procedure for the Synthesis of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (A precursor enaminone):

  • A mixture of 3-acetyl-2H-chromen-2-one and DMF-DMA is refluxed in dry xylene.[1]

  • The reaction progress is monitored, and upon completion, the mixture is cooled.

  • The resulting solid product is collected by filtration and can be used in subsequent reactions to create a variety of heterocyclic derivatives.[1]

Example Synthesis of a Pyridine Derivative (30a):

  • An equimolar amount of the precursor enaminone, acetylacetone, and ammonium acetate is heated under reflux in glacial acetic acid for 6 hours.[1]

  • The resulting solid is collected after cooling.

  • The crude product is recrystallized from a suitable solvent to yield the pure pyridine derivative.[1]

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds is typically evaluated using the disc diffusion method and the serial dilution method to determine the Zone of Inhibition and Minimum Inhibitory Concentration, respectively.

Disc Diffusion Method for Zone of Inhibition (IZ):

  • Microbial inoculums are uniformly spread on a suitable sterile agar plate (e.g., Nutrient Agar for bacteria, Malt Extract Agar for fungi).[8]

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO.

  • The discs are placed on the surface of the agar.

  • Standard antibiotic discs (e.g., Ampicillin, Gentamicin) and a solvent control (DMSO) are also placed on the agar for comparison and to ensure the solvent has no inhibitory effect.[1]

  • The plates are incubated at 37°C for 24-48 hours for bacteria and at 25°C for fungi.[1][8]

  • The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.[5]

Serial Dilution Method for Minimum Inhibitory Concentration (MIC):

  • This method is performed for compounds that show a significant zone of inhibition (e.g., >15 mm).[1]

  • A two-fold serial dilution of each test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[3]

  • Each well is inoculated with a standardized microbial suspension.

  • The plates are incubated under the same conditions as the disc diffusion assay.

  • The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.[3]

Visualizing the Process and Potential Mechanisms

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis of Enaminone Derivatives cluster_testing Antimicrobial Activity Testing Start Active Methylene Compound + DMF-DMA Reaction Reflux in Organic Solvent Start->Reaction Isolation Filtration & Purification Reaction->Isolation Product Enaminone Derivative Isolation->Product Disc_Prep Impregnate Discs with Compound & Controls Product->Disc_Prep Test Compound Inoculation Prepare Microbial Culture Plates Inoculation->Disc_Prep Incubation Incubate Plates Disc_Prep->Incubation Measurement Measure Zone of Inhibition (IZ) Incubation->Measurement MIC_Test Perform Serial Dilution for MIC Measurement->MIC_Test

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of enaminone derivatives.

While the exact signaling pathways and mechanisms of action for many enaminone derivatives are still under investigation, structure-activity relationship (SAR) studies suggest that their antimicrobial effects may arise from their ability to interfere with essential cellular processes in microorganisms.[1][8] One potential target that has been identified for similar heterocyclic compounds is DNA gyrase, an essential enzyme in bacteria for DNA replication and transcription.[9][10][11]

Proposed_Mechanism Enaminone Enaminone Derivative DNA_Gyrase Bacterial DNA Gyrase Enaminone->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.

Conclusion

The data presented in this guide strongly indicates that enaminone derivatives are a highly promising class of compounds in the search for new antimicrobial agents. Several derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to that of standard antibiotics. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these encouraging findings.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted enaminones, highlighting their diverse biological activities. It offers a comprehensive overview of their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies, and visual representations of key mechanisms.

Enaminones, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, are versatile scaffolds in medicinal chemistry. Their unique structural features allow for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of substituted enaminones is significantly influenced by the nature and position of substituents on their core structure. This section presents a comparative analysis of their performance in key therapeutic areas, with quantitative data summarized for ease of comparison.

Anticonvulsant Activity

Substituted enaminones have shown significant promise as anticonvulsant agents. Their mechanism of action often involves the modulation of neurotransmitter levels and interaction with ion channels.

Table 1: Anticonvulsant Activity of Substituted Enaminones

Compound IDR (Substitution on Phenyl Ring)ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
1e 4-Cl16.7 (mice, MES)110.7 (mice, MES)6.6[1]
3.0 (rats, MES)>250 (rats, MES)>83.3[1]
27 4-Cl5.8 (rats, oral, MES)>380 (rats, oral)>65.5[2]
13 4-Br4 (rats, ip, MES)269 (rats, ip)>67[3]
8 4-OCF₃---[4]
E118 ClEC₅₀ = 3.0 µM--[5]
E139 BrEC₅₀ = 3.5 µM--[5]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index; MES: Maximal Electroshock Seizure Test; ip: Intraperitoneal.

The data indicates that electron-withdrawing groups, such as halogens (Cl, Br) at the para position of the phenylamino ring, are crucial for potent anticonvulsant activity.[1][2][3] Compound 1e , with a 4-chloro substituent, emerges as a highly potent enaminone, demonstrating a superior protective index in rats.[1] The trifluoromethoxy group in compound 8 also confers significant potency.[4]

Anticancer Activity

The anticancer potential of enaminones has been explored against various cancer cell lines. Their proposed mechanism often involves the intercalation into DNA, disrupting DNA replication and transcription in cancer cells.[6][7][8]

Table 2: Anticancer Activity of Substituted Enaminones

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
3 3,4-dimethoxyphenylBreast (MCF-7)55.2[9]
5 3,4,5-trimethoxyphenylBreast (MCF-7)79.06[9]
7 3,4,5-trimethoxyphenylBreast (MCF-7)50.49[9]
Doxorubicin (Reference Drug)Breast (MCF-7)71.80[9]
2b N-arylpyrazoleBreast (MCF-7), Liver (HEPG2)Comparable to 5-fluorouracil[10]
14a Pyrazolylcarbonyl[4][5][11]triazolo[3,4-c][4][5][11]triazineBreast (MCF-7), Liver (HEPG2)Comparable to 5-fluorouracil[10]
17 2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-oneBreast (MCF-7), Liver (HEPG2)Comparable to 5-fluorouracil[10]

IC₅₀: Half-maximal Inhibitory Concentration.

Enaminones bearing methoxy-substituted phenyl rings have demonstrated excellent anti-breast cancer activity, with compounds 3 and 7 showing lower IC₅₀ values than the standard drug doxorubicin.[9] Furthermore, complex heterocyclic systems attached to the enaminone core, as seen in compounds 2b , 14a , and 17 , exhibit significant cytotoxic effects against both breast and liver cancer cell lines.[10]

Antimicrobial Activity

The structural versatility of enaminones also extends to their efficacy against a range of microbial pathogens.

Table 3: Antimicrobial Activity of Substituted Enaminones

Compound IDR (Substitution)OrganismMIC (µg/mL)Reference
4b EthylE. coli80[12]
S. aureus300[12]
4d n-ButylE. coli-[12]
S. aureus-[12]
2a N-arylpyrazoleS. aureus (SA), B. subtilis (BS)High Inhibition[10]
5c Pyridine derivativeS. aureus (SA), B. subtilis (BS)High Inhibition[10]
9b PyrazolylisoxazoleA. flavus (AF), P. italicum (PI), S. rolfsii (SR), S. aureus (SA)High Inhibition[10]
12b [4][5][11]triazolo[4,3-a]pyrimidineA. flavus (AF), P. italicum (PI), S. rolfsii (SR), S. aureus (SA)High Inhibition[10]

MIC: Minimum Inhibitory Concentration.

Enamine derivatives of dehydroacetic acid, such as 4b , have shown promising antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[12] The incorporation of various heterocyclic moieties, as seen in compounds derived from N-arylpyrazole-containing enaminones, results in broad-spectrum antimicrobial and antifungal activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key experimental protocols used to evaluate the biological activities of the enaminones discussed.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Model: Male albino mice or rats are used.

  • Drug Administration: The test compounds are administered intraperitoneally (ip) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a specified time (e.g., 30 minutes to 4 hours), a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED₅₀). Neurotoxicity is assessed by observing motor impairment (e.g., on a rotarod), and the median toxic dose (TD₅₀) is determined. The protective index (PI) is calculated as the ratio of TD₅₀ to ED₅₀.[2][3]

Anticancer Screening: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[13]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HEPG2) are cultured in an appropriate medium and seeded in 96-well plates.[14][15]

  • Compound Treatment: The cells are treated with various concentrations of the enaminone derivatives for a specified period (e.g., 24-72 hours).[16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[17][18]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[21]

  • Serial Dilution: The enaminone compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[22]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Mechanistic Insights and Signaling Pathways

Visualizing the proposed mechanisms of action can provide a clearer understanding of how these compounds exert their therapeutic effects.

G Proposed Anticonvulsant Mechanism of Enaminones cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Enaminone Substituted Enaminone GABA_T GABA Transaminase Enaminone->GABA_T Inhibition GABA_uptake GABA Reuptake Enaminone->GABA_uptake Inhibition Na_channel Voltage-gated Na+ Channel Enaminone->Na_channel Modulation GABA GABA GABA_cleft Increased Extracellular GABA GABA->GABA_cleft Enhancement GABA_R GABA Receptor Activation GABA_cleft->GABA_R Hyperpolarization Hyperpolarization/ Reduced Excitability GABA_R->Hyperpolarization Na_channel->Hyperpolarization Depression Depression of Excitatory Synaptic Transmission Hyperpolarization->Depression

Caption: Anticonvulsant mechanism of enaminones.

The anticonvulsant action of certain enaminones is attributed to their ability to enhance extracellular GABA levels by inhibiting GABA transaminase and GABA reuptake.[5] This leads to increased GABAergic inhibition and a depression of excitatory synaptic transmission. Some enaminones may also directly modulate voltage-gated sodium channels.[4]

G Proposed Anticancer Mechanism of Enaminones via DNA Intercalation Enaminone Substituted Enaminone DNA DNA Double Helix Enaminone->DNA Binding Intercalation Intercalation between DNA Base Pairs DNA->Intercalation Distortion DNA Structural Distortion Intercalation->Distortion Replication DNA Replication Distortion->Replication Inhibition Transcription Transcription Distortion->Transcription Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Anticancer mechanism of enaminones.

In cancer cells, substituted enaminones are proposed to act as DNA intercalating agents.[6][7][8] By inserting themselves between the base pairs of the DNA double helix, they cause structural distortions that inhibit critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

References

A Comparative Analysis of the Biological Efficacy of Nitro- and Halogen-Substituted Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available experimental data reveals distinct patterns in the biological activities of nitro-substituted versus halogen-substituted enaminones, with significant implications for future drug development. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.

Enaminones, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, are versatile scaffolds in medicinal chemistry. The introduction of different substituents, such as nitro (NO₂) and halogen (F, Cl, Br, I) groups, can significantly modulate their biological profiles. This guide synthesizes data from various studies to offer a comparative overview for researchers, scientists, and drug development professionals.

Anticancer Activity: A Competitive Landscape

Both nitro- and halogen-substituted enaminones have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

While direct comparative studies are limited, analysis of existing data suggests that both classes of compounds can exhibit potent anticancer activity. For instance, certain halogenated enaminones have shown high efficacy, while some nitro-substituted analogs have also displayed significant cytotoxicity, in some cases comparable to standard chemotherapeutic drugs. The specific activity is highly dependent on the overall molecular structure, including the position and nature of the substituent.

Table 1: Comparative Anticancer Activity (IC50) of Substituted Enaminones

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nitro-substituted MCF-7 (Breast)~35-55Doxorubicin~72
HEPG2 (Liver)~0.8-4.05-Fluorouracil~5
Halogen-substituted MCF-7 (Breast)Data not uniformly available in comparable format--
VariousPotent activity reported, specific IC50 values vary widely--

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison due to variations in experimental conditions.

Antimicrobial Activity: Halogens Showing a Broad Spectrum

In the realm of antimicrobial activity, halogen-substituted enaminones appear to have a well-documented, broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness. The presence of halogens, particularly chlorine and bromine, often enhances the lipophilicity of the molecules, facilitating their passage through bacterial cell membranes.

Nitro-substituted enaminones also exhibit significant antimicrobial properties, with some derivatives showing potent activity, particularly against specific bacterial strains. The nitro group can participate in redox reactions within microbial cells, leading to the generation of toxic reactive nitrogen species.

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Enaminones

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Nitro-substituted S. aureus~15-62Ciprofloxacin<1
H. pylori~2Metronidazole~8
Halogen-substituted S. aureusPotent activity reported, specific MIC values vary--
E. coliPotent activity reported, specific MIC values vary--

Note: Data is compiled from multiple sources and direct comparisons should be made with caution.

Anti-inflammatory Activity: An Emerging Area

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test enaminone compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of bacterial growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the test enaminone compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

  • Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.

Visualizing the Comparison

To better illustrate the logical flow of comparing these two classes of compounds, the following diagram is provided.

Comparison_Workflow Workflow for Comparing Substituted Enaminones Nitro_Enaminones Nitro-substituted Enaminones Anticancer Anticancer Nitro_Enaminones->Anticancer Antimicrobial Antimicrobial Nitro_Enaminones->Antimicrobial Anti_inflammatory Anti-inflammatory Nitro_Enaminones->Anti_inflammatory Halogen_Enaminones Halogen-substituted Enaminones Halogen_Enaminones->Anticancer Halogen_Enaminones->Antimicrobial Halogen_Enaminones->Anti_inflammatory IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC Cytokine_Inhibition Cytokine Inhibition Anti_inflammatory->Cytokine_Inhibition

Caption: Comparative evaluation workflow for substituted enaminones.

The following diagram illustrates a typical signaling pathway that can be modulated by bioactive enaminones, leading to an anti-inflammatory response.

Signaling_Pathway Simplified Anti-inflammatory Signaling Pathway Enaminone Substituted Enaminone Target_Protein Target Protein (e.g., Kinase) Enaminone->Target_Protein Inhibition NF_kB_Pathway NF-κB Pathway Enaminone->NF_kB_Pathway Inhibition Target_Protein->NF_kB_Pathway Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Proinflammatory_Cytokines Upregulation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Enaminone-mediated inhibition of an inflammatory pathway.

A Proposed Framework for Cross-Reactivity Profiling of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed strategy for investigating the cross-reactivity of the synthetic chalcone, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Due to a lack of direct experimental data on this specific compound in publicly available literature, this document serves as a comparative framework, drawing parallels from structurally similar enone and chalcone derivatives. The proposed studies aim to elucidate the selectivity and potential off-target effects of this compound, a critical step in preclinical drug development.

Introduction to (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one belongs to the chalcone family, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The core structure features an α,β-unsaturated ketone system, which can react with nucleophiles such as cysteine residues in proteins, leading to the modulation of various signaling pathways[4]. Structurally related compounds have been reported to interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling cascades, as well as enzymes like cyclooxygenases (COX-1 and COX-2)[5][6]. Understanding the cross-reactivity of this specific analog is crucial for predicting its therapeutic potential and potential toxicity.

Proposed Cross-Reactivity Screening Panels

To comprehensively assess the selectivity of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a tiered screening approach is proposed. This involves testing the compound against panels of kinases and other common off-target proteins.

Kinase Inhibitor Profiling

Given that many chalcone derivatives have been shown to modulate kinase signaling pathways, an initial broad kinase screen is recommended.

Table 1: Proposed Kinase Panel for Cross-Reactivity Screening

Kinase FamilyRepresentative KinasesRationale for Inclusion
MAPK Family ERK1/2, JNK1/2, p38α/βStructurally similar compounds have shown to affect MAPK pathways[5].
PI3K/Akt Pathway PI3Kα/β/γ, Akt1/2/3, mTORA key survival pathway often modulated by bioactive small molecules[5].
Tyrosine Kinases EGFR, VEGFR2, Src, AblImportant targets in cancer and inflammatory diseases.
Other Ser/Thr Kinases PKA, PKC, CDK2Broadly representative kinases to identify unexpected off-target effects.
Non-Kinase Off-Target Panel

To explore potential cross-reactivity with other important drug targets, a panel of non-kinase enzymes and receptors should be evaluated.

Table 2: Proposed Non-Kinase Panel for Off-Target Screening

Target ClassRepresentative TargetsRationale for Inclusion
Cyclooxygenases COX-1, COX-2Chalcones are known to possess anti-inflammatory properties, potentially via COX inhibition[6].
Phosphatases PTP1B, PP2AKey regulators of signaling pathways, potential for off-target modulation.
Nuclear Receptors ERα, AR, GRCommon off-targets for small molecules that can lead to endocrine disruption.
Ion Channels hERG, Nav1.5, Cav1.2Critical for assessing cardiovascular liability.

Experimental Protocols

Detailed methodologies for key proposed experiments are provided below.

In Vitro Kinase Inhibition Assay (Example: MAPK/ERK Kinase)

This protocol describes a radiometric filter binding assay to determine the IC50 value of the test compound against a specific kinase.

Materials:

  • Active ERK2 kinase

  • Myelin Basic Protein (MBP) substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • 10% Phosphoric acid

  • Filter plates (e.g., Millipore Multiscreen)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilution.

  • Add 20 µL of a solution containing active ERK2 kinase and MBP substrate in kinase buffer.

  • Initiate the reaction by adding 25 µL of kinase buffer containing [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash three times with 1% phosphoric acid.

  • Dry the filter plate, add scintillant, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa)

  • PBS (Phosphate-Buffered Saline)

  • Complete cell culture medium

  • (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein.

  • Quantify the band intensities to determine the temperature at which the protein denatures in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be affected by the test compound and a typical experimental workflow for assessing cross-reactivity.

G Potential Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Test_Compound (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Test_Compound->MEK Potential Inhibition Test_Compound->Akt Potential Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK and PI3K/Akt signaling pathways.

G Cross-Reactivity Screening Workflow Start Synthesize and Purify (2E)-3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Primary_Screen Primary Screen: Broad Kinase Panel (e.g., 96 kinases) at a single high concentration (e.g., 10 µM) Start->Primary_Screen Hit_Identification Identify kinases with >50% inhibition Primary_Screen->Hit_Identification Dose_Response Perform Dose-Response Assays to determine IC50 values for identified hits Hit_Identification->Dose_Response Hits Off_Target_Panel Screen against a panel of non-kinase off-targets (e.g., COX, GPCRs, Ion Channels) Hit_Identification->Off_Target_Panel No significant hits Cellular_Assays Validate target engagement in cells (e.g., Western Blot for phospho-proteins, CETSA) Dose_Response->Cellular_Assays Selectivity_Profile Generate a comprehensive cross-reactivity and selectivity profile Cellular_Assays->Selectivity_Profile Off_Target_Panel->Selectivity_Profile

Caption: Proposed workflow for assessing the cross-reactivity of the test compound.

Conclusion

This guide provides a structured and objective framework for the comprehensive cross-reactivity profiling of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. By employing the proposed panel-based screening and detailed experimental protocols, researchers can systematically evaluate the selectivity of this compound. The generation of a robust cross-reactivity profile is an indispensable component of the preclinical assessment of any new chemical entity, providing critical insights into its potential therapeutic window and safety profile. The data obtained from these proposed studies will be invaluable for guiding further drug development efforts.

References

Benchmarking the synthetic efficiency of different catalytic systems for enaminone formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enaminones, key intermediates in the production of a wide array of pharmaceuticals and biologically active compounds, has been the subject of extensive research. The efficiency of enaminone formation is critically dependent on the catalytic system employed. This guide provides an objective comparison of the performance of various catalytic systems for enaminone synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Benchmark of Catalytic Systems

The synthetic efficiency of different catalytic systems for enaminone formation is summarized below. The data highlights key performance indicators such as catalyst type, reaction conditions, and product yields. For this comparison, we focus on the common and synthetically valuable reaction between β-dicarbonyl compounds and amines.

Catalyst SystemReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Gold(I)/Silver(I) Acetylacetone, 4-Methoxyaniline1 mol% [(PPh₃)AuCl]/AgOTfSolvent-freeRoom Temp.2 h98[1]
Acetylacetone, Aniline1 mol% [(PPh₃)AuCl]/AgOTfSolvent-freeRoom Temp.4 h95[1]
Acetylacetone, n-Butylamine1 mol% [(PPh₃)AuCl]/AgOTfSolvent-freeRoom Temp.5 min96[1]
Copper(I) Acetylacetone, Aniline5 mol% CuBrSolvent-free (Ultrasound)Room Temp.20 min98[2]
Dimedone, Aniline5 mol% CuBrSolvent-free (Ultrasound)Room Temp.30 min95[2]
Acetylacetone, Benzylamine5 mol% CuBrSolvent-free (Ultrasound)Room Temp.25 min96[2]
Iron-NHC Acetylacetone, Aniline1-2 mol% Fe-NHC ComplexTolueneLight irradiation12 h~90[3][4]
Nickel/Photocatalyst 3-Bromochromone, Morpholine5 mol% NiBr₂·diglyme, 1 mol% PC1DMF202 h70[5]
Organocatalyst (NHC) Ketones, Isocyanides10 mol% NHCTHF5012 hHigh[6]
Catalyst-free Dimedone, Aniline--12010 min98[7]

Experimental Workflow

The general experimental workflow for the catalytic synthesis of enaminones from β-dicarbonyl compounds and amines is depicted below. This process typically involves the mixing of reactants and a catalyst, followed by a reaction period under specific temperature and solvent conditions, and concludes with product isolation and purification.

G cluster_0 Reactant Preparation cluster_1 Catalyst System cluster_2 Reaction cluster_3 Work-up and Purification cluster_4 Product Analysis Reactants β-Dicarbonyl Compound + Amine Mixing Mix Reactants and Catalyst Reactants->Mixing Catalyst Select Catalyst (e.g., Au, Cu, Fe, Organocatalyst) Catalyst->Mixing ReactionConditions Set Reaction Conditions (Solvent, Temperature, Time) Mixing->ReactionConditions Monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) ReactionConditions->Monitoring Workup Aqueous Work-up / Extraction Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterize Enaminone Product (NMR, IR, MS) Purification->Characterization

References

Safety Operating Guide

Proper Disposal of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a compound that requires careful handling due to its chemical structure containing both a nitrophenyl and a dimethylamino group. The following protocols are designed for researchers, scientists, and drug development professionals to facilitate safe and compliant waste management.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of dust or vapors.[1]

Hazard Identification:

Compounds with similar structures are known to cause skin and eye irritation.[1] Nitrophenols, for instance, can be toxic if swallowed and harmful in contact with skin or if inhaled.[2] Therefore, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one should be managed as hazardous chemical waste and must not be disposed of down the drain or in regular trash.[1][3]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled, sealed, and compatible hazardous waste container.[1] The label should include the full chemical name and appropriate hazard warnings.

  • Liquid Waste: Collect all solutions containing this chemical into a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware: Triple rinse any contaminated glassware with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[1] Dispose of the clean glassware according to institutional guidelines.

2. Storage of Hazardous Waste:

Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be away from incompatible materials, direct sunlight, and heat sources.[4][5]

3. Arrangement for Disposal:

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[1] Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[3]

4. Spill Management:

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[4]

  • Cleanup: Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal.[5] Avoid generating dust.[5]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[4][5]

  • Decontamination: Wash the spill area thoroughly.

Experimental Protocol: Potential for Chemical Treatment

For certain nitrophenyl compounds, a chemical reduction of the nitro group to a less hazardous amino group can be a potential pretreatment step.[1] However, this should only be performed by trained personnel in a controlled laboratory setting and in accordance with all safety protocols.

Objective: To reduce the nitrophenyl group to a less hazardous aminophenyl group.

Materials:

  • Waste containing (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Suitable solvent (e.g., ethanol or methanol)

  • Reducing agent (e.g., sodium borohydride)

  • Dilute acetic acid or ammonium chloride solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction vessel

Procedure:

  • In a well-ventilated fume hood, dissolve the waste material in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly and in portions, add the reducing agent to the stirring solution.

  • Monitor the reaction for completion (e.g., by Thin Layer Chromatography).

  • Once the reaction is complete, quench the reaction by carefully adding dilute acetic acid or ammonium chloride solution.

  • The resulting solution should be collected as hazardous waste and disposed of according to the procedures outlined above.

Note: This is a generalized procedure and may need to be optimized for this specific compound. Always consult with a qualified chemist and your institution's safety office before attempting any chemical treatment of hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Pure compound, contaminated items) Solid_Container Labeled, Sealed Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled, Sealed Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Contaminated_Labware Contaminated Labware (Glassware, etc.) Triple_Rinse Triple_Rinse Contaminated_Labware->Triple_Rinse Triple rinse with suitable solvent EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Rinsate_Container Collect Rinsate as Hazardous Liquid Waste Rinsate_Container->EHS_Pickup Clean_Labware_Disposal Dispose of Clean Labware per Institutional Guidelines Triple_Rinse->Rinsate_Container Triple_Rinse->Clean_Labware_Disposal

Caption: Disposal workflow for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

References

Essential Safety and Logistics for Handling (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one was found. The following guidance is based on safety data for structurally similar compounds, including ethyl (2E)-3-(4-nitrophenyl)-2-propenoate and (2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one. It is imperative to treat this compound with caution as its toxicological properties have not been fully investigated.[1]

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety goggles conforming to EU Standard EN166 or US NIOSH standards.[2]Chemical-impermeable gloves (e.g., nitrile or neoprene).Flame-resistant lab coat.[2]Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust is generated.[1]
Chemical Reactions and Purifications Chemical safety goggles and a face shield.Chemical-impermeable gloves.Flame-resistant and impervious clothing.[2]Work in a well-ventilated area, preferably a chemical fume hood.[1][2]
Waste Disposal Chemical safety goggles.Chemical-impermeable gloves.Lab coat.Not generally required if handling sealed waste containers.

Handling Procedures

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.

  • Engineering Controls: Always handle the compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended for all operations that may generate dust or aerosols.

  • Safe Handling Practices:

    • Avoid the formation of dust and aerosols.[2]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[1][3]

    • Use non-sparking tools to prevent ignition.[2]

    • Keep the container tightly closed when not in use.[1]

    • Remove and wash contaminated clothing before reuse.[1]

Below is a workflow for the safe handling of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

prep Preparation (Don PPE) weigh Weighing (in Fume Hood) prep->weigh dissolve Dissolution (in Fume Hood) weigh->dissolve reaction Reaction/Workup (in Fume Hood) dissolve->reaction cleanup Decontamination reaction->cleanup disposal Waste Disposal cleanup->disposal end End (Doff PPE) disposal->end start Emergency Occurs assess Assess Situation (Spill or Exposure) start->assess spill Spill Response assess->spill Spill exposure Exposure Response assess->exposure Exposure evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup medical Seek Medical Attention first_aid->medical report Report Incident cleanup->report medical->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.